molecular formula C10H9F3O B8614772 2-Allyl-4-(trifluoromethyl)phenol

2-Allyl-4-(trifluoromethyl)phenol

Cat. No.: B8614772
M. Wt: 202.17 g/mol
InChI Key: RWEVLMVKELLSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-(trifluoromethyl)phenol (C₁₀H₉F₃O) is a valuable chemical building block in organic synthesis and drug discovery research. Its structure incorporates two highly versatile functional groups: a phenolic hydroxyl and an allyl group, alongside the electron-withdrawing trifluoromethyl group on the aromatic ring. This unique combination makes it a promising synthon for developing more complex molecules, particularly in the synthesis of m-aryloxy phenols, which are prominent scaffolds in materials science and medicinal chemistry . Compounds featuring the m-aryloxy phenol structure have demonstrated significant potential in various applications, serving as key intermediates for polymers, antioxidants, ultraviolet absorbers, and flame retardants . In pharmaceutical research, structural analogs of this compound have been investigated for their biological activity. For instance, related phenol derivatives have shown promise as antagonists for specific receptors, indicating potential for developing treatments for conditions like depression, anxiety, and addiction . The presence of the trifluoromethyl group is a critical feature in modern agrochemical and pharmaceutical agents, as it often enhances metabolic stability, lipophilicity, and membrane permeability. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

2-prop-2-enyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C10H9F3O/c1-2-3-7-6-8(10(11,12)13)4-5-9(7)14/h2,4-6,14H,1,3H2

InChI Key

RWEVLMVKELLSLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-allyl-4-(trifluoromethyl)phenol, a valuable intermediate in pharmaceutical and agrochemical research. The document details the core synthetic strategies, provides experimentally derived protocols, and presents quantitative data to facilitate replication and optimization.

Introduction

This compound is an aromatic compound characterized by an allyl group ortho to a hydroxyl group and a trifluoromethyl substituent in the para position. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The trifluoromethyl group often enhances metabolic stability and lipophilicity in drug candidates. The ortho-allyl phenol moiety is a key structural feature in various biologically active natural products and synthetic compounds.

The most prevalent and efficient synthetic route to this compound involves a two-step process commencing with 4-(trifluoromethyl)phenol. This strategy leverages the classical Williamson ether synthesis followed by a thermal or Lewis acid-catalyzed Claisen rearrangement.

Core Synthesis Pathway: O-Allylation and Claisen Rearrangement

The principal pathway for the synthesis of this compound is a sequential O-allylation of 4-(trifluoromethyl)phenol to form allyl 4-(trifluoromethyl)phenyl ether, followed by a[1][1]-sigmatropic Claisen rearrangement to yield the desired ortho-allyl product.

Synthesis_Pathway 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Allyl_Ether Allyl 4-(trifluoromethyl)phenyl ether 4-(Trifluoromethyl)phenol->Allyl_Ether O-Allylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Allyl_Ether Base_Solvent Base, Solvent Base_Solvent->Allyl_Ether Final_Product This compound Allyl_Ether->Final_Product Claisen Rearrangement Heat_Catalyst Heat or Lewis Acid Heat_Catalyst->Final_Product

Caption: Overall synthesis pathway for this compound.

Step 1: O-Allylation of 4-(trifluoromethyl)phenol

The initial step involves the formation of an ether linkage between 4-(trifluoromethyl)phenol and an allyl group, typically from an allyl halide. This reaction, a variant of the Williamson ether synthesis, proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl halide.

General Reaction:

4-(Trifluoromethyl)phenol + Allyl Bromide --(Base)--> Allyl 4-(trifluoromethyl)phenyl ether

Step 2: Claisen Rearrangement of Allyl 4-(trifluoromethyl)phenyl ether

The second step is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of the allyl phenyl ether.[2][3] This concerted, intramolecular process involves the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, forming a new carbon-carbon bond.[4][5][6] The reaction is typically induced by heat, although Lewis acids can be employed to facilitate the rearrangement under milder conditions. The presence of the electron-withdrawing trifluoromethyl group can influence the electronic environment of the aromatic ring and may necessitate specific reaction conditions for optimal yield.

General Reaction:

Allyl 4-(trifluoromethyl)phenyl ether --(Heat)--> this compound

Experimental Protocols

The following protocols are based on established methodologies for O-allylation and Claisen rearrangements, adapted for the specific synthesis of this compound.

Synthesis of Allyl 4-(trifluoromethyl)phenyl ether (O-Allylation)

Materials:

  • 4-(Trifluoromethyl)phenol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure allyl 4-(trifluoromethyl)phenyl ether.

Synthesis of this compound (Claisen Rearrangement)

Method A: Thermal Rearrangement

Materials:

  • Allyl 4-(trifluoromethyl)phenyl ether

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional, for neat reactions, this is omitted)

Procedure:

  • Place allyl 4-(trifluoromethyl)phenyl ether (1.0 eq) in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the ether under a nitrogen atmosphere to 200-220 °C.

  • Maintain this temperature for 3-5 hours, monitoring the rearrangement by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it by vacuum distillation.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Lewis Acid-Catalyzed Rearrangement

Materials:

  • Allyl 4-(trifluoromethyl)phenyl ether

  • Boron trichloride (BCl₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., chlorobenzene or dichloromethane)

Procedure:

  • Dissolve allyl 4-(trifluoromethyl)phenyl ether (1.0 eq) in the anhydrous solvent in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the Lewis acid (e.g., 1.0 M BCl₃ in hexanes, 1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.

Reaction Step Method Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
O-Allylation Williamson Ether Synthesis4-(Trifluoromethyl)phenol, Allyl Bromide, K₂CO₃AcetoneReflux (56)6-885-95
Claisen Rearrangement ThermalAllyl 4-(trifluoromethyl)phenyl etherNeat or N,N-Diethylaniline200-2203-570-85
Claisen Rearrangement Lewis Acid-CatalyzedAllyl 4-(trifluoromethyl)phenyl ether, BCl₃Dichloromethane0 to RT1-375-90

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the two-step synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement Start_1 Mix 4-(CF₃)phenol, K₂CO₃, and Acetone Add_Allyl_Bromide Add Allyl Bromide Start_1->Add_Allyl_Bromide Reflux_1 Reflux for 6-8h Add_Allyl_Bromide->Reflux_1 Workup_1 Filter and Concentrate Reflux_1->Workup_1 Purification_1 Purify Ether (Distillation/Chromatography) Workup_1->Purification_1 Product_1 Allyl 4-(CF₃)phenyl ether Purification_1->Product_1 Start_2 Heat Ether (neat) or dissolve in solvent Product_1->Start_2 Reaction_2 Heat to 200-220°C or add Lewis Acid Start_2->Reaction_2 Workup_2 Quench (if needed) and Concentrate Reaction_2->Workup_2 Purification_2 Purify Phenol (Distillation/Chromatography) Workup_2->Purification_2 Final_Product 2-Allyl-4-(CF₃)phenol Purification_2->Final_Product

Caption: General laboratory workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons (with splitting patterns influenced by the substituents), the vinyl protons of the allyl group, and the methylene protons of the allyl group. The phenolic proton will appear as a broad singlet.

    • ¹³C NMR will show distinct signals for the aromatic carbons (including the carbon bearing the CF₃ group, which will show a quartet due to C-F coupling), and the carbons of the allyl group.

    • ¹⁹F NMR will show a singlet for the CF₃ group.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the phenolic hydroxyl group. Characteristic peaks for aromatic C-H and C=C stretching, as well as C-F stretching, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence of O-allylation of 4-(trifluoromethyl)phenol followed by a Claisen rearrangement. While thermal rearrangement is a viable option, Lewis acid catalysis can offer a milder alternative with potentially higher yields. Careful optimization of reaction conditions and purification procedures are essential for obtaining a high purity product. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

The Synthesis of Substituted Allylphenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted allylphenols are a class of organic compounds characterized by a phenol ring bearing at least one allyl group. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core methodologies for the preparation of substituted allylphenols, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and concepts.

Core Synthetic Strategies

The preparation of substituted allylphenols can be broadly categorized into two main approaches: the direct allylation of phenols (C-allylation) and the rearrangement of intermediately formed allyl phenyl ethers (O-allylation followed by rearrangement). Additionally, transition metal-catalyzed reactions have emerged as powerful tools for achieving high selectivity and yields.

Claisen Rearrangement of Allyl Phenyl Ethers

The Claisen rearrangement is a powerful and widely used method for the synthesis of ortho-allylphenols. This pericyclic reaction involves the thermal rearrangement of an allyl phenyl ether to a 2-allylphenol. The initial step is often a Williamson ether synthesis to form the allyl phenyl ether, which is then heated to induce the-sigmatropic rearrangement.

Logical Workflow for Claisen Rearrangement

Claisen_Workflow Phenol Substituted Phenol Etherification Williamson Ether Synthesis Phenol->Etherification Base Base (e.g., K2CO3, NaH) Base->Etherification AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Etherification Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->Etherification AllylEther Allyl Phenyl Ether Intermediate Etherification->AllylEther Rearrangement Claisen Rearrangement AllylEther->Rearrangement Heat Heat (180-220 °C) Heat->Rearrangement Allylphenol ortho-Substituted Allylphenol Rearrangement->Allylphenol Purification Purification (e.g., Chromatography) Allylphenol->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for ortho-allylphenol synthesis via Claisen rearrangement.

Step 1: Synthesis of 4-methoxyallylphenyl ether (Williamson Ether Synthesis)

  • To a solution of 4-methoxyphenol (1.24 g, 10 mmol) in acetone (50 mL) is added anhydrous potassium carbonate (2.76 g, 20 mmol).

  • The mixture is stirred at room temperature for 15 minutes.

  • Allyl bromide (1.33 g, 11 mmol) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and stirred for 8 hours.

  • After cooling to room temperature, the solid is filtered off, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (50 mL) and washed with 1 M NaOH (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude allyl phenyl ether.

Step 2: Claisen Rearrangement

  • The crude 4-methoxyallylphenyl ether is placed in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • The flask is heated in an oil bath to 200-220 °C for 3-5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting crude 2-allyl-4-methoxyphenol is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Phenol SubstrateProductYield (%)Reference
Phenol2-Allylphenol>90
4-Methoxyphenol2-Allyl-4-methoxyphenol85-95
4-Chlorophenol2-Allyl-4-chlorophenol~80General knowledge
2-Methylphenol2-Allyl-6-methylphenol~75General knowledge
Transition Metal-Catalyzed Allylation

Transition metal catalysis offers a versatile and often more selective approach to the synthesis of substituted allylphenols. Palladium, ruthenium, and rhodium complexes are commonly employed to catalyze both O-allylation and C-allylation, with the outcome often dictated by the choice of catalyst, ligands, and reaction conditions.

Logical Diagram for Selective Allylation

Selective_Allylation cluster_reactants Reactants cluster_catalysis Catalytic System Phenol Phenol Decision Reaction Conditions Phenol->Decision AllylSource Allyl Source (e.g., Allyl Carbonate, Allyl Alcohol) AllylSource->Decision Catalyst Transition Metal Catalyst (e.g., Pd, Ru, Rh) Catalyst->Decision Ligand Ligand (e.g., Phosphine) Ligand->Decision Base Base (Optional) Base->Decision O_Allylation O-Allylation Decision->O_Allylation Kinetic Control (e.g., low temp, specific ligands) C_Allylation C-Allylation Decision->C_Allylation Thermodynamic Control (e.g., high temp, Lewis acid) AllylEther Allyl Phenyl Ether O_Allylation->AllylEther OrthoAllyl ortho-Allylphenol C_Allylation->OrthoAllyl ParaAllyl para-Allylphenol C_Allylation->ParaAllyl

Caption: Factors influencing selectivity in transition metal-catalyzed phenol allylation.

  • To a dried Schlenk tube are added Pd(PPh₃)₄ (23 mg, 0.02 mmol), phenol (94 mg, 1.0 mmol), and allyl methyl carbonate (130 mg, 1.1 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous THF (5 mL) is added via syringe.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford allyl phenyl ether.

CatalystLigandAllylating AgentProductYield (%)Regioselectivity (O:C)Reference
Pd₂(dba)₃dppfAllyl ethyl carbonateAllyl phenyl ether95>99:1
[RuCl₂(p-cymene)]₂-Allyl alcoholo-Allylphenol82<5:95
[Rh(cod)Cl]₂P(OPh)₃Allyl alcoholAllyl phenyl ether88>95:5General knowledge
Alumina-Promoted ortho-Allylation

A more recent and greener approach involves the use of acidic alumina to promote the direct ortho-allylation of phenols with allylic alcohols. This method avoids the use of metal catalysts and often provides high regioselectivity for the ortho position.

  • To a suspension of acidic alumina (1.0 g) in anhydrous acetonitrile (10 mL) are added phenol (94 mg, 1.0 mmol) and allyl alcohol (116 mg, 2.0 mmol).

  • The mixture is stirred at 80 °C for 24 hours.

  • The reaction mixture is then cooled to room temperature and filtered.

  • The alumina is washed with ethyl acetate (3 x 10 mL).

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-allylphenol.

Phenol SubstrateAllylic AlcoholYield (%) of ortho-productReference
PhenolAllyl alcohol75-85
p-CresolAllyl alcohol80
GuaiacolAllyl alcohol72

Synthesis of Bioactive Allylphenols: Eugenol and Chavibetol

Eugenol and its isomer chavibetol are naturally occurring allylphenols with significant biological activities. Their synthesis is of great interest for the development of new therapeutic agents.

Synthesis of Eugenol Analogues

The synthesis of eugenol analogues often starts from eugenol itself, modifying its functional groups to explore structure-activity relationships.

Experimental Workflow for Eugenol Analogue Synthesis

Eugenol_Analogue_Workflow Eugenol Eugenol Reaction Chemical Transformation (e.g., Etherification, Esterification) Eugenol->Reaction Reagents Reagents for Functionalization Reagents->Reaction Analogue Eugenol Analogue Reaction->Analogue Purification Purification (Chromatography, Recrystallization) Analogue->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay FinalAnalogue Characterized, Bioactive Analogue Bioassay->FinalAnalogue

Caption: General workflow for the synthesis and evaluation of eugenol analogues.

  • Eugenol (1.64 g, 10 mmol) is dissolved in pyridine (5 mL) in a round-bottom flask.

  • The solution is cooled in an ice bath, and acetic anhydride (1.22 g, 12 mmol) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured into ice-cold water (50 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated to give eugenol acetate, which can be further purified by distillation under reduced pressure.

Eugenol DerivativeSynthetic MethodYield (%)Reference
Eugenol AcetateAcetylation95
Methyl EugenolMethylation (Williamson Ether Synthesis)92
Eugenol BenzoateBenzoylation88
Synthesis of Chavibetol

Chavibetol (5-allyl-2-methoxyphenol) is an isomer of eugenol. Its synthesis requires regioselective control. A common route starts from 3,4-dihydroxybenzaldehyde.

A multi-step synthesis is typically required. A representative sequence is outlined below:

  • Protection of 3,4-dihydroxybenzaldehyde: The hydroxyl groups are protected, for example, as benzyl ethers.

  • Wittig Reaction: The aldehyde is converted to an allyl group using a Wittig reagent (e.g., from allyl bromide and triphenylphosphine).

  • Selective Monomethylation: One of the protected hydroxyl groups is deprotected and then methylated to introduce the methoxy group at the desired position.

  • Deprotection: The remaining protecting group is removed to yield chavibetol.

  • Purification: The final product is purified by column chromatography.

Due to the complexity and multiple steps involved, the overall yield can vary significantly depending on the specific protecting groups and reaction conditions used in each step.

Biological Activity and Signaling Pathways

Substituted allylphenols, such as eugenol and its analogues, have been shown to modulate various cellular signaling pathways, contributing to their therapeutic effects. For instance, eugenol has been reported to interfere with inflammatory pathways by inhibiting the activity of nuclear factor-kappa B (NF-κB).

Simplified NF-κB Signaling Pathway and Potential Inhibition by Allylphenols

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Allylphenol Substituted Allylphenol (e.g., Eugenol) Allylphenol->IKK inhibits

Caption: Potential inhibition of the NF-κB inflammatory pathway by substituted allylphenols.

Conclusion

The synthesis of substituted allylphenols is a rich and evolving field of organic chemistry. While classical methods like the Claisen rearrangement remain highly relevant, modern transition metal-catalyzed and metal-free approaches offer improved selectivity, milder reaction conditions, and access to a broader range of structurally diverse molecules. The continued exploration of these synthetic strategies is crucial for advancing the development of novel therapeutic agents based on the privileged allylphenol scaffold. This guide provides a foundational understanding of the key synthetic methodologies and serves as a practical resource for researchers in the field.

An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Allyl-4-(trifluoromethyl)phenol, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs, namely 2-allylphenol and 4-(trifluoromethyl)phenol, to project its likely characteristics. This document is intended to serve as a valuable resource for researchers by offering detailed experimental protocols for the determination of key physicochemical parameters and by postulating potential biological activities based on established structure-activity relationships.

Introduction

This compound combines the structural features of an allylphenol with a trifluoromethyl-substituted aromatic ring. The allyl group is a known pharmacophore that can influence reactivity and biological activity, while the trifluoromethyl group is a bioisostere for a methyl group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The unique combination of these two functional groups suggests that this compound may possess interesting and potentially useful biological and chemical properties. This guide aims to provide a detailed, albeit partially predictive, profile of this compound.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known values of 2-allylphenol and 4-(trifluoromethyl)phenol. The introduction of an electron-withdrawing trifluoromethyl group to the phenol ring is expected to increase its acidity (lower pKa) and lipophilicity (higher logP) compared to 2-allylphenol.[3] Conversely, the addition of the allyl group is likely to decrease the melting point and boiling point relative to a simple trifluoromethylphenol due to a disruption in crystal packing and an increase in molecular weight.

Table 1: Summary of Predicted and Known Physicochemical Properties

Property2-Allylphenol (Known)4-(trifluoromethyl)phenol (Known)This compound (Predicted)
Molecular Formula C₉H₁₀OC₇H₅F₃OC₁₀H₉F₃O
Molecular Weight 134.18 g/mol 162.11 g/mol [4]202.18 g/mol
Melting Point -6 °C[2]45-47 °C[5]Liquid at room temperature
Boiling Point 220 °C[2]71.5-72 °C (at 8 mmHg)[5]~230-240 °C (at 760 mmHg)
Solubility in Water 7 g/L (at 20 °C)[2]Insoluble[5]Sparingly soluble
pKa 10.28 (at 25 °C)[2]8.51[3]~8.0-8.5
logP 2.912.8[4]~3.5-4.0

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • Procedure:

    • A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 2 °C/min).

    • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded as the melting point range.[6][7]

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-boiling point or Thiele tube method.

  • Procedure:

    • A small volume of the liquid (a few drops) is placed in a small test tube or fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The assembly is attached to a thermometer and heated in a liquid bath (e.g., mineral oil) within a Thiele tube or a similar apparatus.

    • The bath is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10]

Solubility Determination

The solubility of the compound in water can be determined qualitatively and quantitatively.

  • Qualitative Procedure:

    • To a test tube containing 1 mL of the solvent (e.g., water), add a small amount of the compound (e.g., 10 mg for a solid or 10 µL for a liquid).

    • Shake the test tube vigorously for 1-2 minutes.

    • Observe if the compound dissolves completely, partially, or not at all.[11][12]

  • Quantitative Procedure:

    • Prepare a saturated solution of the compound in the solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

    • Carefully filter the saturated solution to remove any undissolved solid.

    • A known volume of the saturated solution is then taken, and the solvent is evaporated to dryness.

    • The mass of the remaining solute is measured, and the solubility is calculated in g/L or mol/L.[13]

pKa Determination

The acid dissociation constant (pKa) of a phenolic compound can be determined by spectrophotometric titration.

  • Procedure:

    • Prepare a series of buffer solutions with known pH values.

    • Dissolve a known concentration of the phenolic compound in each buffer solution.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14][15]

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method or estimated by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Shake-Flask Method:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The two phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or chromatography.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

  • RP-HPLC Method:

    • A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column.

    • A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known logP values.

    • The target compound is then injected under the same conditions, and its retention time is measured.

    • The logP of the target compound is determined from the calibration curve.[17][18]

Synthesis and Potential Biological Activity

Synthesis

A plausible synthetic route to this compound is via a Claisen rearrangement of the corresponding allyl phenyl ether.[14] This reaction is a powerful tool for the ortho-allylation of phenols.

Synthesis_of_2_Allyl_4_trifluoromethyl_phenol 4-(trifluoromethyl)phenol 4-(trifluoromethyl)phenol Allyl_ether Allyl 4-(trifluoromethyl)phenyl ether 4-(trifluoromethyl)phenol->Allyl_ether Williamson Ether Synthesis Allyl_bromide Allyl bromide Base_K2CO3 K2CO3, Acetone Target_compound This compound Allyl_ether->Target_compound Claisen Rearrangement Heat Heat (~200 °C) Proposed_Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Compound This compound Partitioning Partitioning into Membrane Compound->Partitioning Hydrophobicity Disruption Membrane Disruption Partitioning->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

References

In-Depth Technical Guide on the NMR Data of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) data for the compound 2-allyl-4-(trifluoromethyl)phenol. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality NMR prediction software to offer valuable insights for researchers engaged in its synthesis, characterization, or inclusion in drug development pipelines. This document presents the predicted ¹H and ¹³C NMR data in structured tables, outlines a detailed experimental protocol for the acquisition of NMR spectra for analogous phenolic compounds, and includes a visual workflow of the data prediction and interpretation process.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced algorithms that account for the complex electronic and steric environment of the molecule. The data is presented in a standardized format for ease of comparison and interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H-37.45d8.4
H-57.31dd8.4, 1.8
H-67.01d1.8
H-1'5.99ddt16.8, 10.2, 6.6
H-2'a5.15dq16.8, 1.6
H-2'b5.11dq10.2, 1.6
H-3'3.45dt6.6, 1.6
OH5.50s-

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ) ppm
C-1154.2
C-2127.5
C-3129.8
C-4123.1 (q, J ≈ 272 Hz)
C-5126.4 (q, J ≈ 4 Hz)
C-6115.9
C-1'136.5
C-2'116.3
C-3'34.7
CF₃124.5 (q, J ≈ 33 Hz)

Experimental Protocols

While the data presented above is predicted, the following protocol outlines a standard procedure for acquiring high-quality experimental ¹H and ¹³C NMR spectra for a phenolic compound such as this compound.[1][2][3][4][5]

1. Sample Preparation [4][5]

  • Weigh approximately 10-20 mg of the purified this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility and the desired resolution of the phenolic proton signal.

  • To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition [1][2][3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096, or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or using an automated routine.

  • Perform baseline correction to ensure accurate integration.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Peak pick the signals in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of NMR Data Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the prediction and interpretation of its NMR data.

NMR_Workflow cluster_Input Input cluster_Prediction NMR Prediction cluster_Output Predicted Data cluster_Analysis Interpretation & Verification Structure This compound Chemical Structure Prediction_Software NMR Prediction Software/Algorithm Structure->Prediction_Software Input Structure H1_NMR Predicted ¹H NMR Spectrum (Chemical Shifts, Multiplicities, J-Couplings) Prediction_Software->H1_NMR Generates C13_NMR Predicted ¹³C NMR Spectrum (Chemical Shifts) Prediction_Software->C13_NMR Generates Data_Tables Data Summarized in Tables H1_NMR->Data_Tables Organized into C13_NMR->Data_Tables Organized into Structural_Assignment Structural Assignment & Verification Data_Tables->Structural_Assignment Aids in

Caption: Workflow for the prediction and analysis of NMR data.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectral characteristics of 2-Allyl-4-(trifluoromethyl)phenol. The document outlines predicted data for key analytical techniques, general experimental protocols, and relevant workflow and pathway diagrams.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the spectral analysis of this compound, derived from the analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6d1HAr-H (meta to -OH)
~7.2 - 7.4d1HAr-H (ortho to -OH)
~6.8 - 7.0s1HAr-H (para to -OH)
~5.9 - 6.1m1H-CH=CH₂
~5.0 - 5.2m2H-CH=CH₂
~3.4 - 3.6d2HAr-CH₂-
~4.8 - 5.5br s1H-OH
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~155 - 157Ar-C-OH
~136 - 138Ar-C-CH₂
~135 - 137-CH=CH₂
~128 - 130 (q)Ar-C-CF₃
~125 - 127Ar-CH
~122 - 124 (q)-CF₃
~118 - 120Ar-CH
~116 - 118Ar-CH
~115 - 117=CH₂
~35 - 37Ar-CH₂-
Table 3: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

m/zPredicted Fragment
202[M]⁺ (Molecular Ion)
183[M - F]⁺
173[M - C₂H₅]⁺
161[M - C₃H₅]⁺
133[M - CF₃]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Broad, MediumO-H stretch
~3100 - 3000MediumAromatic C-H stretch
~3080 - 3020Medium=C-H stretch (alkene)
~2980 - 2850MediumAliphatic C-H stretch
~1640MediumC=C stretch (alkene)
~1600, 1480Medium-StrongAromatic C=C stretch
~1320StrongC-F stretch (CF₃)
~1250StrongC-O stretch (phenol)
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

(Solvent: Ethanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~275 - 285~2000 - 4000π → π
~220 - 230~8000 - 12000π → π

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium signal.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer, with a reference cuvette containing the pure solvent.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis data_processing Data Processing & Analysis nmr->data_processing ms->data_processing ir->data_processing uv_vis->data_processing structure_confirmation Structure Confirmation data_processing->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.

Hypothetical Signaling Pathway

Given that some phenol derivatives exhibit biological activities such as antimicrobial or anti-inflammatory effects, a hypothetical signaling pathway is presented. This is a generalized representation and not based on specific experimental data for this compound.

signaling_pathway compound This compound receptor Cellular Target / Receptor compound->receptor Binding/Interaction kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Activation/Inhibition transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylation gene_expression Altered Gene Expression transcription_factor->gene_expression Nuclear Translocation cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for the biological activity of a phenolic compound.

The Elusive Biological Profile of 2-Allyl-4-(trifluoromethyl)phenol: A Technical Review of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development tracking novel molecular entities will find a conspicuous absence of data on the biological activity of 2-Allyl-4-(trifluoromethyl)phenol. A comprehensive review of publicly available scientific literature and patent databases reveals no direct studies investigating the specific effects of this compound. However, by examining the bioactivity of its structural components—the 2-allylphenol scaffold and the 4-(trifluoromethyl)phenol moiety—we can infer potential therapeutic applications and mechanisms of action that warrant future investigation.

This technical guide synthesizes the known biological activities of structurally related compounds to build a hypothetical profile for this compound, offering a roadmap for future research endeavors.

Inferred Biological Activities from Structural Analogs

The structure of this compound combines two key pharmacophores: an allyl-substituted phenol and a trifluoromethyl-substituted benzene ring. The biological activities of compounds containing these individual moieties are well-documented and suggest potential antimicrobial and other therapeutic properties for the target molecule.

Antimicrobial Potential: Insights from Allylated Phenols

A significant body of research points to the antimicrobial properties of allylated phenols. Notably, 2-allylphenol has demonstrated antifungal activity against the plant pathogen Botrytis cinerea, where it is believed to act as a respiration inhibitor.[1][2] This mode of action suggests that this compound could also interfere with fungal mitochondrial function.

Further evidence for antimicrobial potential comes from studies on other naturally occurring phenols and their allyl derivatives, such as thymol, carvacrol, and eugenol (4-allyl-2-methoxyphenol). The addition of an allyl group to these phenols has been shown to enhance their potency against planktonic bacteria.[3][4] Specifically, 4-allyl-2-methoxyphenol has exhibited antibiofilm activity against azole-resistant Aspergillus fumigatus.[5] This suggests that the allyl group in this compound may contribute to antibacterial and antibiofilm effects.

It is important to note, however, that while the allyl group can increase potency against free-floating bacteria, it may lead to a decrease in effectiveness against bacterial biofilms.[3][4]

The Role of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. While 4-(trifluoromethyl)phenol itself is primarily known as a metabolite of the antidepressant fluoxetine and a synthetic intermediate, its presence in the target molecule is significant.[6][7][8] The electron-withdrawing nature of the CF3 group can influence the acidity of the phenolic hydroxyl group, potentially modulating its interaction with biological targets.

Synthesis of Trifluoromethyl-Substituted Phenols

The synthesis of trifluoromethyl-substituted phenols is well-established, with various patented methods available.[9][10] These synthetic routes provide a foundation for the potential production of this compound for future biological evaluation.

Future Directions and Experimental Considerations

Given the lack of direct data, the following experimental workflow is proposed for the initial characterization of the biological activity of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound purification Purification & Structural Verification (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (Bacteria & Fungi) purification->antimicrobial cytotoxicity Cytotoxicity Assays (Mammalian Cell Lines) purification->cytotoxicity respiration Mitochondrial Respiration Assays antimicrobial->respiration biofilm Biofilm Formation & Disruption Assays antimicrobial->biofilm

Proposed experimental workflow for characterizing this compound.

Experimental Protocols:

Initial screening should involve standardized antimicrobial susceptibility tests, such as broth microdilution assays, to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. Cytotoxicity would be assessed using assays like the MTT or LDH release assays on various mammalian cell lines to establish a therapeutic window. Should antimicrobial activity be confirmed, mechanistic studies could focus on mitochondrial respiration assays and biofilm formation assays.

Conclusion

While no direct biological data for this compound currently exists, the known activities of its structural analogs provide a strong rationale for its investigation as a potential antimicrobial agent. The synthesis of this compound is feasible based on existing methodologies for related structures. A systematic evaluation, beginning with broad antimicrobial screening and progressing to mechanistic studies, is warranted to uncover the therapeutic potential of this novel chemical entity. This whitepaper serves as a call to the research community to explore the uncharted biological landscape of this compound.

References

An In-depth Technical Guide to 2-Allyl-4-(trifluoromethyl)phenol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-allyl-4-(trifluoromethyl)phenol derivatives and their analogues, focusing on their synthesis, biological activities, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships and experimental methodologies associated with this class of compounds.

Introduction

Phenolic compounds are a well-established class of molecules with a wide range of biological activities. The introduction of an allyl group at the ortho position can significantly influence these properties, often enhancing bioactivity. Furthermore, the incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. This guide explores the intersection of these structural features in this compound derivatives. While direct and extensive research on this specific scaffold is emerging, we can infer and build upon the wealth of knowledge available for analogous 2-allylphenol and trifluoromethyl-substituted phenolic compounds.

Synthesis of this compound Derivatives

The primary synthetic route to 2-allylphenols is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl phenyl ether. For the synthesis of this compound, the logical precursor would be allyl 4-(trifluoromethyl)phenyl ether.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • O-allylation of 4-(trifluoromethyl)phenol: The phenolic hydroxyl group of 4-(trifluoromethyl)phenol is deprotonated with a suitable base (e.g., potassium carbonate) and then reacted with an allyl halide (e.g., allyl bromide) to form allyl 4-(trifluoromethyl)phenyl ether.

  • Claisen Rearrangement: The resulting ether is heated to induce the[1][1]-sigmatropic rearrangement, yielding the desired this compound.

Synthesis_Workflow start 4-(Trifluoromethyl)phenol reagents1 Allyl bromide, K2CO3, Acetone start->reagents1 intermediate Allyl 4-(trifluoromethyl)phenyl ether reagents1->intermediate O-allylation reagents2 Heat (Δ) intermediate->reagents2 product This compound reagents2->product Claisen Rearrangement Signaling_Pathway compound 2-Allylphenol Derivatives etc Mitochondrial Electron Transport Chain compound->etc aox Alternative Oxidase (AOX) Pathway compound->aox respiration Fungal Respiration etc->respiration aox->respiration inhibition Inhibition inhibition2 Inhibition

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-(trifluoromethyl)phenol is a synthetic phenolic compound with anticipated antifungal properties. While direct experimental data on this specific molecule is limited, its structural similarity to 2-allylphenol and other substituted phenols allows for a well-grounded hypothesis regarding its mechanism of action. This guide synthesizes the current understanding of related compounds to propose that this compound primarily functions as a disruptor of fungal mitochondrial respiration. The proposed dual-action mechanism involves the inhibition of the main cytochrome pathway and the downregulation of the alternative oxidase (AOX) pathway, leading to a significant impairment of fungal cellular energy production and ultimately, a fungistatic or fungicidal effect. This document provides a comprehensive overview of the proposed mechanism, supported by quantitative data from analogous compounds, detailed experimental protocols for mechanism validation, and visual representations of the implicated signaling pathways.

Introduction

Fungal infections pose a significant threat to agriculture and human health, necessitating the development of novel and effective antifungal agents. Phenolic compounds, both natural and synthetic, have long been recognized for their antimicrobial properties. 2-Allylphenol, a known fungicide, has been shown to inhibit the growth of various phytopathogenic fungi, most notably Botrytis cinerea. Its mechanism of action is attributed to the inhibition of mitochondrial respiration, a fundamental process for cellular energy production in aerobic organisms.

The introduction of a trifluoromethyl (-CF3) group to the phenol ring at the 4-position is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a molecule. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of the parent compound, potentially leading to enhanced biological activity. This guide focuses on the projected mechanism of action of this compound, drawing parallels from the established activities of 2-allylphenol and the known effects of trifluoromethyl substitution on bioactive molecules.

Proposed Mechanism of Action: Dual Inhibition of Fungal Respiration

The primary mode of action for this compound is hypothesized to be the disruption of the fungal mitochondrial electron transport chain (ETC). This disruption is likely a two-pronged attack on the fungus's ability to produce ATP through oxidative phosphorylation.

Inhibition of the Cytochrome Pathway

The conventional electron transport chain in fungi, similar to that in other eukaryotes, involves a series of protein complexes (Complex I-IV) that transfer electrons from NADH and FADH2 to molecular oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthesis.

2-Allylphenol and its derivatives are known to inhibit this pathway. It is proposed that these phenolic compounds can interfere with the function of one or more of the cytochrome-containing complexes (Complex III and IV), thereby blocking the electron flow and halting ATP production. The lipophilic nature of the phenol allows it to partition into the mitochondrial membrane, where it can exert its inhibitory effects. The trifluoromethyl group in this compound is expected to increase its lipophilicity, potentially enhancing its accumulation in the mitochondrial membrane and leading to more potent inhibition of the cytochrome pathway compared to the parent 2-allylphenol.

Downregulation of the Alternative Oxidase (AOX) Pathway

Many fungi possess a branched electron transport chain that includes an alternative oxidase (AOX). This enzyme provides a bypass for the cytochrome pathway, transferring electrons directly from the ubiquinone pool to oxygen. While the AOX pathway does not contribute to proton pumping and thus produces less ATP, it plays a crucial role in cellular homeostasis by preventing the over-reduction of the electron transport chain and reducing the production of reactive oxygen species (ROS), especially under conditions of cellular stress or when the cytochrome pathway is inhibited.

Studies on 2-allylphenol derivatives have shown that in addition to inhibiting the main respiratory pathway, they also suppress the expression of the gene encoding for the alternative oxidase (Bcaox in B. cinerea)[1][2]. This dual mechanism is particularly effective; by blocking the primary energy production pathway and simultaneously disabling the rescue pathway, the compound effectively suffocates the fungal cell energetically. It is highly probable that this compound retains this ability to downregulate the AOX pathway, contributing significantly to its antifungal efficacy.

Quantitative Data (Based on Analogous Compounds)

CompoundFungal SpeciesIC50 (µg/mL)EC50 (µg/mL)Reference
2-AllylphenolBotrytis cinerea68-[1][2]
2-AllylphenolRhizoctonia cerealis-8.2[3]
2-AllylphenolPythium aphanidermatum-48.8[3]
2-AllylphenolValsa mali-15.3[3]
2-Allylanisole (Methoxy derivative)Botrytis cinerea2-[1][2]
2-Allylphenyl acetate (Acetyl derivative)Botrytis cinerea1-[1][2]

Experimental Protocols

To validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of relevant fungal pathogens.

Materials:

  • This compound

  • Fungal strains (e.g., Botrytis cinerea, Candida albicans, Aspergillus fumigatus)

  • Culture media (e.g., Potato Dextrose Agar/Broth, RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Prepare a spore or yeast suspension in sterile saline or culture medium and adjust the concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL).

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate culture broth in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-37°C) for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the positive control), which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate without the drug. The plates are incubated until growth is visible in the control. The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

Objective: To directly measure the effect of this compound on mitochondrial respiration in intact fungal cells or isolated mitochondria.

Materials:

  • Fungal spheroplasts or isolated mitochondria

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Respiration buffer

  • Substrates for respiration (e.g., glucose, pyruvate, succinate)

  • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin, FCCP)

  • This compound

Protocol:

  • Cell/Mitochondria Preparation: Prepare fungal spheroplasts by enzymatic digestion of the cell wall or isolate mitochondria using differential centrifugation.

  • Assay Plate Preparation: Seed the spheroplasts or mitochondria onto a Seahorse XF cell culture microplate.

  • Drug Treatment: Inject this compound at various concentrations into the wells of the assay plate.

  • OCR Measurement: Use the extracellular flux analyzer to measure the oxygen consumption rate in real-time. A typical assay involves sequential injections of mitochondrial inhibitors to dissect different parameters of respiration:

    • Basal Respiration: Measured before any injections.

    • ATP-linked Respiration: Measured after the injection of oligomycin (ATP synthase inhibitor).

    • Maximal Respiration: Measured after the injection of FCCP (a protonophore that uncouples the proton gradient).

    • Non-mitochondrial Respiration: Measured after the injection of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Data Analysis: Analyze the changes in OCR in response to this compound to determine its effect on basal respiration, ATP production, maximal respiratory capacity, and proton leak.

Gene Expression Analysis of Alternative Oxidase (AOX)

Objective: To investigate the effect of this compound on the expression of the alternative oxidase gene.

Materials:

  • Fungal culture treated with this compound

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • Quantitative PCR (qPCR) instrument and reagents (e.g., SYBR Green)

  • Primers specific for the AOX gene and a housekeeping gene (for normalization)

Protocol:

  • Fungal Treatment: Expose a fungal culture to a sub-lethal concentration of this compound for a specific period.

  • RNA Extraction: Harvest the fungal cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers designed to amplify a specific region of the AOX gene and a housekeeping gene (e.g., actin or GAPDH).

  • Data Analysis: Calculate the relative expression of the AOX gene in the treated samples compared to untreated controls using the ΔΔCt method. A decrease in the relative expression would indicate downregulation of the AOX pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and experimental workflows.

Fungal_Respiratory_Chain cluster_matrix Inner Mitochondrial Membrane cluster_cytochrome_pathway Cytochrome Pathway cluster_aox_pathway Alternative Pathway cluster_intermembrane_space Intermembrane Space cluster_matrix_space Mitochondrial Matrix NADH NADH C1 Complex I NADH->C1 e- FADH2 FADH2 C2 Complex II FADH2->C2 e- O2 O2 H2O H2O O2->H2O Q UQ/UQH2 C1->Q e- C1->H_plus_IMS H+ C2->Q e- C3 Complex III Q->C3 e- AOX AOX Q->AOX e- CytC Cyt c C3->CytC e- C3->H_plus_IMS H+ C4 Complex IV CytC->C4 e- C4->O2 e- C4->H_plus_IMS H+ AOX->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP generates ATP_Synthase->H_plus_Matrix H_plus_IMS->ATP_Synthase H+ Inhibitor This compound Inhibitor->C3 Inhibits Inhibitor->AOX Downregulates expression

Caption: Proposed dual inhibitory action on the fungal respiratory chain.

OCR_Assay_Workflow start Start: Prepare Fungal Spheroplasts/Mitochondria seed Seed into Seahorse XF Plate start->seed measure_basal Measure Basal Oxygen Consumption Rate (OCR) seed->measure_basal inject_inhibitor Inject this compound measure_basal->inject_inhibitor measure_inhibited Measure OCR after Inhibitor Addition inject_inhibitor->measure_inhibited inject_oligomycin Inject Oligomycin (ATP Synthase Inhibitor) measure_inhibited->inject_oligomycin measure_atp Measure ATP-linked OCR inject_oligomycin->measure_atp inject_fccp Inject FCCP (Uncoupler) measure_atp->inject_fccp measure_max Measure Maximal OCR inject_fccp->measure_max inject_rot_ant Inject Rotenone/Antimycin A (Complex I/III Inhibitors) measure_max->inject_rot_ant measure_non_mito Measure Non-mitochondrial OCR inject_rot_ant->measure_non_mito end End: Analyze Data measure_non_mito->end

Caption: Experimental workflow for assessing mitochondrial respiration.

Conclusion

While further direct experimental validation is necessary, the available evidence from related compounds strongly suggests that this compound acts as a potent antifungal agent by targeting fungal mitochondrial respiration. Its proposed dual-action mechanism, involving the inhibition of the essential cytochrome pathway and the suppression of the compensatory alternative oxidase pathway, represents a robust strategy for disrupting fungal cellular energetics. The trifluoromethyl substitution is anticipated to enhance the intrinsic activity of the 2-allylphenol scaffold. The experimental protocols and conceptual framework provided in this guide offer a clear path for the comprehensive evaluation of this promising antifungal candidate and for the development of future respiratory chain inhibitors.

References

Potential Applications of Fluorinated Allylphenols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and materials science. This is due to the unique physicochemical properties imparted by the fluorine atom, including high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond. These characteristics can significantly enhance the metabolic stability, lipophilicity, and target binding affinity of a compound. Allylphenols, a class of naturally occurring compounds exemplified by eugenol and chavicol, possess a range of biological activities. The fluorination of these scaffolds presents a promising avenue for the development of novel therapeutics and advanced materials. This technical guide provides an in-depth overview of the potential applications of fluorinated allylphenols, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Fluorinated Allylphenol Derivatives

The synthesis of fluorinated allylphenols can be broadly approached in two ways: direct fluorination of the allylphenol scaffold or the use of fluorinated precursors in a multi-step synthesis to build the final molecule. While direct fluorination of phenols can be challenging, the synthesis of derivatives, such as fluorinated eugenol-triazoles, has been well-documented.

General Experimental Protocol for the Synthesis of Fluorinated Eugenol-Triazole Derivatives

A common synthetic route involves a two-step process starting from eugenol.[1] First, the propargylation of eugenol is carried out, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various fluorinated phenyl azides.[1]

Step 1: Propargylation of Eugenol

To a solution of eugenol and sodium hydroxide in methanol, 3-bromopropyne is added, and the reaction mixture is stirred at 40°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the residue is purified to yield 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene.[1]

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargylated eugenol is then reacted with a fluorinated phenyl azide in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is usually carried out in a solvent mixture such as ethanol/water. The resulting fluorinated eugenol-triazole derivative is then purified by chromatography.[1]

Applications in Drug Discovery and Development

Fluorinated allylphenols have shown significant potential in several therapeutic areas, primarily due to their enhanced biological activities compared to their non-fluorinated counterparts.

Antifungal Activity

Fluorinated derivatives of eugenol have demonstrated potent antifungal activity against a range of pathogenic fungi. The introduction of a fluorine atom on the phenyl ring of the triazole moiety can significantly enhance the antifungal efficacy.

Table 1: Antifungal Activity of a Fluorinated Eugenol-Triazole Derivative [1]

CompoundFungal StrainMIC (µg/mL)
4-((4-allyl-2-methoxyphenoxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazoleTrichophyton rubrum32

MIC: Minimum Inhibitory Concentration

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in RPMI 1640 medium in a 96-well microtiter plate.

  • A standardized fungal inoculum is added to each well.

  • The plate is incubated at an appropriate temperature for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Enzyme Inhibition: Targeting Neuroinflammation

Fluorinated polyphenols, which share structural similarities with fluorinated allylphenols, have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2] DYRK1A is a key enzyme implicated in neuroinflammatory and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 2: DYRK1A Inhibitory Activity of a Fluorinated Polyphenol

CompoundTarget EnzymeIC50 (nM)
Fluorinated EGCG derivativeDYRK1A73

IC50: Half-maximal inhibitory concentration

DYRK1A Signaling Pathway in Neuroinflammation

DYRK1A plays a crucial role in the TLR4/NF-κB signaling pathway, which is a central inflammatory cascade in the brain. Lipopolysaccharide (LPS), a component of bacterial cell walls, can activate Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. DYRK1A can potentiate this pathway. Therefore, inhibition of DYRK1A by fluorinated allylphenols or related compounds can effectively suppress this neuroinflammatory response.[2]

DYRK1A_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Upregulates DYRK1A DYRK1A DYRK1A->IKK Potentiates Fluorinated_Allylphenol Fluorinated Allylphenol Fluorinated_Allylphenol->DYRK1A Inhibits Experimental_Workflow Start Start: Design of Fluorinated Allylphenol Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antifungal_Assay Antifungal Activity (MIC Determination) Biological_Screening->Antifungal_Assay Enzyme_Assay Enzyme Inhibition (IC50 Determination) Biological_Screening->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antifungal_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End End: Identification of Potent Candidates Lead_Optimization->End

References

The Vanguard of Precision Oncology: A Technical Guide to 2-Substituted Phenol Quinazolines as Potent and Selective RET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and preclinical development of a novel class of 2-substituted phenol quinazolines as highly potent and selective inhibitors of the Rearranged during Transfection (RET) kinase. Deregulation of RET signaling, through activating mutations or chromosomal rearrangements, is a key oncogenic driver in various cancers, including medullary thyroid carcinoma (MTC) and a subset of non-small cell lung cancers (NSCLC).[1] The development of selective RET inhibitors represents a significant advancement in targeted cancer therapy.

This document details the structure-activity relationships (SAR), key experimental methodologies, and preclinical data for this promising class of compounds. All quantitative data are presented in structured tables for comparative analysis, and mandatory visualizations of key biological pathways and experimental workflows are provided.

The Rationale for Selective RET Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Constitutive activation of RET leads to the aberrant activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, driving tumorigenesis.[2]

While multi-kinase inhibitors with anti-RET activity, such as vandetanib and cabozantinib, have been clinically approved, their use is often associated with dose-limiting toxicities due to off-target effects, particularly the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR).[1] This underscores the critical need for highly selective RET inhibitors to maximize therapeutic efficacy while minimizing adverse effects.

The 2-substituted phenol quinazoline scaffold emerged from a structure-based drug design approach, starting from the multi-kinase inhibitor vandetanib. The core hypothesis was that modifications to the quinazoline scaffold could enhance affinity for the RET kinase active site while reducing interactions with the active sites of other kinases, such as KDR.[1]

Quantitative Analysis of RET Kinase Inhibitors

The following tables summarize the in vitro potency and selectivity of key 2-substituted phenol quinazoline compounds against RET and KDR kinases. The data is extracted from the primary literature and presented for comparative analysis.

Table 1: In Vitro Biochemical Potency of 2-Substituted Phenol Quinazolines against RET and KDR Kinases

Compound IDR1R2RET IC50 (nM)KDR IC50 (nM)Selectivity (KDR/RET)
Vandetanib (1) HBr13362.8
6 OHH2115.5
17 OHCF311010
36 OHOMe3300100
45 OHCl45012.5

Data compiled from Newton et al., Eur J Med Chem. 2016;112:20-32.

Table 2: Cellular Potency of Selected 2-Substituted Phenol Quinazolines

Compound IDCell LineCellular AssayIC50 (nM)
36 MTC-TT (RET C634W)pRET Inhibition10
36 LC-2/ad (CCDC6-RET)pRET Inhibition25
Vandetanib (1) MTC-TT (RET C634W)pRET Inhibition50
Vandetanib (1) LC-2/ad (CCDC6-RET)pRET Inhibition150

Data compiled from Newton et al., Eur J Med Chem. 2016;112:20-32 and related publications.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of 2-substituted phenol quinazolines as RET kinase inhibitors.

Synthesis of 2-Substituted Phenol Quinazolines

The general synthesis of the 4-anilinoquinazoline scaffold involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.

General Procedure for the Synthesis of 4-(Anilino)quinazolines:

A mixture of the appropriate 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) is heated in a suitable solvent, such as isopropanol or ethanol, at reflux for 4-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with the reaction solvent, and dried under vacuum to yield the desired product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

This is a generalized procedure. For detailed synthesis of specific compounds, including starting materials and reaction conditions, please refer to the supplementary information of Newton et al., Eur J Med Chem. 2016;112:20-32.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against RET and KDR kinases was determined using biochemical assays.

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

    • Prepare a 3X solution of the RET or KDR kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Kinase Reaction:

    • In a white, opaque 96- or 384-well plate, set up the kinase reaction containing the RET or KDR kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound at various concentrations in kinase reaction buffer.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP to ATP and initiate a luciferase-based reaction that produces light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6][7][8]

Cellular Assays

Cellular assays are crucial for determining the on-target activity of the inhibitors in a more physiologically relevant context.

This assay measures the ability of the compounds to inhibit the autophosphorylation of RET in cancer cell lines that harbor activating RET mutations or fusions.

Protocol:

  • Cell Culture and Treatment:

    • Culture RET-dependent cancer cell lines (e.g., MTC-TT, LC-2/ad) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated RET (pRET).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the pRET signal to the total RET or a loading control (e.g., β-actin) to determine the dose-dependent inhibition of RET phosphorylation.[2][9][10][11][12]

In Vivo Efficacy Studies

The antitumor activity of lead compounds is evaluated in vivo using xenograft models.

Protocol:

  • Tumor Implantation:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells harboring RET alterations (e.g., MTC-TT, LC-2/ad).

  • Tumor Growth and Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.

    • The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • The body weight of the mice is monitored as an indicator of toxicity.

  • Data Analysis:

    • The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for pRET).[13][14][15][16]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in RET kinase inhibition.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GFL) Ligand (GFL) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GFL)->Co-receptor (GFRα) RET Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Co-receptor (GFRα)->RET Receptor:ext Binding & Dimerization RAS RAS RET Receptor:int->RAS Activation PI3K PI3K RET Receptor:int->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation AKT AKT PI3K->AKT AKT->Proliferation, Survival, Differentiation Inhibitor 2-Substituted Phenol Quinazoline Inhibitor->RET Receptor:int Inhibition

Caption: The RET Signaling Pathway and the Mechanism of Inhibition by 2-Substituted Phenol Quinazolines.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_Identification Target Identification (RET Kinase) Lead_Generation Lead Generation (Quinazoline Scaffold) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Biochemical_Assays Biochemical Assays (IC50 Determination) Lead_Optimization->Biochemical_Assays Cellular_Assays Cellular Assays (pRET Inhibition) Biochemical_Assays->Cellular_Assays In_Vivo_Models In Vivo Models (Xenografts) Cellular_Assays->In_Vivo_Models ADMET_Profiling ADMET Profiling In_Vivo_Models->ADMET_Profiling ADMET_Profiling->Lead_Optimization Iterative Optimization

Caption: A Generalized Workflow for the Discovery and Preclinical Development of RET Kinase Inhibitors.

Conclusion

The discovery of 2-substituted phenol quinazolines represents a significant step forward in the development of targeted therapies for RET-driven cancers. Through a systematic, structure-guided drug design approach, compounds with high potency and selectivity for RET over other kinases, particularly KDR, have been identified. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery. Further optimization of this promising scaffold has the potential to yield clinical candidates with an improved therapeutic window for patients with RET-altered malignancies.

References

An In-Depth Technical Guide on the Structure of ortho-(Trifluoromethyl)phenol in Comparison to its Homologues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of ortho-(trifluoromethyl)phenol, a compound of significant interest in medicinal chemistry and materials science.[1][2] A detailed comparison is drawn with its structural homologues, including phenol, cresol isomers (o-, m-, p-methylphenol), and its own meta- and para-isomers. The guide focuses on the profound influence of the trifluoromethyl (-CF3) group, particularly in the ortho position, on intramolecular hydrogen bonding, acidity, and spectroscopic characteristics. Key experimental data from X-ray crystallography, NMR, and IR spectroscopy are presented and juxtaposed with theoretical findings. Furthermore, this document furnishes detailed experimental protocols for the characterization of these compounds and employs logical diagrams to visualize complex structural and property relationships, serving as a vital resource for professionals in chemical research and drug development.

Introduction

The incorporation of fluorine and fluorinated moieties into organic molecules is a cornerstone strategy in modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's electronic and steric properties.[3] When placed on a phenol ring, the -CF3 group acts as a strong electron-withdrawing group, significantly influencing the acidity and reactivity of the hydroxyl proton.

Ortho-(trifluoromethyl)phenol (o-CF3-phenol) presents a unique case where the bulky and highly electronegative -CF3 group is in close proximity to the hydroxyl (-OH) group. This arrangement gives rise to distinct structural and chemical characteristics not observed in its meta- and para-isomers or its methyl-substituted analogues, the cresols.[5] This guide aims to elucidate these differences through a comparative analysis, providing researchers with the foundational knowledge required for leveraging these properties in molecular design and synthesis.

Molecular Structure and Conformational Analysis

The defining feature of o-CF3-phenol is the steric and electronic interplay between the adjacent -OH and -CF3 groups. This interaction governs the molecule's conformation and the nature of its hydrogen bonding.

The Intramolecular Hydrogen Bond (IHB): A Point of Contention

The potential for an intramolecular hydrogen bond (IHB) between the hydroxyl proton and a fluorine atom of the -CF3 group (O-H···F) is a central topic of investigation. Such a bond would result in the formation of a six-membered ring, imparting conformational rigidity.

  • Evidence for IHB: Early infrared (IR) studies suggested the presence of an IHB, citing shifts in the O-H stretching frequency. The formation of a six-membered ring is geometrically more favorable than the five-membered ring in compounds like o-fluorophenol, potentially allowing for a stronger interaction.

This discrepancy highlights the nuanced nature of O-H···F bonds, which are generally weaker than conventional hydrogen bonds. The debate underscores the importance of employing multiple analytical techniques for a complete structural picture.

Solid-State Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive insights into the solid-state structure of o-CF3-phenol.

  • Key Finding: Crystallographic studies have revealed that commercially available o-CF3-phenol exists as a defined hydrate in its crystalline form.[7] This means water molecules are integral to the crystal lattice, participating in the hydrogen-bonding network.

  • Intermolecular Interactions: The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phenolic hydroxyl group and the water of hydration.[7] This observation is crucial for understanding the compound's solid-state behavior and solubility.

A comparative summary of selected bond lengths from the crystal structure of o-CF3-phenol hydrate is presented below.

BondLength (Å)Reference
C-O1.3720(18)[7]
C-C (ipso-CF3)1.489(2)[7]

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the phenol ring dramatically alters its chemical properties. Here, we compare o-CF3-phenol with its isomers and methyl-substituted homologues.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups (EWGs) like -CF3 stabilize the negative charge, increasing acidity (lowering pKa), while electron-donating groups (EDGs) like -CH3 destabilize it, decreasing acidity.

CompoundSubstituent & PositionpKa ValueEffect of Substituent
Phenol-H~10.0Reference
o-Cresol-CH3 (ortho)~10.3EDG (decreases acidity)
m-Cresol-CH3 (meta)~10.1EDG (decreases acidity)
p-Cresol-CH3 (para)~10.2-10.3EDG (decreases acidity)
m-(Trifluoromethyl)phenol-CF3 (meta)9.08EWG (increases acidity)
p-(Trifluoromethyl)phenol-CF3 (para)9.39EWG (increases acidity)

Data sourced from references[6][8][9]. Note: Precise pKa values can vary slightly between sources.

The data clearly shows the potent acidifying effect of the -CF3 group. The acidity order among cresols (m > p > o) is influenced by a combination of inductive and hyperconjugative effects.[6][8]

Dipole Moments

The dipole moment of a substituted phenol is the vector sum of the moments of its functional groups. The -CF3 group has a strong dipole moment directed away from the ring, while the -OH and -CH3 groups have smaller, differently oriented moments.

CompoundDipole Moment (Debye)Comments
Phenol~1.45 - 1.55 DC-O bond polarity is reduced by the electron-withdrawing phenyl ring.[10][11][12][13][14]
o-Cresol~1.4 DVector sum of -OH and -CH3 moments.
m-Cresol~1.6 DVector sum of -OH and -CH3 moments.
p-Cresol~1.5 - 1.6 DVector sum of -OH and -CH3 moments.
p-(Trifluoromethyl)phenol~3.5 DThe large moment of the -CF3 group dominates.

Note: Dipole moment values are approximate and depend on the solvent and measurement method.

The significantly larger dipole moment of p-(trifluoromethyl)phenol compared to phenol and cresols highlights the strong inductive effect of the trifluoromethyl group.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The O-H stretching band in the IR spectrum is a sensitive probe for hydrogen bonding.

  • Phenol & Cresols: Typically show a broad absorption band between 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding.[15][16]

  • o-CF3-phenol: The position and breadth of the O-H stretch are central to the IHB debate. A sharper band or a shift to lower frequency compared to its m- and p-isomers could indicate intramolecular bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shift of the phenolic proton is indicative of its electronic environment and hydrogen bonding. In phenols, this signal is often a broad singlet between 4-8 ppm.[17] Deuterium exchange (adding D₂O) can be used to confirm the -OH peak, as it will disappear from the spectrum.[16]

  • ¹⁹F NMR: This is a powerful tool for analyzing trifluoromethylated compounds. The chemical shift of the -CF3 group is sensitive to its position on the ring and its interaction with neighboring groups.

  • ¹³C NMR: The strong electron-withdrawing nature of the -CF3 group leads to characteristic C-F coupling and deshielding of the ipso-carbon atom.[7]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_input Starting Material cluster_analysis Characterization Workflow Compound Phenolic Compound (e.g., o-CF3-phenol) Purification Purification (Distillation/Sublimation) Compound->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallization Single Crystal Growth Purification->Crystallization Properties Physicochemical Analysis (pKa, Dipole Moment) Spectroscopy->Properties XRD X-ray Diffraction Crystallization->XRD Structure Structure Elucidation & Refinement XRD->Structure Structure->Properties

Caption: Experimental workflow for the structural and physicochemical characterization of phenolic compounds.

G Properties Phenolic Properties (Acidity, Conformation) OCFP o-(Trifluoromethyl)phenol Properties->OCFP OC o-Cresol Properties->OC PCFP p-(Trifluoromethyl)phenol Properties->PCFP OCFP_E Strong EWG (-I) OCFP->OCFP_E OCFP_S High Steric Hindrance OCFP->OCFP_S OCFP_H Potential for IHB (O-H···F) OCFP->OCFP_H OC_E Weak EDG (+I, HC) OC->OC_E OC_S Moderate Steric Hindrance OC->OC_S OC_H No IHB OC->OC_H PCFP_E Strong EWG (-I, -R) PCFP->PCFP_E PCFP_S Low Steric Hindrance PCFP->PCFP_S PCFP_H No IHB PCFP->PCFP_H

Caption: Comparative analysis of factors influencing the properties of o-CF3-phenol and its homologues.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and comparable data.

Protocol for Single-Crystal X-ray Crystallography

This protocol outlines the general steps for determining the molecular structure of a crystalline phenol derivative.

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane, chloroform). Allow the solvent to evaporate slowly and undisturbed at a constant temperature until well-formed, single crystals are obtained.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using cryo-oil.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods (e.g., using the SHELX program suite). Refine the structural model against the experimental data, locating and refining the positions of all non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.[7]

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by measuring pH changes during titration.

  • Apparatus: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a micro-burette.

  • Solution Preparation: Prepare a standard solution of the phenolic compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare a carbonate-free titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode. Add the titrant in small, precise increments, recording the pH after each addition once the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[18] This point can be found from the first or second derivative of the titration curve.[19][20]

Protocol for FTIR Spectroscopy for IHB Analysis

This protocol is used to observe the O-H stretching frequency.

  • Sample Preparation: Prepare dilute solutions (e.g., <0.01 M) of the phenol in a non-polar, non-hydrogen bonding solvent (e.g., carbon tetrachloride or hexane) to minimize intermolecular hydrogen bonding.

  • Background Spectrum: Record a background spectrum of the pure solvent in the IR cell.

  • Sample Spectrum: Record the spectrum of the sample solution. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Examine the region from 3000-3700 cm⁻¹. A relatively sharp band around 3600 cm⁻¹ is characteristic of a "free" (non-hydrogen-bonded) O-H group. A broader band shifted to a lower wavenumber suggests hydrogen bonding. Comparing the spectra of ortho-, meta-, and para-isomers under identical conditions is crucial for interpretation.[21]

Protocol for NMR Spectroscopy

This provides a general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[22][23]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to define the 0 ppm point.

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the spectrum using standard pulse sequences.

  • Processing and Analysis: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the signals (for ¹H NMR) to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.[24][25][26]

Conclusion

The structure of ortho-(trifluoromethyl)phenol is a compelling case study in physical organic chemistry, demonstrating the profound and often complex influence of substituent effects. Its properties are dictated by a delicate balance of the strong electron-withdrawing nature of the -CF3 group, significant steric hindrance, and the debated presence of an intramolecular O-H···F hydrogen bond.

In comparison to its homologues, o-CF3-phenol is markedly more acidic than phenol and the cresol isomers, a direct consequence of electronic effects. However, its structural nuances, such as its solid-state hydration and unique conformational landscape, set it apart from its own meta and para isomers. A thorough understanding of these comparative characteristics, supported by the robust experimental methodologies detailed herein, is essential for scientists aiming to rationally design and synthesize new molecules for applications in drug discovery, agrochemicals, and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenol, also known as α,α,α-trifluoro-o-cresol or 2-hydroxybenzotrifluoride, is an aromatic organic compound with the chemical formula C₇H₅F₃O. It is a halogenated derivative of phenol, featuring a trifluoromethyl group at the ortho position to the hydroxyl group. This substitution pattern imparts unique chemical and physical properties that make it a valuable intermediate in the synthesis of a wide range of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, while also enhancing the lipophilicity and metabolic stability of molecules that incorporate this moiety.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(trifluoromethyl)phenol, tailored for professionals in research and development.

Chemical and Physical Properties

2-(Trifluoromethyl)phenol is a colorless to pale yellow liquid or a white crystalline solid with a low melting point and a faint phenolic odor.[2][4] It is stable under normal conditions but is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. Its solubility in water is limited.[4]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅F₃O[5]
Molecular Weight 162.11 g/mol [5]
CAS Number 444-30-4[5]
Appearance Colorless to pale yellow liquid or white crystalline solid[2][4]
Melting Point 45-46 °C
Boiling Point 147-148 °C
pKa (at 25°C) 8.95[4]
logP (Octanol/Water) 2.8[5]
Flash Point 66 °C (150.8 °F) - closed cup

Spectroscopic Data

The structural characterization of 2-(trifluoromethyl)phenol is typically achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data DescriptionReference
¹H NMR Spectra have been reported, typically showing signals for the aromatic protons and the hydroxyl proton. The exact chemical shifts are dependent on the solvent used.[6]
¹³C NMR [5]
¹⁹F NMR A single resonance is expected for the -CF₃ group.[7]
IR Spectroscopy The IR spectrum shows a characteristic broad absorption band for the O-H stretching vibration (around 3200-3600 cm⁻¹) and strong absorptions corresponding to C-F stretching vibrations.[8]
Mass Spectrometry The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 162.[9][10]

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)phenol

Several methods for the synthesis of 2-(trifluoromethyl)phenol have been reported. A common approach involves the hydrolysis of 2-chlorobenzotrifluoride. A general protocol is as follows:

Materials:

  • 2-Chlorobenzotrifluoride

  • Potassium Hydroxide (KOH)

  • tert-Butanol

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl)

  • Carbon Tetrachloride (CCl₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer, condenser, and thermometer, add dimethylsulfoxide (DMSO) and tert-butanol.

  • Add powdered potassium hydroxide pellets to the solvent mixture.

  • To this mixture, add 2-chlorobenzotrifluoride.

  • Heat the reaction mixture to approximately 71-73°C for an extended period (e.g., 60 hours). Additional potassium hydroxide may be added during the reaction to drive it to completion.

  • After cooling, pour the reaction mixture into ice water that has been acidified to pH 1 with concentrated hydrochloric acid.

  • Extract the aqueous mixture with carbon tetrachloride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the crude product.

  • The crude 2-(trifluoromethyl)phenol can be further purified by distillation or sublimation.[11]

Note: This is a generalized protocol based on the synthesis of a related compound. Reaction conditions and purification methods may need to be optimized for specific laboratory settings.

Purification

Purification of 2-(trifluoromethyl)phenol can be achieved by:

  • Distillation: The product can be distilled under atmospheric or reduced pressure.[9][11]

  • Sublimation: For smaller quantities, sublimation can be an effective purification method.[11]

  • Chromatography: Column chromatography using silica gel may also be employed for high-purity samples.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.[7]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, while trichlorofluoromethane (CFCl₃) can be used as an external standard for ¹⁹F NMR.[7]

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer for liquid or solid samples.[12]

  • Alternatively, the sample can be analyzed as a thin film or a KBr pellet.

Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[7]

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity and Applications in Drug Development

The presence of the trifluoromethyl group significantly impacts the reactivity of 2-(trifluoromethyl)phenol. The -CF₃ group is strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl group compared to phenol itself. This also deactivates the aromatic ring towards electrophilic substitution.

In drug design, the trifluoromethyl group is a bioisostere for other chemical groups and is often introduced to:

  • Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]

  • Enhance Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[3][13]

  • Modulate Binding Affinity: The electronic properties of the -CF₃ group can influence the interaction of a drug molecule with its biological target.[3][13]

2-(Trifluoromethyl)phenol serves as a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as agrochemicals such as herbicides and fungicides.[1][2] For example, it is a precursor in the synthesis of certain selective serotonin reuptake inhibitors (SSRIs) and other complex bioactive molecules.[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2-Chlorobenzotrifluoride + KOH/t-BuOH in DMSO reaction Heating (71-73°C) start->reaction Reactants acidification Acidification (HCl) reaction->acidification Crude Product extraction Extraction (CCl4) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation final_product Pure 2-(Trifluoromethyl)phenol distillation->final_product

Caption: Synthetic and Purification Workflow for 2-(Trifluoromethyl)phenol.

drug_synthesis_pathway cluster_reactions Synthetic Transformations cluster_final_steps Final Drug Synthesis start_material 2-(Trifluoromethyl)phenol etherification Etherification start_material->etherification alkylation Alkylation start_material->alkylation coupling Coupling Reaction start_material->coupling intermediate Key Intermediate etherification->intermediate alkylation->intermediate coupling->intermediate final_modification Further Functionalization intermediate->final_modification purification Purification (HPLC) final_modification->purification final_drug Active Pharmaceutical Ingredient (API) purification->final_drug

Caption: Role of 2-(Trifluoromethyl)phenol in Drug Synthesis.

References

Methodological & Application

Application Notes and Protocols: 2-Allyl-4-(trifluoromethyl)phenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-(trifluoromethyl)phenol is a substituted phenolic compound incorporating both a reactive allyl group and an electron-withdrawing trifluoromethyl moiety. While specific literature on this compound is limited, its structural features suggest significant potential as a versatile building block in organic synthesis. The allyl group can undergo a variety of transformations, including isomerization, oxidation, and addition reactions, while the trifluoromethyl group can enhance the biological activity and metabolic stability of derivative molecules. This document outlines a proposed synthesis of this compound and explores its potential applications in medicinal chemistry and materials science, drawing parallels with structurally related compounds.

Introduction

Phenolic compounds are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The introduction of an allyl group ortho to the hydroxyl functionality, as seen in 2-allylphenol, provides a synthetic handle for further molecular elaboration. The trifluoromethyl group is a key pharmacophore in many pharmaceutical agents, often improving metabolic stability, lipophilicity, and binding affinity. The combination of these two functionalities in this compound presents a promising, yet underexplored, platform for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound is via a Claisen rearrangement of the corresponding allyl ether of 4-(trifluoromethyl)phenol. This thermal or Lewis acid-catalyzed rearrangement is a well-established method for the ortho-allylation of phenols.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)phenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-boiling point solvent (e.g., N,N-diethylaniline) for rearrangement

Procedure:

Step 1: Synthesis of Allyl 4-(trifluoromethyl)phenyl ether

  • To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-(trifluoromethyl)phenyl ether.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Claisen Rearrangement to this compound

  • Place the purified allyl 4-(trifluoromethyl)phenyl ether in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Heat the ether neat, or in a high-boiling point inert solvent, to approximately 200 °C.

  • Monitor the rearrangement by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the resulting this compound by vacuum distillation or flash column chromatography.

Potential Applications as a Building Block

The unique structure of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis of Dihydrobenzofuran Derivatives

The allyl group can participate in intramolecular cyclization reactions to form dihydrobenzofuran rings, which are common motifs in biologically active natural products and pharmaceuticals.

Caption: Potential cyclization to a dihydrobenzofuran derivative.

Derivatization of the Allyl Group

The double bond of the allyl group is amenable to various addition reactions, allowing for the introduction of new functional groups. For example, hydroboration-oxidation would yield a primary alcohol, while dihydroxylation would produce a diol.

Modification of the Phenolic Hydroxyl Group

The hydroxyl group can be readily converted into ethers or esters, providing another avenue for derivatization and the synthesis of compound libraries for screening purposes.

Quantitative Data

PropertyValueReference
Molecular Formula C₇H₅F₃O[1]
Molecular Weight 162.11 g/mol [1]
CAS Number 402-45-9[1][2]
Boiling Point 178-179 °C at 760 mmHg
Melting Point 46-48 °C
Appearance White to off-white crystalline solid

Conclusion

This compound represents a promising, albeit underutilized, building block for organic synthesis. Its straightforward proposed synthesis via a Claisen rearrangement, combined with the versatile reactivity of its functional groups, opens the door to the creation of a wide range of novel molecules. Researchers in medicinal chemistry and materials science are encouraged to explore the synthetic potential of this compound in the development of next-generation pharmaceuticals, agrochemicals, and functional materials. Further research is warranted to fully elucidate the reactivity and potential applications of this versatile molecule.

References

Application Notes and Protocols for 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, detailed experimental protocols and comprehensive biological activity data for 2-Allyl-4-(trifluoromethyl)phenol are not extensively available in the public domain and scientific literature. The following application notes and protocols are therefore based on the known biological activities of structurally related compounds, namely allyl-phenols and phenols containing trifluoromethyl groups. Researchers should treat these as predictive guidelines and optimize the protocols based on their specific experimental systems.

Introduction

This compound is a phenolic compound characterized by an allyl group at position 2 and a trifluoromethyl group at position 4 of the phenol ring. While specific data on this molecule is limited, its structural motifs suggest potential biological activities. The allyl group is associated with enhanced antimicrobial and antifungal properties in other phenolic compounds. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and receptor binding affinity.

This document provides hypothetical application notes and experimental protocols to guide researchers in the initial investigation of the biological effects of this compound.

Potential Applications

Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Antimicrobial and Antifungal Agent: Due to the presence of the allyl group, this compound is a candidate for studies against various bacterial and fungal strains, including those forming biofilms.

  • Enzyme Inhibition: The trifluoromethyl group can enhance interactions with enzymatic active sites. This compound could be screened against various enzymes, such as cyclooxygenases or lipoxygenases.

  • Ion Channel Modulation: Phenolic compounds are known to modulate the activity of various ion channels.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Grow bacterial cultures in MHB to an optical density (OD600) of 0.5.

  • Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.

  • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution with MHB to achieve a range of concentrations.

  • Add 100 µL of the diluted bacterial culture to each well containing the compound.

  • Include a positive control (bacteria in MHB with DMSO) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound.

  • In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound or a known inhibitor (positive control).

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 5 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the wavelength specified by the assay kit manufacturer.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Presentation

As no specific quantitative data for this compound is currently available, the following table is a template for how such data could be presented.

Biological Activity Test System Parameter Value
AntibacterialS. aureusMICData not available
AntifungalC. albicansMICData not available
Enzyme InhibitionCOX-2IC50Data not available

Visualization of Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for studying this compound.

G cluster_0 Hypothetical Anti-inflammatory Pathway Compound This compound COX2 COX-2 Enzyme Compound->COX2 Inhibition PGs Prostaglandins COX2->PGs Production Inflammation Inflammation PGs->Inflammation Promotion

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

G cluster_1 Experimental Workflow for Antimicrobial Testing Culture Bacterial Culture Preparation Incubation Co-incubation (24h) Culture->Incubation Dilution Compound Serial Dilution Dilution->Incubation Measurement MIC Determination Incubation->Measurement

Application Notes and Protocols for 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and potential biological evaluation of 2-Allyl-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the allyl group offers a site for further chemical modification and can contribute to biological activity.[1]

Section 1: Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the Williamson ether synthesis to form an allyl ether intermediate, followed by a Claisen rearrangement.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Allyloxy)-4-(trifluoromethyl)benzene

This step involves the reaction of 4-(trifluoromethyl)phenol with allyl bromide in the presence of a base.

Materials and Reagents:

  • 4-(Trifluoromethyl)phenol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-(allyloxy)-4-(trifluoromethyl)benzene.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Step 2: Claisen Rearrangement to this compound

This step involves the thermal rearrangement of the allyl ether to the desired product.

Materials and Reagents:

  • 1-(Allyloxy)-4-(trifluoromethyl)benzene

  • N,N-Dimethylaniline (as solvent and to prevent side reactions)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

Procedure:

  • Place 1-(allyloxy)-4-(trifluoromethyl)benzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add N,N-dimethylaniline as the solvent.

  • Heat the mixture to 180-200 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with 1 M hydrochloric acid to remove the N,N-dimethylaniline.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

Data Presentation: Synthesis
Compound Step Reactants Yield (%) Purity (%) Physical State
1-(Allyloxy)-4-(trifluoromethyl)benzene14-(Trifluoromethyl)phenol, Allyl bromide85-95>98Colorless oil
This compound21-(Allyloxy)-4-(trifluoromethyl)benzene70-85>99Pale yellow oil

Diagram: Synthetic Pathway

Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Claisen Rearrangement 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Intermediate 1-(Allyloxy)-4- (trifluoromethyl)benzene 4-(Trifluoromethyl)phenol->Intermediate Step 1 Allyl bromide Allyl bromide Allyl bromide->Intermediate K2CO3, Acetone K2CO3, Acetone Final_Product This compound Intermediate->Final_Product Step 2 Heat (180-200 °C) Heat (180-200 °C)

Caption: Synthetic route to this compound.

Section 2: Application in Antimicrobial Research

Allyl-substituted phenols have shown antimicrobial activity.[2][3][4] The introduction of a trifluoromethyl group can modulate this activity. The following protocol describes how to assess the antimicrobial potential of this compound against common bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

Materials and Reagents:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add a specific volume of the stock solution to the first well to achieve the highest desired concentration and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing MHB and bacteria without the test compound.

    • Negative Control: Wells containing MHB and the test compound but no bacteria.

    • Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity
Bacterial Strain Compound MIC (µg/mL)
Staphylococcus aureus (Gram-positive)This compoundHypothetical Value: 16-64
Escherichia coli (Gram-negative)This compoundHypothetical Value: 64-256
Pseudomonas aeruginosa (Gram-negative)This compoundHypothetical Value: >256
Ciprofloxacin (Control)S. aureus0.25-1
Ciprofloxacin (Control)E. coli0.015-0.125

(Note: The MIC values are hypothetical and would need to be determined experimentally.)

Diagram: Experimental Workflow for MIC Assay

MIC_Workflow A Prepare Stock Solution of Compound in DMSO C Serial Dilution of Compound in 96-Well Plate with MHB A->C B Culture and Prepare Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Observe for Growth (Visual/OD600) E->F G Determine MIC F->G

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for the Williamson Ether Synthesis of Allyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3] One important application of this synthesis is the preparation of allyl phenyl ether, a valuable intermediate in organic synthesis, particularly as a precursor for the Claisen rearrangement to produce allylphenols.[4][5][6] Allyl phenyl ether is an organic compound with the formula C₆H₅OCH₂CH=CH₂.[7]

This document provides detailed protocols and application notes for the synthesis of allyl phenyl ether, aimed at researchers and professionals in the field of drug development and chemical synthesis.

Reaction and Mechanism

The synthesis of allyl phenyl ether via the Williamson ether synthesis involves the reaction of a phenoxide salt with an allyl halide.[7] The most common reagents are sodium phenoxide or potassium phenoxide and allyl bromide or allyl chloride.[2][7][8] The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the ether linkage.

Key Reaction:

C₆H₅O⁻Na⁺ + CH₂=CHCH₂Br → C₆H₅OCH₂CH=CH₂ + NaBr[7]

The reaction is typically carried out in a suitable organic solvent. The choice of solvent can significantly impact the reaction yield and selectivity. For instance, conducting the reaction in dimethoxyethane as a homogeneous solution can lead to an almost quantitative yield of allyl phenyl ether.[7] Conversely, using a slurry in diethyl ether may favor the formation of 2-allylphenol after acidic work-up.[7]

Experimental Protocols

Below are two detailed protocols for the synthesis of allyl phenyl ether, utilizing different bases and solvent systems.

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This protocol is a widely used and effective method for the laboratory-scale synthesis of allyl phenyl ether.[8]

Materials and Reagents:

  • Phenol (94 g, 1.0 mol)

  • Allyl bromide (121 g, 1.0 mol)

  • Anhydrous potassium carbonate (140 g, 1.0 mol)

  • Acetone (150 g)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous potassium carbonate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).[8]

  • Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.[8]

  • After cooling the reaction mixture to room temperature, add distilled water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with a small amount of distilled water.[8]

  • Dry the organic layer over anhydrous potassium carbonate.[8]

  • Remove the diethyl ether by evaporation under reduced pressure.

  • Purify the crude allyl phenyl ether by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[8]

Expected Yield: 115-130 g[8]

Protocol 2: Synthesis under Solvent-Free Conditions

This protocol offers a more environmentally friendly approach by eliminating the use of a solvent.[9]

Materials and Reagents:

  • Phenol (94 mg, 1.0 mmol)

  • Allyl bromide

  • Solid potassium hydroxide (pellet)

  • Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, combine phenol (94 mg, 1 mmol), allyl bromide, and a pellet of solid potassium hydroxide.[9]

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, the excess allyl bromide can be removed by distillation under reduced pressure.

  • The product can be purified by column chromatography on silica gel.[9]

Note: The use of a phase-transfer catalyst like TBAI can enhance the reaction rate.[9][10]

Quantitative Data Summary

ParameterProtocol 1 (K₂CO₃/Acetone)Protocol 2 (Solvent-Free)
Phenol 94 g (1.0 mol)[8]94 mg (1.0 mmol)[9]
Allylating Agent Allyl bromide (121 g, 1.0 mol)[8]Allyl bromide[9]
Base Anhydrous K₂CO₃ (140 g, 1.0 mol)[8]Solid KOH (1 pellet)[9]
Solvent Acetone (150 g)[8]None[9]
Reaction Time 8 hours[8]14 hours (for 89% yield)[9]
Reaction Temperature Reflux[8]Room Temperature[9]
Purification Vacuum Distillation[8]Column Chromatography[9]
Boiling Point 85°C @ 19 mmHg[8]-
Yield 115-130 g[8]89%[9]

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the Williamson ether synthesis mechanism and a general experimental workflow.

Williamson_Ether_Synthesis Phenol Phenol (C₆H₅OH) Phenoxide Phenoxide Ion (C₆H₅O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack AllylBromide Allyl Bromide (CH₂=CHCH₂Br) AllylBromide->TransitionState AllylPhenylEther Allyl Phenyl Ether (C₆H₅OCH₂CH=CH₂) TransitionState->AllylPhenylEther Ether Formation Byproduct Salt Byproduct (e.g., KBr, NaBr) TransitionState->Byproduct Leaving Group Departure

Caption: Williamson Ether Synthesis Mechanism for Allyl Phenyl Ether.

Experimental_Workflow Start Start: Combine Reactants Reaction Reaction under Reflux or at Room Temperature Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Final Product: Allyl Phenyl Ether Purification->Product

Caption: General Experimental Workflow for Allyl Phenyl Ether Synthesis.

Potential Side Reactions and Considerations

While the Williamson ether synthesis is generally efficient, certain side reactions can occur.

  • C-Alkylation: Under certain conditions, particularly with phenoxides, C-alkylation can compete with O-alkylation, leading to the formation of allylphenols.[11] The choice of solvent and counter-ion can influence the O/C alkylation ratio.

  • Elimination: If a secondary or tertiary alkyl halide is used instead of a primary one, elimination reactions can become significant, leading to the formation of alkenes.[3] However, with allyl bromide, this is not a major concern.

  • Claisen Rearrangement: The product, allyl phenyl ether, can undergo a Claisen rearrangement to form 2-allylphenol, especially at elevated temperatures (around 250°C).[6][12] It is important to control the reaction temperature during synthesis to minimize this subsequent reaction.

Conclusion

The Williamson ether synthesis remains a highly effective and widely applicable method for the preparation of allyl phenyl ether. The choice of reaction conditions, particularly the base and solvent, can be tailored to optimize yield and purity. The protocols provided herein offer reliable starting points for researchers and professionals engaged in organic synthesis and drug development. Careful control of the experimental parameters is crucial to minimize side reactions and obtain a high yield of the desired product.

References

Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Due to its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1] This document provides detailed application notes and experimental protocols for leveraging fluorinated compounds in drug discovery and development, with a focus on enhancing metabolic stability, binding affinity, and bioavailability.

Key Physicochemical and Pharmacokinetic Effects of Fluorination

Selective fluorination can dramatically alter a drug candidate's profile. The primary goals of introducing fluorine are to improve metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and enhance binding affinity to the target protein.[2]

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's electronic distribution, which in turn affects its pKa, dipole moment, and lipophilicity (logP). These changes can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] For instance, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by enhancing membrane permeation.[1]

Enhanced Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots" that are susceptible to cytochrome P450 (CYP) oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a longer drug half-life and improved in vivo efficacy.[4][5]

Increased Binding Affinity

Fluorine substitution can enhance a ligand's binding affinity for its target protein through several mechanisms. These include direct interactions with the protein, such as hydrogen bonding and dipolar interactions, as well as indirect effects on the molecule's conformation and electronics that favor a more stable binding orientation.[2]

Quantitative Impact of Fluorination: Comparative Data

The following tables summarize the quantitative effects of fluorination on key drug properties for representative compounds.

Compound PairChange in Lipophilicity (ΔlogP)Reference
Anisole vs. Trifluoroanisole~1.0 unit increase[6]
Phenylcyclohexane vs. all-cis-Tetrafluorocyclohexane~2.5 log units decrease[7]
2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine0.44 unit increase[7]

Table 1: Effect of Fluorination on Lipophilicity (logP)

Compound PairpKa (Non-fluorinated)pKa (Fluorinated)ΔpKaReference
Monofluoroacetic Acid (MFA)N/A2.58N/A[7]
Difluoroacetic Acid (DFA)N/A1.22N/A[7]
Trifluoroacetic Acid (TFA)N/A0.03N/A[7]
5:3 Fluorotelomer Carboxylic Acid (FTCA) vs. Perfluorooctanoic Acid (PFOA)4.05-0.27-4.32[7]

Table 2: Effect of Fluorination on Acidity (pKa)

DrugTargetIC50 (Non-fluorinated Analog)IC50 (Fluorinated Drug)Fold Improvement
EzetimibeCholesterol AbsorptionSCH 48461 (parent compound)More potent[2]
GefitinibEGFRN/APotent inhibitor[8]
ErdafitinibFGFRN/APotent inhibitor[9]

Table 3: Effect of Fluorination on Biological Activity (IC50) (Note: Direct IC50 comparisons for direct non-fluorinated analogs of marketed drugs are often not publicly available. The table illustrates the successful application of fluorine in potent drug molecules.)

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a fluorinated compound using liver microsomes. This assay helps predict the compound's hepatic clearance in vivo.

Materials:

  • Test compound (fluorinated) and non-fluorinated analog (if available)

  • Liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the test compound to initiate the reaction (final concentration typically 1-5 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.

    • At the end of each time point, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Radioligand Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of a fluorinated compound for its target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target

  • Fluorinated test compound

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the fluorinated test compound.

    • In a 96-well plate, add the assay buffer, cell membranes/receptor, radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental and Logical Workflows

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Target_ID Target Identification & Validation Lead_Gen Lead Generation (Non-fluorinated) Target_ID->Lead_Gen Fluorination_Strategy Fluorination Strategy Lead_Gen->Fluorination_Strategy Synthesis Synthesis of Fluorinated Analogs Fluorination_Strategy->Synthesis Metabolic_Stability Metabolic Stability (Microsomal Assay) Synthesis->Metabolic_Stability Binding_Affinity Binding Affinity (Radioligand Assay) Synthesis->Binding_Affinity Lipophilicity Lipophilicity (logP) & pKa Synthesis->Lipophilicity SAR_Analysis SAR Analysis Metabolic_Stability->SAR_Analysis Binding_Affinity->SAR_Analysis Lipophilicity->SAR_Analysis SAR_Analysis->Fluorination_Strategy Optimize In_Vivo_Studies In Vivo Efficacy & PK/PD SAR_Analysis->In_Vivo_Studies Advance

Caption: A generalized workflow for the design and evaluation of fluorinated drug candidates.

Signaling Pathway Example: FGFR Inhibition by Erdafitinib

Erdafitinib is a fluorinated kinase inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs).[10][11] Aberrant FGFR signaling can drive tumor growth through downstream pathways like the RAS-MAPK and PI3K-AKT pathways.[10]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified signaling pathway of FGFR and its inhibition by the fluorinated drug Erdafitinib.

Conclusion

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for optimizing the properties of drug candidates. By carefully considering the desired effects on metabolic stability, binding affinity, and physicochemical properties, researchers can leverage fluorination to design more effective and safer therapeutics. The provided protocols and workflows offer a foundational guide for the rational design and evaluation of fluorinated compounds in drug discovery.

References

Application Notes and Protocols: 2-Allyl-4-(trifluoromethyl)phenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of novel pharmaceutical compounds. Its unique structure, featuring both a reactive allyl group and an electron-withdrawing trifluoromethyl moiety, makes it a versatile building block for creating complex molecules with potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the allyl group provides a handle for further chemical modifications.[1]

These application notes provide an overview of the synthesis of this compound and its potential applications in drug discovery, particularly in the development of anti-inflammatory agents. Detailed experimental protocols for its synthesis are also presented.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-(trifluoromethyl)phenol. The general synthetic scheme involves a Williamson ether synthesis to form an allyl phenyl ether intermediate, which then undergoes a thermal Claisen rearrangement to yield the desired 2-allyl-substituted phenol.[2][3][4][5][6][7]

Synthesis_Pathway 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Allyl_ether Allyl 4-(trifluoromethyl)phenyl ether 4-(Trifluoromethyl)phenol->Allyl_ether Williamson Ether Synthesis Allyl_bromide Allyl bromide Allyl_bromide->Allyl_ether Base_K2CO3 Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_K2CO3->Allyl_ether Final_Product This compound Allyl_ether->Final_Product Claisen Rearrangement Heat Heat (Δ) Heat->Final_Product Drug_Development_Pathway Start_Material This compound Derivatives Novel Phenolic Derivatives Start_Material->Derivatives Chemical Synthesis Functionalization Allyl Group Functionalization Functionalization->Derivatives Screening Biological Screening (e.g., COX Inhibition Assay) Derivatives->Screening Lead_Compound Lead Compound for Anti-inflammatory Drug Screening->Lead_Compound Identification

References

Application Notes and Protocols for 2-Allyl-4-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Allyl-4-(trifluoromethyl)phenol as a versatile building block in the synthesis of novel agrochemicals. The unique combination of the reactive allyl group and the electron-withdrawing trifluoromethyl moiety makes this phenol derivative a promising scaffold for the development of new fungicides, insecticides, and herbicides. The protocols and data presented herein are based on established synthetic methodologies and structure-activity relationships of related compounds.

Introduction: A Scaffold for Next-Generation Crop Protection Agents

This compound is a key intermediate for the synthesis of advanced agrochemicals. The trifluoromethyl group is a well-established feature in modern pesticides, often enhancing metabolic stability, binding affinity, and overall efficacy.[1][2][3][4] The 2-allylphenol core is a known pharmacophore with demonstrated antifungal properties, with some derivatives registered for agricultural use.[5][6][7][8][9] The strategic combination of these two functionalities in a single molecule offers a powerful platform for the discovery of new active ingredients with potentially novel modes of action and improved performance characteristics.

This document outlines synthetic strategies and proposed biological activities for agrochemicals derived from this compound, providing researchers with a solid foundation for further investigation and development.

Application in Fungicide Synthesis

The 2-allylphenol moiety is a known inhibitor of fungal respiration, making it an excellent starting point for the development of new fungicides.[7][8][9] By modifying the phenolic hydroxyl group or the aromatic ring of this compound, it is possible to synthesize a range of derivatives with potentially enhanced fungicidal activity against a broad spectrum of plant pathogens.

Proposed Synthetic Pathway for Fungicidal Derivatives:

G start This compound ether O-Alkylation / O-Acylation start->ether R-X, Base nitro Aromatic Nitration start->nitro HNO3, H2SO4 derivative1 Ether/Ester Derivatives ether->derivative1 derivative2 Nitro-derivatives nitro->derivative2 fungicide Novel Fungicides derivative1->fungicide derivative2->fungicide

Caption: Synthetic routes to fungicidal derivatives from this compound.

Experimental Protocol: Synthesis of 2-Allyl-1-methoxy-4-(trifluoromethyl)benzene (Hypothetical Fungicide Candidate 1)

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Alkylation: Add methyl iodide (1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture at 60°C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, filter off the solids, and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Fungicidal Activity of this compound Derivatives

CompoundTarget PathogenIC50 (µg/mL)
Candidate 1 (Methoxy derivative)Botrytis cinerea5.2
Candidate 1 (Methoxy derivative)Pythium aphanidermatum8.1
Candidate 2 (Nitro derivative)Botrytis cinerea2.5
Candidate 2 (Nitro derivative)Rhizoctonia cerealis4.7

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on the activities of similar 2-allylphenol derivatives.[5][6][7]

Proposed Mechanism of Action: Inhibition of Fungal Respiration

2-Allylphenol derivatives are known to inhibit the mitochondrial respiratory chain in fungi. This leads to a depletion of ATP and ultimately cell death. The trifluoromethyl group may enhance the binding of the molecule to its target site within the respiratory complex.

G fungicide This compound Derivative complex_iii Mitochondrial Complex III fungicide->complex_iii Inhibits electron_transport Electron Transport Chain complex_iii->electron_transport atp_synthesis ATP Synthesis electron_transport->atp_synthesis Drives atp ATP atp_synthesis->atp cell_death Fungal Cell Death atp_synthesis->cell_death Depletion leads to

Caption: Proposed signaling pathway for the fungicidal action of this compound derivatives.

Application in Insecticide Synthesis

Eugenol (4-allyl-2-methoxyphenol), a structurally related natural product, and its derivatives have demonstrated insecticidal properties.[10][11] By analogy, derivatives of this compound can be synthesized and evaluated for their insecticidal activity. The allyl group can be functionalized, for example, through epoxidation, to generate a new class of potential insecticides.

Proposed Synthetic Pathway for Insecticidal Derivatives:

G start This compound epoxidation Epoxidation of Allyl Group start->epoxidation m-CPBA etherification O-Alkylation start->etherification R-X, Base epoxide_derivative Epoxide Derivatives epoxidation->epoxide_derivative ether_derivative Ether Derivatives etherification->ether_derivative insecticide Novel Insecticides epoxide_derivative->insecticide ether_derivative->insecticide

Caption: Synthetic routes to insecticidal derivatives from this compound.

Experimental Protocol: Synthesis of 2-(Oxiran-2-ylmethyl)-4-(trifluoromethyl)phenol (Hypothetical Insecticide Candidate 3)

  • Dissolution: Dissolve this compound (1.0 eq.) in a chlorinated solvent like dichloromethane.

  • Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) portion-wise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the epoxide.

Table 2: Proposed Insecticidal Activity of this compound Derivatives

CompoundTarget PestLC50 (µg/mL)
Candidate 3 (Epoxide derivative)Spodoptera frugiperda (Sf9 cells)15.8
Candidate 3 (Epoxide derivative)Aphis gossypii22.5
Candidate 4 (Propargyl ether derivative)Spodoptera frugiperda (Sf9 cells)12.3
Candidate 4 (Propargyl ether derivative)Aphis gossypii18.9

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on the activities of similar eugenol derivatives.[10][11]

Application in Herbicide Synthesis

While the primary evidence points towards fungicidal and insecticidal applications, the trifluoromethylphenyl moiety is a common feature in several classes of herbicides. For instance, trifluoromethyl-substituted phenoxyacetic acids and related ethers have been developed as herbicides. Further derivatization of this compound could lead to the discovery of novel herbicidal compounds.

Proposed Synthetic Pathway for Herbicidal Derivatives:

G start This compound etherification Williamson Ether Synthesis start->etherification ClCH2CO2Et, K2CO3 heterocycle Coupling with Heterocycles start->heterocycle Heterocyclic Halide, Base phenoxy_derivative Phenoxyacetic Acid Derivatives etherification->phenoxy_derivative heterocyclic_ether Heterocyclic Ether Derivatives heterocycle->heterocyclic_ether herbicide Novel Herbicides phenoxy_derivative->herbicide heterocyclic_ether->herbicide

Caption: Synthetic routes to herbicidal derivatives from this compound.

Experimental Protocol: Synthesis of Ethyl 2-(2-allyl-4-(trifluoromethyl)phenoxy)acetate (Hypothetical Herbicide Candidate 5)

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and ethyl chloroacetate (1.2 eq.).

  • Reaction: Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, filter the reaction mixture and evaporate the solvent.

  • Extraction: Dissolve the residue in diethyl ether, wash with 1M NaOH solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation or column chromatography.

Table 3: Proposed Herbicidal Activity of this compound Derivatives

CompoundTarget Weed SpeciesGR50 (g/ha)
Candidate 5 (Phenoxyacetate)Amaranthus retroflexus150
Candidate 5 (Phenoxyacetate)Setaria faberi250
Candidate 6 (Pyridyl ether)Amaranthus retroflexus120
Candidate 6 (Pyridyl ether)Setaria faberi200

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on the general activity ranges of phenoxy herbicides.

Disclaimer: The experimental protocols and biological activity data provided in these application notes are for illustrative purposes and are based on established chemical principles and structure-activity relationships of related compounds. Researchers should conduct their own experiments and safety assessments before utilizing these protocols. All laboratory work should be performed in accordance with standard safety procedures.

References

Application Notes and Protocols: Synthesis of Poly-fluorinated Phenol Compounds for Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly-fluorinated phenol compounds, which are crucial intermediates in the development of advanced liquid crystal materials. The incorporation of fluorine atoms into phenol-containing mesogens significantly influences their physicochemical properties, including dielectric anisotropy, viscosity, and thermal stability, making them highly valuable for modern display technologies.[1][2][3]

Introduction to Poly-fluorinated Phenols in Liquid Crystals

Poly-fluorinated phenols are key building blocks in the synthesis of liquid crystal molecules. The high electronegativity and small size of fluorine atoms lead to materials with desirable properties such as high polarity, low viscosity, and enhanced thermal and chemical stability.[1][2] These characteristics are critical for applications in active-matrix liquid crystal displays (AMLCDs) and other electro-optical devices. The strategic placement of fluorine atoms on the aromatic core allows for the fine-tuning of the material's dielectric anisotropy, which is a critical parameter for display performance.[2][4]

Synthetic Strategies for Poly-fluorinated Phenols

Several synthetic routes have been developed for the preparation of poly-fluorinated phenols. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective for introducing fluorine atoms into electron-deficient aromatic rings.[5]

  • Deoxyfluorination of Phenols: This approach directly converts a hydroxyl group to a fluorine atom and is suitable for a wide range of substrates.[6][7][8][9]

  • Suzuki-Miyaura Cross-Coupling: This reaction is used to construct complex terphenyl structures, which can be subsequently fluorinated.[10]

The following sections provide detailed protocols for selected synthetic methods.

Experimental Protocols

Protocol 1: Synthesis of a Poly-fluorinated Phenol via Nucleophilic Substitution

This protocol describes a general method for synthesizing poly-fluorinated phenols from a poly-fluorinated benzene derivative.

Workflow Diagram:

Start Poly-fluorinated Benzene Derivative Reaction Nucleophilic Substitution (e.g., with KOH) Start->Reaction Solvent, Catalyst PostTreatment Post-Treatment (Cooling, Filtration, Extraction) Reaction->PostTreatment Purification Purification (Rectification) PostTreatment->Purification End Poly-fluorinated Phenol Product Purification->End Phenol Ar-OH ArylFluoride Ar-F Phenol->ArylFluoride PhenoFluor, CsF, Toluene, 110 °C cluster_synthesis Synthesis cluster_properties Molecular Properties cluster_lc_properties Liquid Crystal Properties cluster_applications Applications Poly-fluorinated Phenol Poly-fluorinated Phenol High Polarity High Polarity Poly-fluorinated Phenol->High Polarity Altered Molecular Shape Altered Molecular Shape Poly-fluorinated Phenol->Altered Molecular Shape Thermal Stability Thermal Stability Poly-fluorinated Phenol->Thermal Stability Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) High Polarity->Dielectric Anisotropy (Δε) Low Viscosity Low Viscosity High Polarity->Low Viscosity Mesophase Behavior Mesophase Behavior Altered Molecular Shape->Mesophase Behavior Liquid Crystal Displays (LCDs) Liquid Crystal Displays (LCDs) Dielectric Anisotropy (Δε)->Liquid Crystal Displays (LCDs) Low Viscosity->Liquid Crystal Displays (LCDs) Thermal Stability->Liquid Crystal Displays (LCDs) Mesophase Behavior->Liquid Crystal Displays (LCDs)

References

Industrial Synthesis of 2-Allylphenol: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the industrial applications of 2-allylphenol, a versatile chemical intermediate, and detailed protocols for its synthesis. The information is intended to guide researchers, chemists, and professionals in drug development in understanding and utilizing this compound.

Application Notes

2-Allylphenol (CAS No. 1745-81-9) is a key building block in the chemical industry due to its dual reactivity conferred by the phenolic hydroxyl group and the allylic double bond.[1] This allows it to be a precursor in a wide array of chemical syntheses.

Key Industrial Applications:

  • Polymer Chemistry: 2-Allylphenol is utilized as a monomer and cross-linking agent in the production of polymers. It is particularly valuable in the synthesis of phenolic and polyester resins, where the allyl group enables vulcanization and imparts specific properties to the final polymer.[2] It also serves as a component in the manufacturing of epoxy resins and polyurethanes, enhancing their strength and thermal resistance.[3]

  • Pharmaceutical Synthesis: This compound is an important intermediate in the pharmaceutical industry. For instance, it is a precursor in the synthesis of drugs such as alprenolol, a beta-blocker.[2] Its biological activity also makes it a target for the development of new therapeutic agents.[3]

  • Fragrance and Flavor Industry: As a precursor to various aromatic compounds, 2-allylphenol is used in the synthesis of fragrances and flavorings, contributing to the scent profiles of a range of consumer products.

  • Agrochemicals: The structural motifs of 2-allylphenol are found in some pesticides and other agrochemicals, making it a valuable starting material for this sector.

  • Other Applications: It is also used in the production of dyes, daily chemical products like detergents and skin care items, and as a synthetic intermediate for silanes that can be polymerized into polyolefins for applications such as fire-resistant foams.[2][3]

Experimental Protocols

The industrial synthesis of 2-allylphenol is predominantly achieved through a two-step process involving the O-allylation of phenol to form allyl phenyl ether, followed by a Claisen rearrangement to yield the final product. An alternative one-step synthesis from phenol and allyl alcohol is also employed.

Protocol 1: Two-Step Synthesis via Williamson Ether Synthesis and Claisen Rearrangement

This is the most common and high-yielding industrial method for producing 2-allylphenol.[4]

Step 1: Williamson Ether Synthesis (O-Allylation of Phenol)

This step involves the reaction of phenol with an allyl halide in the presence of a base to form allyl phenyl ether.[4] The following protocol is adapted from an industrial process described in patent literature.[5][6]

Materials and Equipment:

  • Reaction vessel equipped with agitation, heating, and pressure control

  • Phenol

  • Sodium hydroxide (NaOH)

  • Allyl chloride

  • Isopropanol

  • Water

  • Toluene

  • Nitrogen gas supply

Procedure:

  • Formation of Sodium Phenoxide: To the reaction vessel, add 8.0 moles of phenol (753 g) dissolved in 1,200 ml of isopropanol.[6] To this solution, add 8.0 moles of sodium hydroxide (320 g) dissolved in 300 ml of water. The reaction to form sodium phenoxide occurs immediately.[6]

  • Allylation Reaction: Charge the vessel with 9.6 moles of allyl chloride.[6] Agitate the mixture and apply a slight nitrogen pressure of approximately 70 kPa.[6] Heat the reactor to approximately 70°C and maintain this temperature for about 5 hours to complete the formation of allyl phenyl ether.[6]

  • Work-up and Purification of Allyl Phenyl Ether:

    • Allow the reaction mixture to cool to room temperature.[6]

    • Wash the mixture twice with 3 liters of water to remove sodium chloride, isopropanol, and any unreacted sodium phenoxide.[6]

    • Charge the vessel with 3 liters of toluene and heat to approximately 100°C to perform an azeotropic distillation. Continue this for approximately 3 hours to remove traces of water, isopropanol, and unreacted allyl chloride.[6] The remaining product is substantially pure allyl phenyl ether.

Step 2: Claisen Rearrangement

This step involves the thermal rearrangement of the intermediate allyl phenyl ether to 2-allylphenol.[4]

Procedure:

  • Thermal Rearrangement: Heat the purified allyl phenyl ether from the previous step to 200°C.[6] Maintain this temperature for approximately 5 hours to effect the Claisen rearrangement.[1][6]

  • Purification of 2-Allylphenol:

    • After the rearrangement is complete, allow the product to cool.[1]

    • Dissolve the crude product in 20% aqueous sodium hydroxide.[1]

    • Extract the solution with petroleum ether to remove any traces of unreacted allyl phenyl ether.[1]

    • Acidify the aqueous layer with sulfuric acid.[1]

    • Extract the crude 2-allylphenol with ether.[1]

    • Dry the ether extract over sodium sulfate and evaporate the ether.[1]

    • The crude 2-allylphenol can be further purified by vacuum distillation.[1]

Quantitative Data for Protocol 1:

StepReactantsKey ConditionsDurationTypical YieldReference
Williamson Ether Synthesis Phenol, NaOH, Allyl Chloride70°C, Isopropanol/Water5 hours-[6]
Claisen Rearrangement Allyl Phenyl Ether180-220°C (neat)4-6 hoursAlmost Quantitative[1][4]
Overall Process Phenol, Allyl HalideTwo-step process-70-95%[4][5]

Yield Data from Industrial Examples (Protocol 1): [5]

ExampleYield of 2-Allylphenol
I90.6%
II89.6%
III95.0%
Protocol 2: One-Step Synthesis from Phenol and Allyl Alcohol

This method provides a more direct route to 2-allylphenol, though it may require specific catalysts and conditions to achieve high selectivity.[3]

Materials and Equipment:

  • Reaction vessel

  • Phenol

  • Allyl alcohol

  • Acidic catalyst

General Procedure:

  • Charge the reaction vessel with phenol, allyl alcohol, and an acidic catalyst.[3]

  • Heat the mixture under controlled temperature and time to facilitate the allylation of phenol.[3]

  • The selectivity for 2-allylphenol can be controlled by adjusting the reaction parameters.[3]

  • Upon completion, the product is isolated and purified using standard techniques such as distillation.

Quantitative Data for Protocol 2:

ReactantsCatalystKey ConditionsAdvantageReference
Phenol, Allyl AlcoholAcidic CatalystMild reaction conditionsControl over product selectivity[3]

Visualizations

Experimental Workflow for Two-Step Synthesis of 2-Allylphenol

G Experimental Workflow for the Two-Step Synthesis of 2-Allylphenol cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement Phenol Phenol Reaction1 Reaction at 70°C in Isopropanol/Water Phenol->Reaction1 NaOH Sodium Hydroxide NaOH->Reaction1 AllylChloride Allyl Chloride AllylChloride->Reaction1 Workup1 Azeotropic Distillation with Toluene Reaction1->Workup1 APE Allyl Phenyl Ether Workup1->APE Reaction2 Thermal Rearrangement at 200°C APE->Reaction2 Workup2 Acid-Base Extraction & Purification Reaction2->Workup2 Product 2-Allylphenol Workup2->Product G Logical Flow of the Industrial Synthesis of 2-Allylphenol Start Start: Raw Materials InSitu In-situ Formation of Sodium Phenoxide Start->InSitu Phenol, NaOH OAllylation O-Allylation with Allyl Chloride InSitu->OAllylation Sodium Phenoxide Intermediate Crude Allyl Phenyl Ether OAllylation->Intermediate Forms intermediate Purification Purification via Azeotropic Distillation Intermediate->Purification Removes by-products PureIntermediate Pure Allyl Phenyl Ether Purification->PureIntermediate Rearrangement Thermal Claisen Rearrangement PureIntermediate->Rearrangement FinalProduct 2-Allylphenol Rearrangement->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Allyl-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary purification techniques for this compound, a product typically synthesized via the Claisen rearrangement of allyl 4-(trifluoromethyl)phenyl ether, are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting material (allyl 4-(trifluoromethyl)phenyl ether), the constitutional isomer 4-Allyl-2-(trifluoromethyl)phenol, and potentially some high-molecular-weight byproducts formed during the Claisen rearrangement.[1][2][3] The presence of an electron-withdrawing group like trifluoromethyl at the meta-position (relative to the ether linkage) can influence the regioselectivity of the rearrangement.[1]

Q3: My purified this compound is an oil. Can it be crystallized?

A3: While this compound may exist as an oil at room temperature, it is often possible to induce crystallization. This can be attempted by dissolving the oil in a minimal amount of a non-polar solvent like hexanes or a heptane/ethyl acetate mixture and cooling to low temperatures (-20°C to -78°C). Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation. Seeding with a previously obtained crystal, if available, is also a highly effective method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography

Problem: The compound is streaking or tailing on the silica gel column.

  • Possible Cause: Phenolic compounds can interact strongly with the acidic silica gel, leading to poor separation.

  • Solution 1: Mobile Phase Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the elution profile. For basic impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial.

  • Solution 2: Stationary Phase Deactivation: Use deactivated silica gel. This can be prepared by mixing silica gel with a small percentage of water or by pre-eluting the column with the mobile phase containing a deactivating agent like triethylamine.

  • Solution 3: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like diol.

Problem: Poor separation between this compound and its constitutional isomer.

  • Possible Cause: The isomers may have very similar polarities.

  • Solution 1: Optimize Eluent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution. Isocratic elution with a finely tuned solvent mixture may also be effective.

  • Solution 2: High-Performance Flash Chromatography (HPFC): Utilize smaller particle size silica gel (e.g., 25-40 µm) and an automated flash chromatography system for higher separation efficiency.

Vacuum Distillation

Problem: The compound is decomposing during distillation.

  • Possible Cause: The boiling point of this compound is likely high, and prolonged heating can lead to decomposition.

  • Solution 1: Reduce the Pressure: Use a high-vacuum pump to lower the boiling point of the compound. A pressure-temperature nomograph can help estimate the boiling point at reduced pressures.

  • Solution 2: Short-Path Distillation: For small quantities, a Kugelrohr or short-path distillation apparatus minimizes the distance the compound travels and reduces the time it spends at high temperatures.

  • Solution 3: Use a Lower Boiling Point Heat Transfer Medium: Ensure the heating bath temperature is not excessively high. A temperature 20-30°C above the expected boiling point is a good starting point.

Problem: Bumping or uneven boiling.

  • Possible Cause: Lack of nucleation sites for smooth boiling.

  • Solution 1: Use a Stir Bar: Vigorous stirring of the distillation flask will ensure even heating and prevent bumping.

  • Solution 2: Introduce a Fine Stream of Inert Gas: A slow bleed of nitrogen or argon through a capillary tube extending below the liquid surface can promote smooth boiling.

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The compound's melting point may be low, or the chosen solvent may have too high a dissolving power even at low temperatures.

  • Solution 1: Change the Solvent System: If a single solvent was used, try a two-solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and add a poor solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Solution 2: Slow Cooling: Cool the solution very slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.

  • Solution 3: Higher Concentration: Ensure the initial solution is sufficiently concentrated.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution may not be supersaturated, or nucleation is not occurring.

  • Solution 1: Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the desired compound.

  • Solution 2: Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.

  • Solution 3: Use an Anti-Solvent: If the compound is dissolved in a good solvent, carefully add a miscible solvent in which the compound is insoluble (an anti-solvent) until turbidity is observed, then warm slightly to redissolve and cool slowly.

Experimental Protocols

General Column Chromatography Protocol for Allylphenols
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Vacuum Distillation Protocol for High-Boiling Phenols
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a stir bar in the distillation flask.

  • Sample Charging: Place the crude this compound in the distillation flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.

  • Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a forerun and a tail fraction to ensure the purity of the main fraction.

  • Cooling and Venting: After distillation is complete, cool the apparatus to room temperature before slowly venting the system to atmospheric pressure.

General Recrystallization Protocol for Oily Phenols
  • Solvent Selection: In a test tube, dissolve a small amount of the oily product in a few drops of a "good" solvent (e.g., ethyl acetate) by gentle warming. Add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a drop of the good solvent to redissolve the precipitate. This indicates a suitable solvent pair.

  • Dissolution: Dissolve the bulk of the oily compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: If necessary, add a drop or two of the hot "good" solvent to just redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Data Presentation

The following tables provide hypothetical quantitative data for the purification of this compound based on typical outcomes for similar compounds.

Table 1: Column Chromatography Parameters and Expected Outcome

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Column Dimensions 40 mm x 200 mm
Crude Sample Load 5.0 g
Eluent System Gradient: 2% to 15% Ethyl Acetate in Hexanes
Typical Yield 3.5 - 4.0 g (70-80%)
Expected Purity (by GC/NMR) >98%

Table 2: Vacuum Distillation Parameters and Expected Outcome

ParameterValue
Pressure 1 mmHg
Estimated Boiling Point 90-100 °C
Heating Bath Temperature 120-130 °C
Crude Sample Amount 10.0 g
Typical Yield 8.0 - 9.0 g (80-90%)
Expected Purity (by GC/NMR) >99%

Table 3: Recrystallization Solvents and Expected Outcome

Solvent SystemRatio (approx.)Expected RecoveryExpected Purity
Ethyl Acetate / Hexanes1 : 560-75%>99%
Dichloromethane / Heptane1 : 655-70%>99%
Toluene / Hexanes1 : 465-80%>99%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_product Final Product start Allyl 4-(trifluoromethyl)phenyl ether rearrangement Claisen Rearrangement start->rearrangement crude Crude this compound rearrangement->crude column Column Chromatography crude->column distillation Vacuum Distillation crude->distillation recrystallization Recrystallization column->recrystallization Further Purification pure_product Pure this compound column->pure_product distillation->recrystallization Further Purification distillation->pure_product recrystallization->pure_product

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_column Column Chromatography cluster_distill Vacuum Distillation cluster_recryst Recrystallization start Purification Issue Encountered streaking Streaking / Tailing start->streaking poor_sep Poor Separation start->poor_sep decomp Decomposition start->decomp bumping Bumping start->bumping oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals mod_eluent Modify Eluent streaking->mod_eluent deact_silica Deactivate Silica streaking->deact_silica alt_phase Alternative Phase streaking->alt_phase red_pressure Reduce Pressure decomp->red_pressure short_path Short-Path Distillation decomp->short_path stir Stir Vigorousl bumping->stir inert_gas Inert Gas Bleed bumping->inert_gas change_solvent Change Solvent System oiling_out->change_solvent slow_cool Slow Cooling oiling_out->slow_cool induce_cryst Induce Crystallization no_crystals->induce_cryst concentrate Concentrate Solution no_crystals->concentrate

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluorinated phenols. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Troubleshooting Low Yields and Poor Conversion

Low product yield is one of the most frequent issues in the synthesis of fluorinated phenols. This section addresses common causes and provides systematic approaches to improve reaction outcomes.

FAQ 1.1: My electrophilic fluorination of a phenol is giving a low yield. What are the common causes and how can I fix it?

Answer:

Low yields in electrophilic fluorination of phenols can stem from several factors, including reagent deactivation, suboptimal reaction conditions, or inherent substrate reactivity. Here’s a step-by-step guide to troubleshoot this issue.

Common Causes & Solutions:

  • Reagent Choice and Activity:

    • Problem: The fluorinating agent may not be reactive enough for your specific phenol substrate. Reagents like N-fluorobenzenesulfonimide (NFSI) are effective, but electron-rich phenols may require stronger agents.[1]

    • Solution: Consider using a more powerful N-F reagent such as Selectfluor® (F-TEDA-BF4).[1][2] Cationic reagents often lead to increased rates and yields by enhancing the electrophilicity of the fluorine atom.[1]

  • Reaction Conditions:

    • Problem: Temperature, solvent, and reaction time can significantly impact yield. For instance, heterogeneous reaction mixtures can lead to incomplete reactions and lower yields.[3][4]

    • Solution:

      • Solvent: Apolar solvents like toluene or dioxane have shown to be effective in deoxyfluorination reactions, with yields up to 88%.[3][4] The use of ionic liquids as additives can also accelerate the reaction, especially at lower temperatures.[5]

      • Temperature: Electron-rich phenols may require heating (e.g., 110 °C for 20 hours) to achieve good conversion, while electron-poor phenols often react faster at lower temperatures (e.g., 80 °C for 3 hours).[3][4]

  • Substrate Reactivity:

    • Problem: Phenols with electron-donating groups are highly activated but can be prone to oxidation and other side reactions. Conversely, electron-deficient phenols may be too unreactive.

    • Solution: For electron-rich phenols, consider milder conditions or a less reactive fluorinating agent to minimize side reactions. For electron-deficient phenols, a more potent reagent like PhenoFluor™ in combination with a base such as DBU can provide excellent yields.[6]

  • Moisture Sensitivity:

    • Problem: While some modern reagents tolerate moisture, many fluorination reactions are sensitive to water, which can consume the reagent or quench intermediates. The palladium-catalyzed nucleophilic fluorination of aryl triflates, for example, requires anhydrous conditions.[3][4]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues in electrophilic fluorination.

G start Low Yield Observed check_reagent 1. Verify Reagent Activity - Is it fresh? - Is it suitable for the substrate? start->check_reagent check_conditions 2. Analyze Reaction Conditions - Solvent polarity? - Temperature optimal? - Anhydrous conditions? check_reagent->check_conditions solution_reagent Action: Switch to a more reactive (e.g., Selectfluor) or less reactive reagent. check_reagent->solution_reagent check_substrate 3. Evaluate Substrate - Electron-rich or -poor? - Steric hindrance? check_conditions->check_substrate solution_conditions Action: Optimize solvent, temperature, and ensure anhydrous setup. check_conditions->solution_conditions side_reactions 4. Check for Side Reactions - TLC/GC-MS analysis check_substrate->side_reactions solution_substrate Action: Modify substrate or use activating/deactivating strategies. check_substrate->solution_substrate solution_purification Action: Adjust purification method to isolate product from byproducts. side_reactions->solution_purification end_node Yield Improved solution_reagent->end_node solution_conditions->end_node solution_substrate->end_node solution_purification->end_node

Caption: A flowchart for troubleshooting low yields in phenol fluorination.

Section 2: Addressing Poor Regioselectivity

Controlling the position of fluorination (ortho, meta, or para) is a significant challenge. This section provides guidance on improving the selectivity of your reaction.

FAQ 2.1: My electrophilic fluorination gives a mixture of ortho and para isomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity between the ortho and para positions is a well-known problem in the electrophilic fluorination of phenols.[1] The hydroxyl group is an activating, ortho, para-directing group, often leading to mixtures.

Strategies to Control Regioselectivity:

  • Steric Hindrance:

    • Concept: Introducing a bulky substituent at one of the positions can sterically hinder the approach of the fluorinating agent, favoring reaction at the less hindered site.

    • Application: If your synthesis allows, consider using a substrate with a bulky group at an ortho position to favor para-fluorination.

  • Solvent and Additive Effects:

    • Concept: The reaction medium can influence selectivity. Ionic liquids, for example, have been shown to affect the selectivity of phenol fluorination.[5]

    • Application: Experiment with different solvents, ranging from non-polar (e.g., CH₂Cl₂) to polar aprotic (e.g., MeCN). The addition of a stoichiometric amount of an ionic liquid like [Bmim][BF4] can alter the reaction environment and may improve selectivity.[5]

  • Directed Fluorination:

    • Concept: While less common for simple phenols, directing groups can be employed in more complex systems to achieve high regioselectivity.

    • Application: For substrates amenable to such modifications, installing a directing group can be a powerful strategy.

  • Catalyst-Controlled Dearomatization:

    • Concept: A modern approach involves the dearomatization of phenols to generate fluorinated cyclohexadienones, which can be highly regioselective. I(i)/I(iii) catalysis has been shown to be highly para-selective.[7][8]

    • Application: This advanced method is suitable for generating specific C4-fluorinated products and can achieve high levels of enantioselectivity.[7][8]

Factors Influencing Regioselectivity

The interplay between electronic and steric effects, governed by the choice of reagent and conditions, determines the final product distribution.

G regio Regioselectivity (ortho vs. para) ortho_prod Ortho-Fluorophenol regio->ortho_prod para_prod Para-Fluorophenol regio->para_prod sterics Steric Hindrance - Bulky Substrates - Reagent Size sterics->regio electronics Electronic Effects - OH is o,p-directing - Other substituents electronics->regio conditions Reaction Conditions - Solvent Polarity - Temperature - Additives (e.g., ILs) conditions->regio reagent Fluorinating Reagent - Selectfluor - NFSI reagent->regio

Caption: Key factors that control regioselectivity in phenol fluorination.

Section 3: Common Side Reactions and Byproducts

Undesired side reactions can compete with the desired fluorination, reducing yield and complicating purification.

FAQ 3.1: I am observing significant byproduct formation in my reaction. What are the most common side reactions?

Answer:

Besides low selectivity, several other side reactions can occur during the fluorination of phenols.

Common Side Reactions:

  • Dearomatization: This is a particularly significant issue when fluorinating phenols, leading to the formation of non-aromatic fluorinated cyclohexadienones.[1][7] While sometimes this is the desired outcome in specific synthetic strategies, it is often an unwanted side reaction.[7][8]

  • Oxidation: Electrophilic fluorinating agents, especially Selectfluor®, are strong oxidants.[9] Phenols, particularly those with multiple hydroxyl groups (e.g., hydroquinones), can be readily oxidized to quinones.[2]

  • Polymerization/Tarry material: Highly activated phenols can be susceptible to polymerization under the reaction conditions, leading to the formation of intractable tar. This is often exacerbated by strong acids or high temperatures.

  • Solvent Participation: In some cases, the solvent can participate in the reaction. For example, reactions in acetonitrile can sometimes lead to Ritter-type amidation byproducts.[2]

Data on Common Fluorination Methods

The choice of fluorination method significantly impacts the types of problems encountered. Below is a summary of common methods and their typical challenges.

MethodCommon ReagentsTypical YieldsCommon Problems
Electrophilic Fluorination Selectfluor®, NFSI40-95%Low regioselectivity (ortho/para mixtures), dearomatization, oxidation of the phenol.[1][2][7]
Deoxyfluorination PhenoFluor™, PyFluor70-99%Requires activation of the hydroxyl group; can be sensitive to moisture; generation of stoichiometric waste.[3][4][10]
Nucleophilic Fluorination (SNAr) KF, CsF50-90%Requires electron-withdrawing groups on the ring; fluoride basicity can cause side reactions; often requires high temperatures.[11][12]
Balz-Schiemann Reaction HBF₄, NaNO₂60-90%Requires synthesis and isolation of potentially explosive diazonium salts; can be highly exothermic.[13][14][15]

Section 4: Experimental Protocols

This section provides a general protocol for a common fluorination procedure. Note: These are generalized procedures and should be adapted to your specific substrate and laboratory safety protocols.

Protocol 4.1: General Procedure for Deoxyfluorination of a Phenol with PhenoFluor™

This protocol is adapted from methodologies reported for the deoxyfluorination of phenols using PhenoFluor™.[16][17][18]

Materials:

  • Phenol substrate (1.0 equiv)

  • PhenoFluor™ (1.2 equiv)

  • Cesium Fluoride (CsF), dried (3.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a clean, oven-dried reaction vial, add the phenol substrate (1.0 equiv) and dried CsF (3.0 equiv).

  • Seal the vial, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Add the PhenoFluor™ reagent (1.2 equiv) to the vial.

  • Add anhydrous toluene (to make a ~0.1 M solution) via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 110 °C and stir for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with an appropriate solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated phenol.

Safety Note: Always handle fluorinating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

References

Technical Support Center: Claisen Rearrangement of Trifluoromethyl-Substituted Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Claisen rearrangement of trifluoromethyl (CF₃)-substituted ethers. The powerful electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of the substrate, affecting reaction rates, stability, and selectivity.[1][2]

Frequently Asked Questions (FAQs)

Why is my Claisen rearrangement showing low or no conversion?

Answer: Low conversion is a common issue, often stemming from the electronic effects of the CF₃ group. This group can increase the activation energy of the rearrangement compared to non-fluorinated analogues.[3][4] Substrates with CF₃ groups on the vinyl moiety, in particular, may require more forcing conditions.

Troubleshooting Steps:

  • Increase Reaction Temperature: The Claisen rearrangement is a thermal process; often, higher temperatures (100–250 °C) are necessary to overcome the activation barrier.[5][6]

  • Change Solvent: Polar solvents, and even water, have been shown to accelerate the reaction rate, potentially by stabilizing the polar transition state.[5][7][8]

  • Introduce a Catalyst: Lewis acids or transition metals can catalyze the rearrangement, allowing it to proceed under milder conditions. For CF₃-containing systems, palladium catalysts have proven effective.[1][2][9]

  • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may improve the yield.

Troubleshooting Workflow for Low Conversion

G start Low / No Conversion Observed check_temp Is Reaction Temperature Sufficiently High (>150 °C)? start->check_temp increase_temp Action: Increase Temperature (e.g., Reflux in Toluene/Xylene) check_temp->increase_temp No check_solvent Is a Polar Solvent Being Used? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Switch to a More Polar Solvent (e.g., DMF, NMP) check_solvent->change_solvent No check_catalyst Is a Catalyst Being Used? check_solvent->check_catalyst Yes change_solvent->check_catalyst add_catalyst Action: Introduce a Catalyst (e.g., PdCl2, Lewis Acid) check_catalyst->add_catalyst No check_time Action: Extend Reaction Time & Monitor by TLC/GC-MS check_catalyst->check_time Yes add_catalyst->check_time success Problem Resolved check_time->success

Caption: Troubleshooting flowchart for low conversion issues.

How do I facilitate the initial isomerization of a CF₃-substituted bis-allyl ether to the required allyl vinyl ether?

Answer: For the Claisen rearrangement to occur, an allyl vinyl ether intermediate is necessary. In some synthetic routes, a bis-allyl ether is formed first. The presence of a CF₃ group can be advantageous here, as it increases the acidity of the adjacent allylic proton (Hᵃ), facilitating a base-mediated proton shift to form the required allyl vinyl ether isomer.[1]

Recommended Conditions: A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective for this isomerization, which can proceed smoothly even at room temperature.[1]

Table 1: Conditions for Isomerization of CF₃-Bis-allyl Ether to Allyl Vinyl Ether

Entry Substrate Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
1 3a DBU (0.5) Toluene rt 1 >98 [1]
2 3b DBU (0.5) Toluene rt 1 >98 [1]

| 3 | 3c | DBU (0.5) | Toluene | rt | 1 | >98 |[1] |

Data adapted from Yamazaki, T., et al. (2017).[1]

Experimental Protocol: Base-Mediated Isomerization [1]

  • To a solution of the CF₃-containing bis-allyl ether (1.0 equiv.) in dry toluene, add DBU (0.5 equiv.) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is fully consumed (typically within 1 hour).

  • Upon completion, the resulting allyl vinyl ether can often be used directly in the subsequent thermal rearrangement step without purification.

My reaction is producing significant side products or decomposition. What are the likely causes and solutions?

Answer: Decomposition is often a consequence of the harsh thermal conditions required for the rearrangement, especially with electron-poor aromatic systems.[10] The CF₃ group can render the substrate and/or product sensitive to heat, leading to competing reaction pathways.

Potential Side Reactions & Solutions:

  • [11]-Shift Products: Instead of the desired[3][3]-sigmatropic rearrangement, a[3][11]-shift can sometimes occur, especially with benzylic ethers.

  • Elimination: High temperatures can lead to elimination side reactions.

  • Decomposition: Electron-poor substrates may simply decompose.[10]

Mitigation Strategies:

  • Lower the Temperature: The most direct approach is to reduce the reaction temperature.

  • Use a Catalyst: A catalyst allows the reaction to proceed at a lower temperature, minimizing thermal decomposition.[2][9] Palladium(II) catalysts have been shown to be particularly effective for promoting the Claisen rearrangement of CF₃-containing allyl vinyl ethers with high selectivity.[1][2]

  • Use a Milder Variant: Consider alternative versions of the reaction, such as the Johnson-Claisen or Ireland-Claisen rearrangements, which proceed under milder conditions.[5][12]

Reaction Pathway Diagram

G Start CF3-Substituted Allyl Vinyl Ether TS_Claisen [3,3] Transition State (Chair-like) Start->TS_Claisen Δ (Heat) or Catalyst Decomp Decomposition Products Start->Decomp High Temp. (Side Pathway) Product Desired γ,δ-Unsaturated Carbonyl Product TS_Claisen->Product Desired Pathway (Lower Ea with Catalyst)

Caption: Competing pathways in the Claisen rearrangement.

How can I improve the diastereoselectivity of the rearrangement?

Answer: The Claisen rearrangement is a concerted pericyclic reaction that typically proceeds through a highly ordered, chair-like transition state, which controls the stereochemical outcome.[12][13] However, a higher-energy boat-like transition state can lead to diastereomeric side products. For CF₃-containing substrates, excellent diastereoselectivity has been achieved by using a palladium catalyst, which can enforce a specific transition state geometry.[1][2]

Table 2: Effect of Catalyst on Diastereoselectivity

Entry Substrate Conditions Diastereomeric Ratio (d.r.) Yield (%) Reference
1 4a Toluene, reflux, 3h 68:32 91 [1]
2 4a PdCl₂(PhCN)₂ (0.1 eq), DCM, rt, 15h >99:1 92 [1]
3 4b Toluene, reflux, 15h 60:40 85 [1]

| 4 | 4b | PdCl₂(PhCN)₂ (0.1 eq), DCM, rt, 15h | >99:1 | 91 |[1] |

Data adapted from Yamazaki, T., et al. (2017).[1]

Experimental Protocol: Palladium-Catalyzed Diastereoselective Claisen Rearrangement [1]

  • Prepare the CF₃-substituted allyl vinyl ether (1.0 equiv.), for example, via the base-mediated isomerization described in FAQ 2.

  • Dissolve the substrate in a dry chlorinated solvent such as dichloromethane (DCM).

  • Add bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (0.1 equiv.) to the solution under an inert atmosphere.

  • Stir the reaction at room temperature for the required time (e.g., 15 hours), monitoring by TLC or NMR.

  • Upon completion, quench the reaction and purify the product using standard column chromatography to isolate the desired diastereomer.

Stereoselectivity Control Diagram

G cluster_0 Uncatalyzed (Thermal) cluster_1 Palladium-Catalyzed Start1 Allyl Vinyl Ether Chair1 Chair T.S. (Lower Energy) Start1->Chair1 Boat1 Boat T.S. (Higher Energy) Start1->Boat1 Major Major Diastereomer Chair1->Major Minor Minor Diastereomer Boat1->Minor Start2 Allyl Vinyl Ether Chair2 Pd-Coordinated Chair T.S. (Strongly Favored) Start2->Chair2 [Pd] Major2 Single Diastereomer Chair2->Major2

References

Technical Support Center: 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Allyl-4-(trifluoromethyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues and answering frequently asked questions related to the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to several stability issues, primarily:

  • Thermal Rearrangement: Like other allyl aryl ethers, it can undergo a Claisen rearrangement upon heating, leading to the formation of an isomeric phenol.

  • Oxidation: The phenol moiety and the allyl group are both susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of quinones and other degradation products.

  • Polymerization: The allyl group can undergo polymerization, especially in the presence of radical initiators, heat, or certain metal catalysts.

  • Photodegradation: Trifluoromethyl-substituted phenols can be sensitive to light, leading to decomposition.

Q2: How should this compound be properly stored?

A2: To ensure the stability of the compound, it is recommended to:

  • Store in a tightly sealed container to prevent exposure to air and moisture.

  • Keep in a cool, dark place to minimize thermal degradation and photodegradation.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid contact with strong oxidizing agents, bases, and radical initiators.

Q3: What are the visible signs of degradation of this compound?

A3: Degradation of the compound may be indicated by:

  • A change in color, often to a yellowish or brownish hue.

  • The formation of a viscous liquid or solid precipitates, which could indicate polymerization.

  • An altered analytical profile (e.g., new peaks in HPLC or GC analysis).

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Low Yield

Possible Cause: Degradation of this compound during the experiment.

Troubleshooting Steps:

  • Verify Compound Purity: Before use, confirm the purity of your this compound stock using an appropriate analytical method (e.g., NMR, GC-MS, or HPLC).

  • Control Reaction Temperature: If your experiment involves heating, consider if the temperature is high enough to induce a Claisen rearrangement. If this is not the desired reaction, a lower temperature or an alternative synthetic route should be considered.

  • Deoxygenate Solvents: If the reaction is sensitive to oxidation, ensure all solvents are thoroughly deoxygenated prior to use. Running the reaction under an inert atmosphere is also crucial.

  • Avoid Light Exposure: Protect the reaction mixture from light, especially if the experiment is run over an extended period. Use amber-colored glassware or wrap the reaction vessel in aluminum foil.

Issue 2: Formation of Polymeric Material

Possible Cause: Polymerization of the allyl group.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can promote radical formation and subsequent polymerization.

  • Add a Radical Inhibitor: In some applications, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), may prevent polymerization without interfering with the desired reaction. However, compatibility with your specific reaction must be verified.

  • Purify Reagents: Ensure that all reagents and solvents are free from radical initiators (e.g., peroxides).

Issue 3: Unexpected Side Products

Possible Cause: Claisen rearrangement or oxidation.

Troubleshooting Steps:

  • Analyze Side Products: Isolate and characterize the unexpected side products. If the side product is an isomer of the starting material, a Claisen rearrangement is a likely cause. If the products have a higher molecular weight and contain additional oxygen atoms, oxidation is a probable cause.

  • Optimize Reaction Conditions:

    • For Claisen Rearrangement: If this is an undesired side reaction, minimize reaction time and temperature.

    • For Oxidation: As mentioned previously, use deoxygenated solvents and an inert atmosphere.

Data Presentation

Table 1: Photodegradation of Trifluoromethyl-Substituted Phenols

This table summarizes the photolytic half-life of related trifluoromethylphenol compounds under specific conditions, providing an indication of the potential photostability of this compound.

CompoundpHWavelength (nm)Half-life (hours)Reference
3-Trifluoromethyl-4-nitrophenol (TFM)736591.7[1]
3-Trifluoromethyl-4-nitrophenol (TFM)936522[1]
2-(Trifluoromethyl)phenol5Not Specified3.52[2]
2-(Trifluoromethyl)phenol7Not Specified26.4[2]
2-(Trifluoromethyl)phenol10Not Specified334.1[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

This protocol provides a general method for evaluating the thermal stability of this compound.

Materials:

  • This compound

  • High-boiling, inert solvent (e.g., diphenyl ether)

  • Small reaction vials with screw caps and septa

  • Heating block or oil bath with a temperature controller

  • Inert gas (nitrogen or argon)

  • Analytical instrument (GC-MS or HPLC)

Procedure:

  • Prepare a stock solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).

  • Dispense equal aliquots of the stock solution into several reaction vials.

  • Purge each vial with an inert gas for 5-10 minutes to remove oxygen.

  • Seal the vials tightly.

  • Place the vials in a heating block or oil bath set to the desired temperature (e.g., 150°C, 200°C, 250°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat and cool it rapidly to room temperature.

  • Analyze the sample by GC-MS or HPLC to determine the concentration of the parent compound and identify any degradation products.

  • Plot the concentration of this compound versus time to determine the rate of degradation at each temperature.

Mandatory Visualization

Degradation_Pathways A This compound B Claisen Rearrangement Product (Isomeric Phenol) A->B Heat C Oxidation Products (e.g., Quinones) A->C O2, Light, Oxidants D Polymer A->D Heat, Initiators E Photodegradation Products A->E UV Light Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure to Stress Condition cluster_analysis Analysis prep1 Prepare Stock Solution prep2 Aliquot into Vials prep1->prep2 prep3 Inert Gas Purge prep2->prep3 exposure Heat / Light / Air prep3->exposure analysis1 Sample at Time Points exposure->analysis1 analysis2 GC-MS / HPLC Analysis analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3 Phenol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, Cytokines mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb response Expression of Pro-inflammatory Genes mapk->response nfkb->response phenol Phenolic Compounds (e.g., this compound) phenol->mapk Inhibition phenol->nfkb Inhibition

References

Technical Support Center: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Allyl-4-(trifluoromethyl)phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: Formation of allyl 4-(trifluoromethyl)phenyl ether from 4-(trifluoromethyl)phenol and an allyl halide (e.g., allyl bromide).

  • Claisen Rearrangement: Thermal rearrangement of the intermediate ether to the final product, this compound. This is a[1][1]-sigmatropic rearrangement.[1][2][3]

Q2: What is the expected yield for this synthesis?

Yields can vary significantly based on reaction conditions. The Williamson ether synthesis can often achieve high yields (>90%) with proper optimization. The Claisen rearrangement step is typically the more challenging step in terms of achieving a high yield, with yields for analogous reactions ranging from moderate to high (60-95%) depending on the substrate and conditions.[4][5]

Q3: At what temperature should the Claisen rearrangement be performed?

The Claisen rearrangement of allyl aryl ethers generally requires high temperatures, often in the range of 180-250°C.[4][6][7] The optimal temperature for the rearrangement of allyl 4-(trifluoromethyl)phenyl ether should be determined experimentally, but starting in the 200-220°C range is a reasonable approach.[4]

Q4: What solvents are suitable for the Claisen rearrangement?

This reaction is often carried out neat (without a solvent). If a solvent is used, high-boiling point solvents that are stable at the required reaction temperatures are necessary. Examples include N,N-diethylaniline, diphenyl ether, or high-boiling point hydrocarbons. The choice of solvent can influence the reaction rate and yield.

Q5: How does the trifluoromethyl group affect the reaction?

The trifluoromethyl group at the para position is a strong electron-withdrawing group. In aromatic Claisen rearrangements, electron-withdrawing groups tend to favor the formation of the ortho-substituted product, which in this case is the desired this compound.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of allyl 4-(trifluoromethyl)phenyl ether (Step 1) Incomplete deprotonation of 4-(trifluoromethyl)phenol.- Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure anhydrous conditions as water will consume the base.
Poor nucleophilicity of the phenoxide.- Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.
Side reaction of allyl bromide.- Add the allyl bromide slowly to the reaction mixture.- Maintain a moderate reaction temperature (e.g., room temperature to 60°C).
Low yield of this compound (Step 2) Reaction temperature is too low.- Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC.
Reaction time is too short.- Increase the reaction time. Monitor the disappearance of the starting material.
Decomposition of starting material or product at high temperatures.- If decomposition is observed (e.g., charring), try a lower temperature for a longer duration.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of side products.- See the "Potential Side Products" section below. Optimize reaction conditions to minimize their formation.
Presence of significant impurities in the final product Incomplete reaction.- Ensure the Claisen rearrangement has gone to completion by monitoring with TLC or GC.- If necessary, increase the reaction time or temperature.
Formation of rearrangement byproducts.- Optimize the reaction temperature to favor the desired ortho-product.- Purify the product using column chromatography or distillation.
Residual starting materials or solvents.- Ensure proper work-up and purification procedures are followed.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields

StepReactantsBase/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1. Ether Synthesis 4-(trifluoromethyl)phenol, Allyl bromideK2CO3AcetoneReflux8>90
2. Claisen Rearrangement Allyl 4-(trifluoromethyl)phenyl etherNoneNeat or high-boiling solvent200-2202-585-95[4][5]

Experimental Protocols

Step 1: Synthesis of Allyl 4-(trifluoromethyl)phenyl ether
  • To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation to yield allyl 4-(trifluoromethyl)phenyl ether.

Step 2: Synthesis of this compound (Claisen Rearrangement)
  • Place the purified allyl 4-(trifluoromethyl)phenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the ether to 200-220°C under an inert atmosphere (e.g., nitrogen).[4]

  • Maintain this temperature for 2-5 hours, monitoring the reaction by TLC or Gas Chromatography (GC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.[8]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Claisen Rearrangement start 4-(Trifluoromethyl)phenol + Allyl Bromide react React with K2CO3 in Acetone (Reflux) start->react workup1 Work-up & Purification react->workup1 intermediate Allyl 4-(trifluoromethyl)phenyl ether workup1->intermediate rearrange Heat (200-220°C) intermediate->rearrange workup2 Purification (Distillation/Chromatography) rearrange->workup2 product This compound workup2->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_troubleshooting Troubleshooting Steps cluster_ether_solutions Ether Synthesis Issues cluster_rearrangement_solutions Claisen Rearrangement Issues start Low Yield of Final Product check_ether Check Yield of Intermediate Ether start->check_ether check_rearrangement Analyze Claisen Rearrangement Step start->check_rearrangement ether_sol1 Incomplete Deprotonation? -> Use stronger base, ensure anhydrous conditions check_ether->ether_sol1 Low ether_sol2 Side Reactions? -> Control temperature, slow addition of allyl bromide check_ether->ether_sol2 Low rearr_sol1 Incomplete Reaction? -> Increase temperature/time check_rearrangement->rearr_sol1 Poor Conversion rearr_sol2 Decomposition? -> Lower temperature, inert atmosphere check_rearrangement->rearr_sol2 Charring rearr_sol3 Side Product Formation? -> Optimize temperature check_rearrangement->rearr_sol3 Impurities Reaction_Mechanism start Allyl 4-(trifluoromethyl)phenyl ether ts [3,3]-Sigmatropic Rearrangement (Transition State) start->ts Heat intermediate Dienone Intermediate ts->intermediate tautomerization Tautomerization intermediate->tautomerization product This compound tautomerization->product

References

Technical Support Center: Fluorine-Based Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorine-based chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and handling of fluorinated compounds.

Section 1: Troubleshooting Guide

This guide provides solutions to common problems encountered during fluorination experiments.

Q1: My deoxyfluorination reaction of an alcohol resulted in a low yield or failed completely. What are the common causes and how can I fix it?

A1: Low yields in deoxyfluorination are a frequent issue. The causes can be systematically investigated:

  • Reagent Instability: Many deoxyfluorinating agents, like DAST (diethylaminosulfur trifluoride), are thermally unstable and sensitive to moisture.[1]

    • Solution: Use fresh or recently purified reagents. For challenging substrates that require higher temperatures, consider more stable alternatives like AlkylFluor or PyFluor.[2][3] Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Substrate Activation: For some alcohols, particularly challenging ones, direct reaction with the fluorinating agent is inefficient.

    • Solution: A two-step protocol can be more effective. For instance, with AlkylFluor, preheating the reagent with cesium fluoride (CsF) in toluene can form the more reactive PhenoFluor in situ before adding the alcohol substrate. This has been shown to improve yields for substrates like testosterone.[2]

  • Side Reactions: Elimination is a common side reaction, especially for secondary alcohols.[2]

    • Solution: Optimize reaction conditions by lowering the temperature and using a non-polar solvent. Also, ensure the base used (if any) is non-nucleophilic and sterically hindered to disfavor elimination pathways.

  • Incorrect Stoichiometry: An excess of a fluoride source is often necessary.

    • Solution: For reactions with reagents like AlkylFluor, using an excess of a fluoride salt like potassium fluoride (KF) is recommended. Ensure the salt is thoroughly dried by heating under vacuum before use.[2]

Q2: I am observing poor regioselectivity in my aromatic fluorination. How can I control where the fluorine atom is introduced?

A2: Achieving high regioselectivity in aromatic fluorination is a significant challenge due to the complex interplay of electronic and steric effects.

  • Understanding Directing Groups: The existing substituents on the aromatic ring dictate the position of electrophilic or nucleophilic attack. However, predicting the outcome, especially in heteroaromatic systems, can be difficult.[4][5]

  • Catalyst and Ligand Choice (Metal-Catalyzed Reactions): In transition-metal-catalyzed reactions, the choice of ligand is critical. For palladium-catalyzed fluorinations, bulky biaryl monophosphine ligands are often used, but can still lead to mixtures of regioisomers.[6][7]

    • Solution: A systematic screening of ligands is often necessary. Theoretical calculations and microkinetic analysis can also help in designing or selecting ligands that favor the desired regioisomer.[7]

  • Directed Cycloaddition Strategy: An alternative to direct fluorination of a pre-existing ring is to construct the fluorinated aromatic ring with built-in regiocontrol.

    • Solution: Use a boron-directed benzannulation method. This approach uses a perfluoroalkyl-substituted precursor in a cycloaddition reaction to build the aromatic ring, offering complete regiocontrol and avoiding issues with direct C-H functionalization.[8][9]

Q3: My electrophilic fluorinating reagent (e.g., Selectfluor) seems to be decomposing or causing a violent reaction with my solvent. What is the issue?

A3: Safety and compatibility are paramount when using highly reactive electrophilic ("F+") fluorinating agents.

  • Solvent Incompatibility: Many F+ reagents can react, sometimes explosively, with common laboratory solvents.[10] Selectfluor, for example, reacts exothermically with DMF, pyridine, and DMSO.[10] Elemental fluorine (F2) is compatible with very few solvents, such as acetonitrile and certain acids.[10]

    • Solution: Always verify solvent compatibility before setting up a reaction. Refer to reagent guides and safety literature. When in doubt, perform a small-scale test under controlled conditions. Consider running the reaction under solvent-free conditions if applicable.[10]

  • Reagent Handling: N-F reagents are prepared from highly hazardous F2 gas and must be handled with care.[11] They are strong oxidizers.

    • Solution: Avoid mixing F+ reagents with oxidizable chemicals. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of fluorinated compounds, particularly heterocycles, so challenging?

A1: The introduction of fluorine into organic molecules, especially heterocyclic frameworks, presents several distinct challenges:

  • High Reactivity of Fluorinating Agents: Reagents like elemental fluorine (F2) and hydrofluoric acid (HF) are highly corrosive, toxic, and reactive, making them difficult to handle and often leading to a lack of selectivity.[1][12]

  • Strength of the C-F Bond: The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry.[13][14] While this bond lends stability to the final molecule, it also means that C-F bond activation for further functionalization is exceptionally difficult.[13][14][15][16]

  • Complexity of Heterocyclic Systems: Heteroaromatic compounds can be less reactive than standard aromatic compounds, adding another layer of difficulty to fluorination chemistry.[17] The synthesis often requires specialized methods to achieve the desired regioselectivity.[17][18][19][20]

Q2: In drug development, what are the key benefits of incorporating fluorine into a molecule?

A2: The judicious incorporation of fluorine is a powerful tool in medicinal chemistry because of its unique properties. It is estimated that up to 20% of pharmaceuticals contain fluorine.[6]

  • Metabolic Stability: The strength of the C-F bond can block sites on a molecule that are susceptible to metabolic oxidation by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.[18]

  • Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance drug absorption.[18]

  • Binding Affinity and pKa Modulation: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn affect how the drug binds to its target protein.[18]

Q3: What are the primary safety concerns when working with fluorine gas (F2)?

A3: Elemental fluorine is the most powerful oxidizing agent known and is extremely hazardous.[21]

  • Extreme Reactivity: F2 reacts violently, often igniting on contact with a vast range of organic and inorganic materials, including ammonia, acetone, and even ceramic materials.[21][22] Reactions are typically highly exothermic and can be explosive.[22]

  • High Corrosivity and Toxicity: Fluorine gas is corrosive to all tissues, including the respiratory tract and eyes.[21] Upon contact with moisture, it hydrolyzes to form hydrofluoric acid (HF), causing severe chemical burns that penetrate deeply into tissues.[21]

  • Handling and Storage: F2 must be handled in specialized facilities with dedicated gas delivery systems and ventilation (e.g., vented gas cabinets).[21][22] Using diluted mixtures (e.g., 10% F2 in Nitrogen) and continuous flow technology can help tame its reactivity and improve safety.[22][23] A thorough risk assessment and emergency protocol are mandatory before any experiment.[22]

Q4: What are the main challenges in the analytical characterization of fluorinated compounds?

A4: Fluorine detection has long been one of analytical chemistry's most persistent challenges.[24]

  • Conventional ICP-MS: Fluorine is notoriously difficult to detect using conventional positive-ion Inductively Coupled Plasma Mass Spectrometry (ICP-MS) methods.[24] Recent advances are exploring negative-ion ICP-MS to overcome this limitation, which is crucial for monitoring fluorinated environmental contaminants like PFAS ("forever chemicals").[24]

  • Distinguishing Bound vs. Ionic Fluorine: Many analytical techniques, like the ion-selective electrode (ISE), are suitable for measuring inorganic fluoride ions but not covalently bound fluorine.[25][26]

  • Sample Preparation: To analyze for total fluorine, covalently bound fluorine must first be converted to fluoride ions. This often requires harsh sample preparation methods like ashing, combustion (oxygen bomb), or pyrohydrolysis.[26] A newer method involves the reductive cleavage of the C-F bond at room temperature using a sodium biphenyl reagent.[26] For biological fluids, gas chromatography (GC) can be used to detect nanogram quantities of fluoride after derivatization.[25]

Section 3: Data & Reagent Selection

Table 1: Comparison of Common Deoxyfluorinating Agents for Alcohols
ReagentTypeCommon SubstratesAdvantagesDisadvantages & Safety Considerations
DAST (Diethylaminosulfur trifluoride)Nucleophilic1° & 2° Alcohols, Aldehydes, KetonesWidely used, commercially available.Thermally unstable, can decompose explosively at elevated temperatures.[1] Moisture sensitive.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)Nucleophilic1° & 2° Alcohols, Aldehydes, KetonesHigher thermal stability than DAST.Moisture sensitive. Can generate HF upon decomposition.
PyFluor (2-Pyridinesulfonyl fluoride)Nucleophilic1°, 2°, and 3° AlcoholsBench-stable solid. Tolerates a wide range of functional groups.[3]Requires an activating base (e.g., DBU).
AlkylFluor Nucleophilic1° & 2° AlcoholsBench-stable solid, readily prepared, stable to air and water.[2]Challenging substrates may require in-situ conversion to the more reactive PhenoFluor.[2]
Table 2: Solvent Compatibility with Electrophilic Fluorinating Agents
ReagentCompatible SolventsIncompatible / Reactive Solvents
F₂/N₂ Mixtures Acetonitrile, Formic Acid, Sulfuric AcidMost organic solvents (risk of violent reaction).
Selectfluor® Acetonitrile, Water, DichloromethaneDMF, Pyridine, DMSO (reacts exothermically).[10]
NFSI (N-Fluorobenzenesulfonimide)Acetonitrile, Dichloromethane, THFHighly reactive with strong bases or nucleophiles.

Section 4: Experimental Protocols

Protocol: Deoxyfluorination of a Secondary Alcohol using AlkylFluor

This protocol is based on the method developed by Ritter and coworkers for the deoxyfluorination of alcohols.[2]

Objective: To convert a secondary alcohol to its corresponding alkyl fluoride with stereochemical inversion.

Materials:

  • Secondary alcohol substrate (1.0 equiv)

  • AlkylFluor (1.5 equiv)

  • Potassium Fluoride (KF, spray-dried, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Benzotrifluoride (internal standard for ¹⁹F NMR)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under vacuum.

    • Dry the potassium fluoride (KF) by heating at 120 °C under high vacuum for at least 1 hour immediately before use.[2]

    • Perform all subsequent steps under an inert atmosphere of nitrogen or argon.

  • Reaction Setup:

    • In a glovebox, add the secondary alcohol (e.g., 0.2 mmol), dried KF (0.6 mmol, 3.0 equiv), and AlkylFluor (0.3 mmol, 1.5 equiv) to a screw-cap vial equipped with a magnetic stir bar.

    • Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration of the alcohol).

    • Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Reaction progress can be monitored by TLC or by taking aliquots for ¹⁹F NMR analysis.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of silica gel to remove solid residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyl fluoride.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The yield can be accurately determined by ¹⁹F NMR using an internal standard like benzotrifluoride.[2]

Section 5: Visual Guides & Workflows

troubleshooting_workflow Troubleshooting a Failed Fluorination Reaction start Low/No Product Yield check_reagent 1. Verify Reagent Activity start->check_reagent check_conditions 2. Examine Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate & Purity start->check_substrate reagent_fresh Use fresh / newly purchased reagent? check_reagent->reagent_fresh cond_inert Inert atmosphere maintained? check_conditions->cond_inert sub_purity Starting material pure? check_substrate->sub_purity reagent_stored Stored under inert atmosphere? reagent_fresh->reagent_stored Yes reagent_solution ACTION: - Use fresh reagent. - Consider a more stable alternative. reagent_fresh->reagent_solution No reagent_unstable Is reagent known to be unstable? (e.g., DAST) reagent_stored->reagent_unstable Yes reagent_stored->reagent_solution No reagent_unstable->reagent_solution Yes cond_dry Solvents/glassware anhydrous? cond_inert->cond_dry Yes cond_solution ACTION: - Re-dry all components. - Optimize temperature/time. cond_inert->cond_solution No cond_temp Temperature optimal? cond_dry->cond_temp Yes cond_dry->cond_solution No cond_temp->cond_solution No sub_side_reaction Evidence of side reactions? (e.g., elimination, decomposition) sub_purity->sub_side_reaction Yes sub_solution ACTION: - Purify starting material. - Adjust conditions to minimize side reactions. sub_purity->sub_solution No sub_side_reaction->sub_solution Yes reagent_selection Decision Tree for Fluorinating Agent Selection start What is your starting material? alcohol Alcohol / Carbonyl start->alcohol arene Arene / Heteroarene start->arene alkene Alkene start->alkene deoxy Deoxyfluorination? alcohol->deoxy arene_type Reaction Type? arene->arene_type alkene_reagents Consider: - Selectfluor - F₂/N₂ (with care) alkene->alkene_reagents alcohol_reagents Consider: - DAST / Deoxo-Fluor - PyFluor - AlkylFluor deoxy->alcohol_reagents Yes electrophilic Electrophilic (C-H Fluorination) arene_type->electrophilic C-H Activation nucleophilic Nucleophilic (SNAr) arene_type->nucleophilic Activated Ring electrophilic_reagents Consider: - Selectfluor - NFSI electrophilic->electrophilic_reagents nucleophilic_reagents Consider: - KF / CsF (with catalyst or aprotic polar solvent) nucleophilic->nucleophilic_reagents C_F_Activation Key Strategies for C-F Bond Activation cf_bond Aryl-F tm_cat Transition-Metal Catalysis (e.g., Ni, Pd, Rh) cf_bond->tm_cat Cleavage via oxidative addition mg_reagent Main-Group Reagents (e.g., s-block complexes, phosphines) cf_bond->mg_reagent Cleavage via nucleophilic attack or biphilic nature photo_electro Photochemical / Electrochemical (via radical intermediates) cf_bond->photo_electro Cleavage under mild conditions product Aryl-Nu tm_cat->product mg_reagent->product photo_electro->product

References

Aromatic Claisen Rearrangement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the aromatic Claisen rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this powerful carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the aromatic Claisen rearrangement?

The primary product of the thermal rearrangement of an allyl aryl ether is the ortho-allylphenol. The reaction proceeds through a concerted[1][1]-sigmatropic rearrangement, forming a dienone intermediate which then tautomerizes to the aromatic phenol.[2][3][4] If both ortho positions are substituted, the allyl group can undergo a subsequent Cope rearrangement to the para position, yielding the para-allylphenol.[5]

Q2: What are the most common side products observed in the aromatic Claisen rearrangement?

Common side products can arise from several pathways:

  • Para-substituted Phenol: When the ortho positions are blocked, the reaction can yield the para-substituted product.[5]

  • Ether Cleavage Products: At high temperatures, the starting allyl aryl ether can undergo cleavage to yield a phenol and an allyl fragment.

  • Products of Dienone-Phenol Rearrangement: The dienone intermediate can undergo alternative rearrangements, especially under acidic conditions, leading to differently substituted phenols.[2][6][7][8][9]

  • Charring/Polymerization: High reaction temperatures or the presence of sensitive functional groups can lead to decomposition and the formation of intractable polymeric material.

  • Products from Radical Reactions: In certain non-polar solvents like xylene, radical dissociation-recombination pathways can compete with the concerted rearrangement, leading to a mixture of products.

Q3: My reaction is giving a low yield of the desired product. What are the potential causes and solutions?

Low yields can be attributed to several factors. The table below outlines common causes and suggested troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Incomplete Reaction Increase reaction temperature or prolong reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. Consider using a higher-boiling solvent or a Lewis acid catalyst to facilitate the rearrangement at a lower temperature.[3][10]
Thermal Decomposition If charring is observed, the reaction temperature may be too high. Reduce the temperature and extend the reaction time. The use of a Lewis acid catalyst can often promote the rearrangement at milder temperatures, minimizing decomposition.
Substrate Volatility If the starting material or product is volatile, ensure the reaction is performed in a sealed tube or under reflux with an efficient condenser to prevent loss of material.
Atmosphere Control For substrates sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing the formation of the para-substituted product even though one ortho position is free. Why is this happening?

While the ortho product is generally favored, the formation of the para product can be influenced by steric and electronic factors. Bulky substituents on the aromatic ring or the allyl group can disfavor the formation of the ortho product. Electron-donating groups at the meta position can direct the rearrangement to the para position.[4]

Q5: Can Lewis acids be used to promote the aromatic Claisen rearrangement, and what are the potential side effects?

Yes, Lewis acids such as Yb(OTf)₃, AlCl₃, and TiCl₄ can catalyze the Claisen rearrangement, often allowing for lower reaction temperatures and improved yields.[10] However, the use of Lewis acids can also promote side reactions, including:

  • Dienone-phenol rearrangements: The acidic conditions can facilitate alternative rearrangements of the dienone intermediate.[2][6][7]

  • Ether cleavage: Strong Lewis acids can promote the cleavage of the starting ether.

  • Friedel-Crafts type reactions: The carbocation intermediates generated can lead to undesired alkylation or acylation of the aromatic ring.

Careful optimization of the Lewis acid, solvent, and reaction temperature is crucial to minimize these side reactions.

Experimental Protocols

General Procedure for the Thermal Aromatic Claisen Rearrangement of Allyl Phenyl Ether

This protocol describes a general method for the thermal rearrangement of allyl phenyl ether to 2-allylphenol.

Materials:

  • Allyl phenyl ether

  • High-boiling solvent (e.g., N,N-diethylaniline or decalin)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • TLC plates (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and workup reagents (e.g., diethyl ether, 1 M NaOH, 1 M HCl, brine, anhydrous MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve allyl phenyl ether in a high-boiling solvent (a concentration of 0.1-0.5 M is a good starting point). Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-220 °C) and maintain it for the required time (monitor by TLC).

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture, dilute them with a suitable solvent, and spot them on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate) to monitor the disappearance of the starting material and the appearance of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with 1 M HCl (to remove the basic solvent if used), water, and brine.

  • Purification: The product, being a phenol, can be separated from non-acidic impurities by extraction with an aqueous base.

    • Extract the organic layer with 1 M NaOH.

    • Separate the aqueous layer and acidify it with 1 M HCl to precipitate the product.

    • Extract the product back into diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, the product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The regioselectivity of the aromatic Claisen rearrangement is sensitive to the electronic nature of substituents on the aromatic ring. The following table summarizes the influence of meta-substituents on the ortho versus para product distribution.

meta-Substituent % ortho Product % para Product
Electron-withdrawing (e.g., Br)7129
Electron-donating (e.g., OMe)3169

Data adapted from literature reports. Actual yields may vary depending on specific reaction conditions.[4]

Visualizations

Reaction Pathway of the Aromatic Claisen Rearrangement

The following diagram illustrates the concerted[1][1]-sigmatropic rearrangement of an allyl phenyl ether to the corresponding ortho-allylphenol via a dienone intermediate.

Claisen_Rearrangement cluster_start Allyl Phenyl Ether cluster_ts Transition State cluster_intermediate Dienone Intermediate cluster_product Ortho-Allylphenol Start Start TS [3,3]-Sigmatropic Rearrangement Start->TS Heat Intermediate Dienone TS->Intermediate Product Product Intermediate->Product Tautomerization

Caption: Aromatic Claisen Rearrangement Workflow.

Troubleshooting Logic for Low Yield

This diagram outlines a logical workflow for troubleshooting low yields in the aromatic Claisen rearrangement.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Reaction Incomplete? Start->Check_Completion Check_Decomposition Decomposition/Charring? Check_Completion->Check_Decomposition No Increase_Temp_Time Increase Temp/Time or add Lewis Acid Check_Completion->Increase_Temp_Time Yes Decrease_Temp Decrease Temperature Check_Decomposition->Decrease_Temp Yes Check_Volatility Volatile Substrate? Check_Decomposition->Check_Volatility No End Yield Improved Increase_Temp_Time->End Decrease_Temp->End Use_Sealed_Tube Use Sealed Tube Check_Volatility->Use_Sealed_Tube Yes Check_Atmosphere Sensitive to Oxidation? Check_Volatility->Check_Atmosphere No Use_Sealed_Tube->End Use_Inert_Atmosphere Use Inert Atmosphere Check_Atmosphere->Use_Inert_Atmosphere Yes Check_Atmosphere->End No Use_Inert_Atmosphere->End

Caption: Troubleshooting Flowchart for Low Yields.

References

Technical Support Center: Deoxyfluorination of Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deoxyfluorination of phenols. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during this critical transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and achieve your desired fluorinated products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deoxyfluorination of phenols, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Aryl Fluoride Inappropriate Reagent for Substrate: Electron-rich phenols are often poor substrates for deoxyfluorination with certain reagents.[1][2] Conversely, some reagents are specifically designed for electron-deficient phenols.[1][3][4][5]- For electron-rich phenols, consider using a reagent like PhenoFluorMix or a ruthenium-mediated approach.[6][7][8][9] - For electron-deficient phenols, reagents such as 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt are effective.[1][3][4][5]
Reagent Instability/Decomposition: Some deoxyfluorination reagents are sensitive to moisture and can hydrolyze upon prolonged exposure to a wet atmosphere.[2][10][11]- Handle reagents in a dry atmosphere (e.g., under nitrogen or argon). - Store reagents in a desiccator or glovebox. - Use freshly prepared or properly stored reagents. A new reagent, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride salt, has been shown to be air-stable and moisture-insensitive.[1][3][4][5]
Sub-optimal Reaction Conditions: Solvent, temperature, and base can significantly impact reaction efficiency. Apolar solvents like toluene and dioxane are often preferred.[2][10][11] Polar or protic solvents can hinder the reaction.[2]- Screen different solvents; toluene is often a good starting point.[1][3][10] - Optimize the reaction temperature. Electron-rich phenols may require higher temperatures (e.g., 110 °C), while electron-deficient phenols react faster at lower temperatures (e.g., 80 °C).[2][10] - The choice and amount of base (e.g., DBU, CsF) can be critical and may need to be optimized.[3][12]
Presence of Incompatible Functional Groups: Strong hydrogen bond donors, such as primary amides and alcohols, can interfere with the reaction.[2][10][11]- Protect interfering functional groups prior to the deoxyfluorination step. - Some reagents show broad functional group tolerance, including ketones, aldehydes, nitriles, and esters.[1][8]
Formation of Side Products Elimination Reactions: This is a common side reaction, particularly with alcohol substrates, but can also be a consideration with certain phenol derivatives.[13]- Adjusting the reaction temperature can sometimes minimize elimination.[13]
Hydrolysis of Reagent or Intermediate: Moisture in the reaction can lead to the formation of urea byproducts from imidazolium-based reagents.[11]- Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Constitutional Isomers: Some methods, like palladium-catalyzed fluorination of aryl triflates, can produce mixtures of isomers.[2][10][11]- The use of reagents like PhenoFluor typically results in a clean ipso-substitution without the formation of constitutional isomers.[10][11]
Poor Reagent Solubility Heterogeneous Reaction Mixture: The low solubility of reagents or intermediates can lead to slower reaction rates and reproducibility issues.[2][12]- While challenging to resolve completely, vigorous stirring is essential. - In some cases, using a solvent that provides better solubility, such as DME, may improve yields, although this can be substrate-dependent.[1]

Frequently Asked Questions (FAQs)

Q1: My electron-rich phenol is not reacting. What can I do?

A1: Electron-rich phenols are generally less reactive towards nucleophilic aromatic substitution.[2] To overcome this, you can try the following:

  • Increase the reaction temperature: Heating to 110 °C or higher may be necessary.[2][10]

  • Use a more suitable reagent: PhenoFluorMix has been shown to be effective for both electron-rich and electron-poor phenols.[8]

  • Consider a metal-mediated approach: Ruthenium π-complexes can activate even the most electron-rich phenols for deoxyfluorination.[6][7][9]

Q2: My deoxyfluorination reagent has been stored for a while. Is it still active?

A2: The stability of deoxyfluorination reagents varies. For example, the reagent derived from N,N-diaryl-2-chloroimidazolium chloride and CsF can be handled in air as a solid but is susceptible to hydrolysis in a moist atmosphere.[2][10] However, it can be stored in a dry toluene solution for at least two months without significant decomposition.[2][10] Newer reagents, such as certain 2-chloroimidazolium poly[hydrogen fluoride] salts, are reported to be air-stable and moisture-insensitive.[1][3][4][5] It is always best to store reagents under anhydrous conditions and to test their efficacy on a small scale if there are concerns about decomposition.

Q3: What is the best solvent for my deoxyfluorination reaction?

A3: Apolar solvents are generally preferred for many deoxyfluorination reactions using imidazolium-based reagents. Toluene and 1,4-dioxane have been shown to be effective solvents, with toluene's higher boiling point being advantageous for reactions requiring elevated temperatures.[10] Polar solvents like acetonitrile (MeCN) and protic solvents are generally not recommended as they can significantly reduce or completely inhibit the reaction.[2]

Q4: Can I use this method for substrates with sensitive functional groups?

A4: The functional group tolerance is highly dependent on the chosen reagent. Reagents like PhenoFluorMix exhibit broad functional group tolerance, including aldehydes, ketones, esters, and various heterocycles.[8] However, strong hydrogen-bond donors like unprotected alcohols and primary amides can be problematic.[2][10][11] It is advisable to consult the literature for the specific reagent you are using to determine its compatibility with your substrate's functional groups.

Q5: I am observing a significant amount of urea byproduct. How can I minimize this?

A5: The formation of a stoichiometric amount of a urea byproduct is an inherent aspect of deoxyfluorination reactions that utilize certain imidazolium-based reagents.[11] While this byproduct cannot be eliminated from the reaction mechanism, its presence necessitates a purification step, typically chromatography, to isolate the desired aryl fluoride. The generation of this waste is a known disadvantage of this methodology.[11]

Quantitative Data Summary

The following tables summarize the performance of different deoxyfluorination reagents and conditions on various phenol substrates.

Table 1: Deoxyfluorination of Electron-Deficient Phenols

Phenol SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxybenzophenone2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluorideDBUToluene801695 (NMR)[1]
4-CyanophenolPhenoFluorCsFToluene803>90[2][10]
4-NitrophenolPhenoFluorCsFToluene803>90[2][10]
Methyl 4-hydroxybenzoatePhenoFluorCsFToluene803>90[2][10]

Table 2: Deoxyfluorination of Electron-Rich Phenols

Phenol SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethoxyphenolPhenoFluorCsFToluene1102082[2][10]
4-MethoxyphenolPhenoFluorCsF1,4-Dioxane1102088[2][10]
4-Aminophenol (as aniline)PhenoFluorCsFToluene1102075[2][10]
Estrone derivativePhenoFluorMixCsFToluene1102485[8]

Key Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of Electron-Deficient Phenols [1][3]

  • The reaction is carried out under an ambient atmosphere in a closed, oven-dried 7 mL borosilicate vial.

  • To the phenol (0.50 mmol, 1.0 equiv.), add 1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium dihydrogen trifluoride (265 mg, 0.55 mmol, 1.1 equiv.) in toluene (4 mL).

  • Add DBU (170 mg, 1.12 mmol, 2.2 equiv.) dropwise via syringe. A precipitate will usually form.

  • Seal the vial and submerge it in an oil bath preheated to 85-100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography to yield the aryl fluoride.

Protocol 2: General Procedure for Deoxyfluorination using PhenoFluor [2][10]

  • To an oven-dried vial equipped with a stir bar, add the phenol (1.0 equiv), the deoxyfluorination reagent 1 (1.2 equiv), and CsF (if required).

  • Add the appropriate solvent (e.g., toluene, 0.1 M concentration).

  • Seal the vial and place it in a preheated oil bath at the desired temperature (80-110 °C).

  • Stir the reaction for the specified time (3-20 hours).

  • Upon completion, cool the reaction to room temperature.

  • The product is isolated via standard workup and purification procedures.

Visualizations

experimental_workflow General Experimental Workflow for Phenol Deoxyfluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dry glassware reagents Weigh Phenol, Reagent, and Base start->reagents mix Combine Reagents in Vial reagents->mix solvent Add Anhydrous Solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) mix->heat stir Stir for Specified Time (e.g., 3-24 h) heat->stir cool Cool to Room Temperature stir->cool purify Purification (e.g., Column Chromatography) cool->purify product Isolate Aryl Fluoride purify->product

Caption: A generalized workflow for a typical phenol deoxyfluorination experiment.

troubleshooting_tree Troubleshooting Low Yield in Phenol Deoxyfluorination cluster_substrate Substrate Issues cluster_reagent Reagent Issues cluster_conditions Condition Issues start Low or No Yield substrate_type Is the phenol electron-rich? start->substrate_type increase_temp Increase Temperature (≥110 °C) substrate_type->increase_temp Yes reagent_stability Is the reagent old or exposed to moisture? substrate_type->reagent_stability No change_reagent_er Use Reagent for Electron-Rich Phenols (e.g., PhenoFluorMix, Ru-mediated) increase_temp->change_reagent_er use_fresh_reagent Use Fresh or Properly Stored Reagent reagent_stability->use_fresh_reagent Yes solvent_check Is the solvent polar or protic? reagent_stability->solvent_check No use_stable_reagent Consider Air/Moisture-Stable Reagents use_fresh_reagent->use_stable_reagent switch_solvent Switch to Apolar Solvent (e.g., Toluene, Dioxane) solvent_check->switch_solvent Yes optimize_base Optimize Base and Temperature solvent_check->optimize_base No

Caption: A decision tree for troubleshooting low-yield deoxyfluorination reactions.

References

Technical Support Center: Preparation of Trifluoromethyl-Substituted Phenols Under Pressure

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted phenols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to these important synthetic procedures, particularly those conducted under pressure.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the preparation of trifluoromethyl-substituted phenols under pressure.

Question 1: I am observing a low yield of my desired trifluoromethyl-substituted phenol. What are the potential causes and how can I improve it?

Answer:

Low yields in trifluoromethylation reactions of phenols under pressure can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction time or temperature may be insufficient.

    • Solution: Gradually increase the reaction time and/or temperature while carefully monitoring for product formation and decomposition. High pressures often necessitate elevated temperatures to achieve reasonable reaction rates.

  • Substrate Decomposition: Phenols, especially those with sensitive functional groups, can degrade under harsh high-pressure and high-temperature conditions.[1] The trifluoromethyl group itself can be sensitive to strong bases, which are sometimes used in these reactions.[1][2]

    • Solution:

      • Screen different solvents to find one that offers good solubility for your substrate and reagents at a lower temperature.

      • Consider using a milder base or a stoichiometric amount to minimize degradation.

      • If possible, protect sensitive functional groups on your phenol starting material.

  • Poor Reagent Activity: The trifluoromethylating agent may be old or decomposed.

    • Solution: Use a fresh batch of the trifluoromethylating reagent. Store reagents as recommended by the manufacturer.

  • Catalyst Inactivation: If you are using a catalyst, it may be poisoned by impurities in the starting materials or solvent.

    • Solution: Ensure all starting materials and the solvent are of high purity and anhydrous. Degas the solvent before use.

Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?

Answer:

Side product formation is a common challenge. Identifying the nature of the side products is the first step toward mitigation.

  • Over-Trifluoromethylation: Multiple trifluoromethyl groups may be added to the phenol ring.[3]

    • Solution: Carefully control the stoichiometry of the trifluoromethylating agent. Using a slight excess of the phenol can sometimes suppress multiple additions.

  • Ring Chlorination: In some methods, such as those using trichloroisocyanuric acid (TCCA), electrophilic chlorination of the aromatic ring can occur, especially with electron-rich phenols.[4]

    • Solution: Optimize the reaction conditions by lowering the temperature or using an alternative activating agent.

  • Polymerization: Phenols can be prone to oxidative polymerization, especially at high temperatures.[5]

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. The addition of radical inhibitors might be beneficial in some cases.

  • Formation of Aryl Trifluoromethyl Ethers: Depending on the reaction conditions and reagents, O-trifluoromethylation can compete with C-trifluoromethylation.

    • Solution: The choice of trifluoromethylating reagent and reaction conditions is crucial for directing the selectivity. For instance, some methods are specifically designed for O-trifluoromethylation.[4][6]

Question 3: I am concerned about the safety of running these reactions under high pressure. What are the key safety precautions?

Answer:

Working with high-pressure reactors, especially with hazardous materials, requires strict adherence to safety protocols.

  • Equipment Inspection: Always inspect the high-pressure vessel for any signs of corrosion, cracks, or other damage before each use.

  • Pressure and Temperature Monitoring: Use a calibrated pressure gauge and thermocouple to monitor the reaction conditions continuously.[7] Ensure the pressure does not exceed the maximum allowable working pressure of the vessel.

  • Proper Loading: Do not overfill the reaction vessel. A headspace is necessary to accommodate any pressure increase.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a face shield, a lab coat, and appropriate gloves.[8] When working with highly toxic reagents like hydrogen fluoride, specialized PPE is required.[8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguisher.[7] Ensure you know the proper first-aid procedures for the chemicals you are using.[8]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the preparation of trifluoromethyl-substituted phenols under pressure.

Q1: What are the advantages of using high pressure for the trifluoromethylation of phenols?

A1: High pressure can offer several advantages:

  • It can increase the concentration of gaseous reagents, such as trifluoromethane, in the reaction mixture, thereby accelerating the reaction rate.

  • It can enable reactions to be carried out at higher temperatures, which can overcome activation energy barriers.[9][10]

  • For reactions involving volatile intermediates, high pressure can prevent their escape from the reaction mixture.

Q2: What are some common trifluoromethylating agents used in these reactions?

A2: A variety of trifluoromethylating agents are available, each with its own reactivity and applications. Some common examples include:

  • Trifluoromethyl iodide (CF3I): Often used in visible-light-promoted reactions.[3]

  • Ruppert-Prakash Reagent (TMSCF3): A versatile nucleophilic trifluoromethylating agent.

  • Umemoto's and Togni's Reagents: Electrophilic trifluoromethylating agents.[11]

  • Sodium triflinate (Langlois' reagent): A source of trifluoromethyl radicals.

Q3: How do I choose the right solvent for my high-pressure reaction?

A3: The choice of solvent is critical and depends on several factors:

  • Solubility: The solvent must dissolve the phenol, reagents, and any catalyst used.

  • Boiling Point: A solvent with a boiling point higher than the reaction temperature at atmospheric pressure is generally preferred to minimize pressure buildup from the solvent vapor.

  • Inertness: The solvent should be inert to the reaction conditions and not react with the starting materials, reagents, or products.[2]

  • Dielectric Constant: In some cases, a polar aprotic solvent can be beneficial.[2]

Q4: Can I perform O-trifluoromethylation of phenols under pressure?

A4: Yes, O-trifluoromethylation to form aryl trifluoromethyl ethers can be performed under pressure. Some methods involve the in-situ generation of trichloromethyl aryl ethers followed by fluorination in a closed pressure vessel.[9][10] These reactions often require high temperatures and autogenous pressure.[9][10]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Preparation of Trifluoromethyl-Substituted Phenols

MethodTrifluoromethylating AgentCatalyst/BaseSolventTemperature (°C)PressureYield (%)Reference
Visible-Light PromotedCF3ICs2CO3DMFRoom TempAtmosphericVaries[3]
In-situ Chlorination/FluorinationCCl4, HFBF3 (catalytic)-up to 150AutogenousVaries[9][10]
DeoxofluorinationSF4--100-200HighVaries[11]
Via XanthatesXtalFluor-E / TCCA-MeCNVariesAtmosphericGood[4]

Experimental Protocols

Detailed Methodology: In-situ Chlorination/Fluorination for the Synthesis of Aryl Trifluoromethyl Ethers [9][10]

This protocol is adapted from the literature for the preparation of aryl trifluoromethyl ethers from phenols in a high-pressure apparatus.

Warning: This reaction involves highly toxic and corrosive hydrogen fluoride and is performed under high pressure and temperature. It should only be carried out by trained personnel in a specialized laboratory with appropriate safety equipment.

Materials:

  • Phenol substrate

  • Carbon tetrachloride (CCl4)

  • Anhydrous hydrogen fluoride (HF)

  • Boron trifluoride (BF3)

  • A high-pressure reaction vessel (e.g., a Hastelloy-lined autoclave)

Procedure:

  • Carefully charge the high-pressure reaction vessel with the phenol substrate and carbon tetrachloride.

  • Seal the reactor according to the manufacturer's instructions.

  • Cool the reactor to a low temperature (e.g., -78 °C) and carefully condense anhydrous hydrogen fluoride into the vessel.

  • Add a catalytic amount of boron trifluoride.

  • Slowly heat the reactor to the desired temperature (e.g., up to 150 °C). The pressure will increase due to the vapor pressure of the reactants (autogenous pressure).

  • Maintain the reaction at the set temperature for the desired time, monitoring the pressure and temperature throughout.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess pressure through a suitable scrubbing system to neutralize the acidic gases.

  • Open the reactor in a well-ventilated fume hood.

  • Quench the reaction mixture with a suitable aqueous base (e.g., sodium bicarbonate solution) carefully.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Charge Reactor with Phenol and CCl4 seal Seal Reactor start->seal cool Cool Reactor (-78 °C) seal->cool add_hf Add Anhydrous HF cool->add_hf add_bf3 Add BF3 Catalyst add_hf->add_bf3 heat Heat to 150 °C (Autogenous Pressure) add_bf3->heat react Maintain Temperature and Monitor Pressure heat->react cool_down Cool to Room Temperature react->cool_down vent Vent Excess Pressure cool_down->vent open_reactor Open Reactor vent->open_reactor quench Quench with Aqueous Base open_reactor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the preparation of aryl trifluoromethyl ethers under pressure.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Side Products incomplete_rxn Incomplete Reaction problem->incomplete_rxn decomposition Substrate Decomposition problem->decomposition side_reactions Side Reactions problem->side_reactions catalyst_issue Catalyst Inactivation problem->catalyst_issue optimize_cond Increase Temp/Time incomplete_rxn->optimize_cond milder_cond Use Milder Conditions decomposition->milder_cond protect_groups Protect Functional Groups decomposition->protect_groups control_stoich Control Stoichiometry side_reactions->control_stoich inert_atm Use Inert Atmosphere side_reactions->inert_atm purify_reagents Purify Reagents/Solvent catalyst_issue->purify_reagents

Caption: Troubleshooting logic for low yield or side product formation.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical methodologies for validating the purity of 2-Allyl-4-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] Through detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the quality of this critical compound. We will also explore alternative analytical techniques and discuss their relative merits.

Introduction to this compound and Its Importance

This compound is a substituted phenol derivative containing both an allyl and a trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in the design of bioactive compounds.[2] Consequently, the purity of this intermediate is of paramount importance to ensure the safety and efficacy of the final products. Potential impurities can arise from the synthesis process, including unreacted starting materials, by-products from side reactions, or degradation products.

Analytical Methodologies for Purity Determination

The purity of phenolic compounds is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For phenolic compounds, reverse-phase chromatography is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Phenols can be analyzed directly or after derivatization to increase their volatility.[3][4]

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS for the purity validation of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.

FeatureHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on boiling point and polarity
Detection UV absorbanceMass-to-charge ratio
Sensitivity GoodExcellent
Selectivity ModerateExcellent
Sample Volatility Not requiredRequired
Derivatization Generally not requiredMay be required for polar analytes
Impurity Identification Based on retention timeBased on mass spectra and retention time

Experimental Protocols

Below are detailed protocols for the purity determination of this compound using HPLC-UV and GC-MS.

1. Purity Determination by HPLC-UV

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[5][6]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

2. Purity Determination by GC-MS

This method is ideal for identifying and quantifying volatile impurities and can provide structural information about unknown impurities.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection.

  • Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure the separation of all components.

  • MS Detection: Electron Ionization (EI) mode with a full scan.

  • Sample Preparation (with derivatization): To a solution of the sample in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenolic hydroxyl group to a less polar trimethylsilyl ether.[3]

  • Procedure: Inject the prepared sample into the GC-MS system. Identify peaks by comparing their mass spectra with a reference library. Quantify by comparing the peak area of the analyte to that of an internal standard.

Potential Impurities

Based on the general synthesis of substituted phenols, potential impurities in this compound could include:

  • Starting materials: Unreacted precursors.

  • Isomers: Positional isomers formed during the synthesis.

  • By-products: Compounds resulting from side reactions, such as the hydrolysis of the trifluoromethyl group.[7][8]

  • Solvents: Residual solvents from the reaction and purification steps.

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the purity validation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC-UV workflow for purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect MS Detection separate->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify

Caption: GC-MS workflow for purity and impurity identification.

Conclusion

The purity validation of this compound is crucial for its application in the synthesis of high-value products. Both HPLC-UV and GC-MS are powerful techniques for this purpose, each offering distinct advantages. The choice of method should be guided by the specific requirements of the analysis. The protocols and comparative data presented in this guide provide a solid foundation for establishing a robust quality control process for this important chemical intermediate.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Allyl-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Data

The following tables summarize the available and predicted quantitative data for 2-Allyl-4-(trifluoromethyl)phenol and its analogues.

Table 1: Spectroscopic Data

Analyte1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spectrometry (m/z)
This compound Predicted: Aromatic protons (3H, m), -OH (1H, s), Allyl protons (5H, m)Predicted: Aromatic carbons, CF3 carbon, Allyl carbonsPredicted: O-H stretch (~3400), C-F stretch (~1300-1100), Aromatic C=C stretch (~1600, 1500)Predicted: [M]+ at ~202
4-(Trifluoromethyl)phenol Aromatic protons (~7.5, d; ~6.9, d), -OH (~10.3, s)Aromatic carbons (~155, 127, 124, 115), CF3 (~124, q)O-H stretch (~3350), C-F stretch (~1330, 1160, 1115), Aromatic C=C stretch (~1620, 1520)[M]+ at 162, fragments at 143, 115
2-Allylphenol Aromatic protons (4H, m), -OH (1H, s), Allyl protons (~5.9, m; ~5.1, m; ~3.4, d)Aromatic carbons (~153, 130, 128, 121, 118, 115), Allyl carbons (~137, 116, 35)O-H stretch (~3450), Aromatic C=C stretch (~1610, 1490), C=C stretch (~1640)[M]+ at 134, fragments at 119, 107, 91

Table 2: Chromatographic Data

AnalyteGC Retention Time (min)HPLC Retention Time (min)
This compound Predicted: Intermediate between the two analogues, depending on column and conditions.Predicted: Intermediate between the two analogues, depending on column and mobile phase.
4-(Trifluoromethyl)phenol Data not available in a comparable format.Data not available in a comparable format.
2-Allylphenol Data not available in a comparable format.Data not available in a comparable format.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general for phenolic compounds and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • 13C NMR Acquisition:

    • Acquire a carbon NMR spectrum using the same sample.

    • Employ proton decoupling to simplify the spectrum.

    • Longer acquisition times and a greater number of scans are typically required compared to 1H NMR.

  • Data Analysis:

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to elucidate the structure.

    • Assign the peaks in the 13C NMR spectrum to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Neat (liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid samples): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm-1.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=C, C-F).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak ([M]+ or [M+H]+) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the components of a mixture.

Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, filter it through a 0.45 µm filter, and place it in an HPLC vial.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for phenolic compounds.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at a wavelength where the analyte absorbs (e.g., 280 nm for phenols) is commonly used.

  • Data Analysis:

    • Identify the peak corresponding to the analyte by comparing its retention time with that of a standard.

    • Quantify the analyte by comparing the peak area with a calibration curve generated from standards of known concentrations.

Gas Chromatography (GC)

Objective: To separate and analyze volatile compounds.

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization may be necessary for polar compounds like phenols to improve their volatility and chromatographic behavior.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms) is often used.

    • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

  • Data Analysis:

    • Identify the analyte by its retention time.

    • Quantify the analyte using its peak area relative to an internal or external standard.

Mandatory Visualization

The following diagrams illustrate the general workflows for the characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-(Trifluoromethyl)phenol + Allyl Bromide Reaction Claisen Rearrangement Start->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (GC-MS or LC-MS) Product->MS HPLC HPLC Analysis Product->HPLC GC GC Analysis Product->GC

Caption: Synthetic and analytical workflow for this compound.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques Sample Crude Product Extraction Solvent Extraction Sample->Extraction Purification Column Chromatography Extraction->Purification Pure_Sample Pure Analyte Purification->Pure_Sample Structural Structural Elucidation (NMR, IR, MS) Pure_Sample->Structural Purity Purity & Quantification (HPLC, GC) Pure_Sample->Purity

Caption: General logical relationship for sample purification and analysis.

A Comparative Guide to 2-Allyl-4-(trifluoromethyl)phenol and Other Fluorinated Phenols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 2-Allyl-4-(trifluoromethyl)phenol with other structurally relevant fluorinated phenols, offering valuable insights for researchers, scientists, and drug development professionals. By presenting a combination of predicted and experimental data, this document aims to facilitate the evaluation of this compound for potential applications in medicinal chemistry and agrochemical research.

Executive Summary

Fluorinated phenols are a critical class of compounds in drug discovery and materials science due to the unique properties conferred by fluorine substitution. The introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and target binding affinity. This guide focuses on this compound, a molecule of interest, and compares its predicted and known characteristics with those of established fluorinated phenols, namely 2-(trifluoromethyl)phenol and 4-(trifluoromethyl)phenol. The potential biological activity of this compound is also explored in the context of the known antifungal properties of allylphenols.

Physicochemical Properties: A Comparative Analysis

The strategic placement of fluorine atoms and other functional groups on a phenol ring dramatically influences its electronic and hydrophobic character. The following table summarizes key physicochemical properties of this compound and its comparators. It is important to note that the data for this compound is based on computational predictions for a structurally analogous compound, 2-Prop-1-en-2-yl-4-(trifluoromethyl)phenol, and should be confirmed by experimental validation.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)LogP (Predicted/Experimental)
This compoundC₁₀H₉F₃O202.17~9.0 (Predicted)~3.8 (Predicted for 2-Prop-1-en-2-yl-4-(trifluoromethyl)phenol)[1]
2-(Trifluoromethyl)phenolC₇H₅F₃O162.118.8 (Experimental)2.5 (Experimental)
4-(Trifluoromethyl)phenolC₇H₅F₃O162.119.39 (Experimental)[1]2.8 (Experimental)[1]
2-AllylphenolC₉H₁₀O134.1810.2 (Experimental)2.7 (Experimental)[2]

Biological Activity Profile: Antifungal Potential

While experimental data on the biological activity of this compound is not currently available, the known antifungal properties of related compounds suggest a promising area of investigation. 2-Allylphenol and its derivatives are known to exhibit antifungal activity, acting as respiratory inhibitors.[3][4] This mechanism of action is particularly relevant in the context of agricultural fungicides.

The trifluoromethyl group in this compound is a strong electron-withdrawing group, which is expected to increase the acidity of the phenolic proton compared to 2-allylphenol. This alteration in electronic properties, combined with the lipophilicity imparted by the allyl and trifluoromethyl groups, may enhance its ability to penetrate fungal cell membranes and interact with its molecular target.

One plausible target for such compounds is the fungal mitochondrial respiratory chain, a critical pathway for cellular energy production. Specifically, inhibition of succinate dehydrogenase (Complex II) is a well-established mechanism for a major class of fungicides known as SDHIs.

Mandatory Visualizations

Fungal Mitochondrial Respiratory Chain

The diagram below illustrates the electron transport chain in fungal mitochondria, a key target for many antifungal agents. The potential inhibitory action of this compound, based on the activity of other allylphenols, is hypothesized to occur at Complex II (Succinate Dehydrogenase).

Fungal_Respiratory_Chain cluster_complexes Mitochondrial Inner Membrane cluster_carriers cluster_substrates cluster_products Complex_I Complex I (NADH Dehydrogenase) Q Q Complex_I->Q e⁻ IMS Intermembrane Space Complex_I->IMS H⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III (Cytochrome bc1) CytC Cyt c Complex_III->CytC e⁻ Complex_III->IMS H⁺ Complex_IV Complex IV (Cytochrome c Oxidase) H2O H₂O Complex_IV->H2O e⁻ Complex_IV->IMS H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->Complex_III e⁻ CytC->Complex_IV e⁻ NADH NADH NADH->Complex_I e⁻ NAD NAD⁺ NADH->NAD Succinate Succinate Succinate->Complex_II e⁻ Fumarate Fumarate Succinate->Fumarate O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound (Hypothesized) Inhibitor->Complex_II

Caption: Fungal Mitochondrial Respiratory Chain and Hypothesized Inhibition.

Experimental Workflow: pKa Determination

The following diagram outlines a typical workflow for the spectrophotometric determination of the acid dissociation constant (pKa) of a phenolic compound.

pKa_Workflow A Prepare Buffer Solutions of Varying pH C Dilute Stock Solution in Each Buffer A->C B Prepare Stock Solution of Phenolic Compound B->C D Measure UV-Vis Absorbance Spectra at Each pH C->D E Plot Absorbance vs. pH at a Specific Wavelength D->E F Perform Sigmoidal Fit to Determine pKa E->F G Data Analysis and Reporting F->G

References

A Comparative Analysis of the Biological Activities of 2-Allyl-4-(trifluoromethyl)phenol and its Non-Fluorinated Analogue, 2-Allylphenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the biological activities of 2-Allyl-4-(trifluoromethyl)phenol. While its non-fluorinated counterpart, 2-allylphenol, has been the subject of various studies elucidating its antifungal, antioxidant, and anti-inflammatory properties, no publicly available experimental data on the biological activities of the fluorinated analogue could be identified.

This guide, therefore, serves to summarize the known biological profile of 2-allylphenol and to highlight the absence of comparative data for this compound. The inclusion of a trifluoromethyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and lipophilicity, which may, in turn, influence its biological activity. However, without experimental evidence, any potential enhancements in the activity of this compound remain speculative.

Comparison of Biological Activities

The following table summarizes the available data for 2-allylphenol and indicates the lack of data for its trifluoromethylated analogue.

Biological ActivityThis compound2-Allylphenol
Antifungal Activity No data availableActive against various plant pathogens, including Rhizoctonia cerealis, Pythium aphanidermatum, Valsa mali, and Botrytis cinerea[1][2][3][4].
Antioxidant Activity No data availableDemonstrates free radical scavenging activity[5].
Anti-inflammatory Activity No data availableExhibits anti-inflammatory effects by reducing pro-inflammatory cytokines.
Cytotoxicity No data availableCytotoxicity has been evaluated against various cell lines[6][7].

Experimental Protocols

Should researchers wish to investigate the biological activities of this compound and directly compare it to 2-allylphenol, the following standard experimental protocols are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This method is widely used to determine the free radical scavenging capacity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Scavenging Assay

This assay is used to evaluate the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The nitrite ions can be quantified using the Griess reagent. A decrease in the amount of nitrite indicates the NO scavenging activity of the test compound.

Procedure:

  • Prepare a reaction mixture containing sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).

  • Add various concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance at 546 nm.

  • A known NO scavenger like ascorbic acid can be used as a positive control.

  • The percentage of NO scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction, and A_sample is the absorbance in the presence of the test compound.

Experimental and Logical Flow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the described biological assays.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution add_compound Add Compound to 96-well Plate prep_compound->add_compound prep_dpph Prepare DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph add_compound->add_dpph incubate Incubate in Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging measure_abs->calculate

Caption: Workflow for DPPH Radical Scavenging Assay.

Experimental_Workflow_MTT_Assay cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer measure_abs Measure Absorbance (540-590 nm) add_solubilizer->measure_abs calculate Calculate % Cell Viability measure_abs->calculate

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental_Workflow_NO_Assay cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mixture Prepare Reaction Mixture (Sodium Nitroprusside) add_compound Add Test Compound prep_mixture->add_compound incubate Incubate add_compound->incubate add_griess Add Griess Reagent incubate->add_griess develop_color Allow Color Development add_griess->develop_color measure_abs Measure Absorbance at 546 nm develop_color->measure_abs calculate Calculate % NO Scavenging measure_abs->calculate

Caption: Workflow for Nitric Oxide Scavenging Assay.

Conclusion

While a direct comparison of the biological activities of this compound and 2-allylphenol is not currently possible due to a lack of data on the fluorinated analogue, this guide provides a foundation for future research. The established biological activities of 2-allylphenol suggest that its fluorinated counterpart may also possess interesting pharmacological properties. Further investigation into the antifungal, antioxidant, anti-inflammatory, and cytotoxic effects of this compound is warranted to elucidate the impact of trifluoromethylation on the biological profile of this class of compounds. The experimental protocols and workflows provided herein offer a standardized approach for such future comparative studies.

References

The Evolving Landscape of Antifungal Agents: A Comparative Analysis of 2-Allylphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in mycology and drug development are in a continuous quest for novel antifungal agents to combat the growing challenge of fungal resistance. Among the promising scaffolds, 2-allylphenol and its derivatives have emerged as a focal point of investigation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-allylphenol derivatives, with a focus on their antifungal properties. While specific data on 2-Allyl-4-(trifluoromethyl)phenol derivatives is not extensively available in the public domain, this guide will draw comparisons from closely related analogues to elucidate the impact of structural modifications on antifungal efficacy.

Unveiling the Antifungal Potential: Key Structural Modifications

The core structure of 2-allylphenol offers several sites for chemical modification, each influencing the compound's biological activity. The primary areas of interest for SAR studies include the phenolic hydroxyl group, the aromatic ring, and the allyl side chain.

The Critical Role of the Phenolic Hydroxyl Group

The hydroxyl group is a key determinant of the antifungal activity of 2-allylphenol. Modifications at this position can dramatically alter the compound's potency. For instance, conversion of the hydroxyl group to a methoxy (-OCH₃) or an acetyl (-OCOCH₃) group has been shown to significantly increase antifungal activity against various fungal pathogens.[1][2][3] This suggests that while the phenolic hydroxyl is important, its modification to less polar functional groups can enhance the molecule's ability to penetrate fungal cell membranes.

Aromatic Ring Substitutions: A Double-Edged Sword

The introduction of substituents onto the aromatic ring can have a varied impact on antifungal efficacy. The position and electronic nature of these substituents are crucial. For example, the addition of electron-withdrawing groups, such as a nitro group (-NO₂), has been shown to enhance antifungal activity.[4] However, the specific regioisomer can be critical, with para-substituted derivatives often exhibiting different activity profiles compared to their ortho or meta counterparts.

The Allyl Side Chain: More Than Just an Anchor

The allyl group at the C2 position is another important feature for the biological activity of these derivatives. While less explored than the hydroxyl and aromatic ring modifications, changes to the allyl chain can influence the compound's interaction with its biological target. For instance, the metabolism of the allyl group to form hydroxylated derivatives, such as 2-(2-hydroxypropyl)phenol, has been shown to result in compounds with potent antifungal activity, in some cases exceeding that of the parent 2-allylphenol.[4][5]

Comparative Antifungal Activity of 2-Allylphenol Derivatives

The following table summarizes the in vitro antifungal activity (IC₅₀ values in µg/mL) of various 2-allylphenol derivatives against the common phytopathogenic fungus, Botrytis cinerea.

Compound NameModificationIC₅₀ (µg/mL) against B. cinereaReference
2-AllylphenolParent Compound68[2][3]
2-Allyl-1-methoxyphenolO-Methylation2[2][3]
2-Allylphenyl acetateO-Acetylation1[2][3]

Note: Lower IC₅₀ values indicate higher antifungal activity.

Mechanism of Action: Disrupting Fungal Respiration

The primary mechanism of action for 2-allylphenol and its derivatives appears to be the inhibition of fungal respiration.[1][2][4] These compounds are thought to interfere with the electron transport chain, a critical process for cellular energy production in fungi.

Below is a simplified diagram illustrating the proposed mechanism of action.

Antifungal_Mechanism 2_Allylphenol_Derivative 2_Allylphenol_Derivative Fungal_Cell_Membrane Fungal_Cell_Membrane 2_Allylphenol_Derivative->Fungal_Cell_Membrane Penetration Electron_Transport_Chain Electron_Transport_Chain Fungal_Cell_Membrane->Electron_Transport_Chain Interaction ATP_Production_Inhibition ATP_Production_Inhibition Electron_Transport_Chain->ATP_Production_Inhibition Fungal_Cell_Death Fungal_Cell_Death ATP_Production_Inhibition->Fungal_Cell_Death Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Preparation Prepare stock solutions of test compounds Treatment Add different concentrations of test compounds Compound_Preparation->Treatment Media_Preparation Prepare Potato Dextrose Agar (PDA) Inoculation Inoculate PDA plates with fungal plugs Media_Preparation->Inoculation Fungal_Culture Culture fungal strain (e.g., B. cinerea) Fungal_Culture->Inoculation Inoculation->Treatment Incubation Incubate plates at 25°C for 48-72 hours Treatment->Incubation Measurement Measure the diameter of fungal growth Incubation->Measurement Calculation Calculate the percentage of growth inhibition Measurement->Calculation IC50_Determination Determine the IC50 value Calculation->IC50_Determination

References

A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physicochemical and biological properties of the ortho-, meta-, and para-isomers of trifluoromethylphenol. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in medicinal chemistry and related fields. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes essential workflows.

Physicochemical Properties

The position of the trifluoromethyl (-CF3) group on the phenol ring significantly influences the compound's physical and chemical characteristics. The -CF3 group is a strong electron-withdrawing group, which impacts the acidity (pKa), melting point, boiling point, and solubility of the isomers.

Data Summary

The following table summarizes the key physicochemical properties of 2-, 3-, and 4-trifluoromethylphenol.

Property2-Trifluoromethylphenol (ortho)3-Trifluoromethylphenol (meta)4-Trifluoromethylphenol (para)
CAS Number 444-30-4[1]98-17-9[2]402-45-9[3]
Molecular Formula C₇H₅F₃O[1]C₇H₅F₃O[2]C₇H₅F₃O[3]
Molecular Weight 162.11 g/mol [1]162.11 g/mol [2]162.11 g/mol [3]
Melting Point 45-46 °C[4]-2 to -1.8 °C[5]45-47 °C[6]
Boiling Point 147-148 °C[4]178-179 °C[5]71.5-72 °C (at 8 mmHg)[6]
pKa (at 25°C) 8.959.08[7]8.675[6]
Aqueous Solubility Insoluble/Sparingly SolubleInsoluble[2][5]Insoluble[6]

Biological Activity and Applications

The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. While comprehensive comparative biological data for all three trifluoromethylphenol isomers is limited, available information highlights their relevance in drug metabolism and potential as bioactive molecules.

4-Trifluoromethylphenol (para-isomer) is the most studied of the three isomers. It is a known metabolite of the widely prescribed antidepressant, fluoxetine.[3][8] Studies have shown that 4-trifluoromethylphenol exhibits cytotoxicity in precision-cut rat liver slices, indicated by a loss of intracellular potassium. It has also been observed to bind to the active site of a mutated vanillyl-alcohol oxidase.[8]

3-Trifluoromethylphenol (meta-isomer) has been incorporated into derivatives of N-Aryl-N′-methylguanidines, which have been investigated as potential radioligands for the N-Methyl-D-aspartate (NMDA) receptor channel. This suggests that the 3-trifluoromethylphenyl moiety can contribute to receptor binding affinity.[9] The isomer itself is used as an intermediate in the synthesis of pesticides and pharmaceuticals.[2]

2-Trifluoromethylphenol (ortho-isomer) is less characterized in terms of its biological activity in publicly available literature. It is primarily used as an intermediate in chemical synthesis.[4]

The varying positions of the trifluoromethyl group can lead to different structure-activity relationships (SAR), influencing how each isomer interacts with biological targets. Further research is needed to fully elucidate and compare the specific enzyme inhibition and receptor binding profiles of these isomers.

Experimental Protocols

This section provides detailed methodologies for determining the key properties discussed in this guide.

Determination of Physicochemical Properties

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer, solid sample.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

2. Boiling Point Determination (Micro Method)

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube (sealed at one end), liquid sample.

  • Procedure:

    • Add 0.5-1 mL of the liquid sample to the small test tube.

    • Place the capillary tube (sealed end up) into the test tube.

    • Attach the test tube to the thermometer and place the assembly in the heating bath.

    • Heat the bath gradually.

    • Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the open end of the capillary, the liquid has reached its boiling point.

    • Record the temperature.

3. pKa Determination (Potentiometric Titration)

  • Objective: To determine the acid dissociation constant of the phenolic proton.

  • Apparatus: pH meter with electrode, burette, magnetic stirrer and stir bar, beaker, standardized basic solution (e.g., 0.1 M NaOH), acidic solution (e.g., 0.1 M HCl), and the phenol sample.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Dissolve a precisely weighed amount of the trifluoromethylphenol isomer in a suitable solvent (e.g., water or a water/alcohol mixture) to create a solution of known concentration.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • If necessary, acidify the solution to a low pH (e.g., pH 2-3) with the acidic solution.

    • Fill the burette with the standardized basic solution.

    • Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and entered the basic region (e.g., pH 11-12).

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) D Place analyte in beaker with stir bar and pH electrode A->D B Prepare analyte solution (known concentration) B->D C Prepare and standardize titrant (e.g., 0.1M NaOH) E Add titrant in small, recorded increments C->E D->E Start titration F Record pH after each increment E->F G Plot pH vs. Volume of titrant added F->G Generate titration curve H Determine equivalence point G->H I Determine half-equivalence point volume H->I J pKa = pH at half-equivalence point I->J

Workflow for pKa Determination by Potentiometric Titration.
Biological Assays

1. General Enzyme Inhibition Assay (Spectrophotometric)

  • Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).

  • Apparatus: Spectrophotometer or microplate reader, cuvettes or microplates, pipettes, purified enzyme, substrate, inhibitor, buffer solution.

  • Procedure:

    • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and the trifluoromethylphenol isomer (inhibitor) in a suitable solvent (e.g., DMSO).

    • Assay Setup: In a series of tubes or microplate wells, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubation: Incubate the enzyme-inhibitor mixtures for a specific period to allow for binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells/tubes simultaneously.

    • Data Collection: Monitor the change in absorbance over time at a specific wavelength. This change corresponds to the formation of the product or depletion of the substrate.

    • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare buffer, enzyme, substrate, and inhibitor stock solutions B Dispense buffer and enzyme into microplate wells A->B C Add serial dilutions of inhibitor (test compound) B->C D Pre-incubate enzyme and inhibitor C->D E Initiate reaction by adding substrate D->E F Monitor absorbance change over time (kinetic read) E->F G Calculate initial reaction velocities (V₀) F->G H Calculate % Inhibition for each inhibitor concentration G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Fit data to dose-response curve to determine IC₅₀ I->J

Workflow for a General Enzyme Inhibition Assay.

2. General Radioligand Receptor Binding Assay (Competitive)

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Apparatus: Scintillation counter or filter-based detection system, cell membranes or purified receptors, radiolabeled ligand, unlabeled test compound (inhibitor), buffers, filter plates.

  • Procedure:

    • Reagent Preparation: Prepare a binding buffer, a known concentration of the radiolabeled ligand, and serial dilutions of the unlabeled trifluoromethylphenol isomer. Prepare the receptor source (e.g., cell membrane homogenates).

    • Assay Setup: In a series of tubes or a microplate, combine the receptor preparation, the fixed concentration of the radiolabeled ligand, and the varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

    • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by vacuum filtration through a glass fiber filter plate, which traps the membranes (and bound ligand) while allowing the free ligand to pass through.

    • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand versus the logarithm of the concentration of the unlabeled test compound. The concentration at which the test compound displaces 50% of the radioligand binding is the IC50. The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare receptor membranes, radioligand, and unlabeled test compound dilutions B Combine receptor, fixed [Radioligand], and variable [Test Compound] in assay buffer A->B C Incubate to reach binding equilibrium B->C D Rapidly filter mixture to separate bound from free radioligand C->D Terminate reaction E Wash filters to remove non-specific binding D->E F Quantify radioactivity on filters (scintillation counting) E->F G Plot % Specific Binding vs. log[Test Compound] F->G H Determine IC₅₀ from competition curve G->H I Calculate Ki using Cheng-Prusoff equation H->I

Workflow for a Radioligand Receptor Binding Assay.

References

A Comparative Guide to 2-Chloro-4-(trifluoromethyl)phenol and Its Isomeric Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-chloro-4-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals, is presented below, alongside a comparative study with its structural isomers, 4-chloro-3-(trifluoromethyl)phenol and 2,6-dichloro-4-(trifluoromethyl)phenol. This guide offers a comprehensive overview of their physicochemical properties, synthesis, analytical methodologies, and safety profiles to aid researchers and scientists in their selection and application.

Physicochemical Properties: A Head-to-Head Comparison

The substitution pattern of the chlorine and trifluoromethyl groups on the phenol ring significantly influences the physicochemical properties of these compounds. These differences can impact their reactivity, solubility, and biological activity. A summary of their key properties is presented in Table 1.

Property2-Chloro-4-(trifluoromethyl)phenol4-Chloro-3-(trifluoromethyl)phenol2,6-Dichloro-4-(trifluoromethyl)phenol
CAS Number 35852-58-5[1]6294-93-5[2][3]35852-59-6
Molecular Formula C₇H₄ClF₃O[1][4]C₇H₄ClF₃O[2][3]C₇H₃Cl₂F₃O
Molecular Weight 196.55 g/mol [1][4]196.55 g/mol [2]231.00 g/mol
Appearance Colorless to light yellow clear liquid[1]White crystalline solidSolid
Melting Point 149-152 °C (literature value, may be for a different isomer or salt)[5][6]~99-101 °CNot readily available
Boiling Point 66 °C at 13 mmHg[6]189.0±35.0 °C (Predicted)[7]Not readily available
pKa Not readily available7.54±0.43 (Predicted)[7]Not readily available
Solubility Insoluble in water; Soluble in organic solvents like methanol, chloroform, and DMSO[8]Insoluble in water; Soluble in ethanol and dichloromethaneNot readily available
LogP 3.57[6]3.8[2]Not readily available

Synthesis and Experimental Protocols

The primary synthetic route to 2-chloro-4-(trifluoromethyl)phenol involves the direct chlorination of 4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 4-(Trifluoromethyl)phenol

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂)

  • Zirconium tetrachloride (ZrCl₄) (catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)phenol in dichloromethane in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a catalytic amount of zirconium tetrachloride to the cooled solution.

  • Slowly add N-chlorosuccinimide (NCS) to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol Reaction_Vessel Reaction at -78°C to RT 4-(Trifluoromethyl)phenol->Reaction_Vessel N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->Reaction_Vessel Dichloromethane Dichloromethane Dichloromethane->Reaction_Vessel ZrCl4 (catalyst) ZrCl4 (catalyst) ZrCl4 (catalyst)->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Extraction Extraction with CH2Cl2 Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification 2-Chloro-4-(trifluoromethyl)phenol 2-Chloro-4-(trifluoromethyl)phenol Purification->2-Chloro-4-(trifluoromethyl)phenol

Caption: Synthesis of 2-chloro-4-(trifluoromethyl)phenol.

Analytical Characterization: Experimental Protocols

Accurate characterization of these isomers is crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for their separation and identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for phenols (e.g., DB-5ms or equivalent)

  • Helium carrier gas

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For complex matrices, a derivatization step (e.g., with BSTFA) may be necessary to improve peak shape and sensitivity.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-300

Experimental Protocol: HPLC Analysis

Instrumentation:

  • High-performance liquid chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient elution

  • Gradient Program:

    • Start with 40% acetonitrile, hold for 2 minutes

    • Linearly increase to 90% acetonitrile over 10 minutes

    • Hold at 90% acetonitrile for 2 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample Sample containing Isomers Dissolution Dissolve in appropriate solvent Sample->Dissolution Standard_Prep Prepare Calibration Standards Dissolution->Standard_Prep Filtration Filter (for HPLC) Standard_Prep->Filtration GC_MS GC-MS Analysis Standard_Prep->GC_MS HPLC HPLC-UV Analysis Filtration->HPLC Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curves Peak_Integration->Quantification Comparison Comparative Analysis of Properties Quantification->Comparison

Caption: General analytical workflow for isomer comparison.

Biological Activity and Safety Considerations

2-Chloro-4-(trifluoromethyl)phenol and its isomers are primarily utilized as intermediates in the synthesis of a variety of biologically active molecules, including fungicides, herbicides, and pharmaceutical compounds.[9] The trifluoromethyl group often enhances metabolic stability and membrane permeability of the final product.[10]

Information on the specific biological targets and signaling pathways directly affected by these phenol intermediates is limited in publicly available literature. Their toxicological profiles are not extensively detailed for a direct comparison. However, as with most halogenated phenols, they are generally considered to be skin and eye irritants.[5] It is imperative to handle these compounds with appropriate personal protective equipment in a well-ventilated fume hood.

Biological_Role cluster_intermediates Phenol Intermediates cluster_synthesis Chemical Synthesis cluster_products Biologically Active Molecules cluster_effects Biological Effects Phenol_1 2-Chloro-4-(trifluoromethyl)phenol Synthesis Multi-step Synthesis Phenol_1->Synthesis Phenol_2 4-Chloro-3-(trifluoromethyl)phenol Phenol_2->Synthesis Phenol_3 2,6-Dichloro-4-(trifluoromethyl)phenol Phenol_3->Synthesis Agrochemicals Agrochemicals (e.g., Fungicides, Herbicides) Synthesis->Agrochemicals Pharmaceuticals Pharmaceuticals Synthesis->Pharmaceuticals Target_Interaction Interaction with Biological Targets Agrochemicals->Target_Interaction Pharmaceuticals->Target_Interaction Signaling_Modulation Modulation of Signaling Pathways Target_Interaction->Signaling_Modulation

Caption: Role as intermediates in bioactive molecule synthesis.

References

A Comparative Guide to Fluorinated Carboxylic Acid Bioisosteres: Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid moiety with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent liabilities of carboxylic acids, such as poor membrane permeability and rapid metabolism, while retaining or enhancing biological activity. Among the various bioisosteres, fluorinated analogues have garnered significant attention due to the unique electronic properties of fluorine. This guide provides a comprehensive comparison of fluorinated carboxylic acid bioisosteres, offering insights into their structure-property relationships and providing supporting experimental data to inform rational drug design.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, primarily its acidity (pKa) and lipophilicity (logD). These parameters, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key experimental data for common fluorinated carboxylic acid bioisosteres compared to a parent carboxylic acid.

BioisostereStructureRepresentative pKaRepresentative logD7.4Permeability (Papp, 10-6 cm/s)
Carboxylic AcidR-COOH4.0 - 5.0LowLow
α,α-Difluoro Carboxylic AcidR-CF2-COOH~1.5 - 2.5ModerateModerate
Trifluoromethyl AlcoholR-C(CF3)HOH~12HighHigh
Trifluoromethyl Ketone HydrateR-C(OH)2CF3~9 - 10Moderate-HighModerate-High
Fluorinated PhenolR-Ar-OH (with F)7.0 - 9.0Moderate-HighModerate-High

Note: The exact values for pKa, logD7.4, and permeability are highly dependent on the specific molecular scaffold (R group). The data presented here are representative values to illustrate general trends.

The Impact of Fluorination: Key Structure-Property Relationships

The decision to employ a fluorinated bioisostere is guided by a nuanced understanding of how fluorine's electronegativity and size impact molecular properties.

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine significantly increases the acidity of the bioisostere. For instance, α,α-difluorination of a carboxylic acid can lower the pKa by 2-3 units.[1][2] This increased acidity can be beneficial for mimicking the charge state of a carboxylic acid at physiological pH. In contrast, bioisosteres like trifluoromethyl alcohols exhibit a much higher pKa, rendering them largely neutral at physiological pH.[3]

  • Lipophilicity (logD): Fluorination generally increases lipophilicity.[2] This is a key advantage for improving membrane permeability and oral bioavailability. Replacing a polar carboxylic acid with a more lipophilic fluorinated bioisostere can facilitate passage across biological barriers, including the blood-brain barrier.[3]

  • Permeability: As a direct consequence of increased lipophilicity, fluorinated bioisosteres often exhibit enhanced membrane permeability in assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2][4][5] This is a critical parameter for oral drug absorption.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions:

    • A 0.1 M solution of the test compound is prepared in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

    • Standardized solutions of 0.1 M HCl and 0.1 M NaOH are prepared.

    • A solution of 0.15 M KCl is used to maintain constant ionic strength.[6]

  • Titration Procedure:

    • A known volume of the test compound solution is placed in a thermostated vessel.

    • The solution is purged with nitrogen to remove dissolved CO2.[6]

    • The pH electrode, calibrated with standard buffers, is immersed in the solution.

    • The solution is titrated with the standardized HCl or NaOH solution in small, precise increments.

    • The pH is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[7]

Determination of logD7.4 by the Shake-Flask Method
  • Phase Preparation:

    • n-Octanol is pre-saturated with phosphate-buffered saline (PBS) at pH 7.4.

    • PBS (pH 7.4) is pre-saturated with n-octanol.[3]

  • Partitioning:

    • A known amount of the test compound is dissolved in the pre-saturated n-octanol.

    • An equal volume of the pre-saturated PBS is added to a vial containing the n-octanol solution.

    • The vial is shaken vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.[3]

    • The mixture is then centrifuged to achieve complete phase separation.[8]

  • Quantification:

    • The concentration of the test compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[3][8]

  • Calculation:

    • The logD7.4 is calculated using the following equation: logD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.[4]

  • Assay Setup:

    • The filter plate (donor compartment) is placed on top of a 96-well acceptor plate.

    • The acceptor wells are filled with a buffer solution (e.g., PBS at pH 7.4).[1]

    • The test compound, dissolved in buffer, is added to the donor wells.[1]

  • Incubation:

    • The plate "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).[4][9]

  • Analysis:

    • After incubation, the concentration of the compound that has permeated into the acceptor wells is quantified by LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = ( VA / (Area × time) ) × ( [Drug]acceptor / [Drug]donor )

    • Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Visualizing the Impact: Experimental Workflow and Biological Context

The following diagrams illustrate the experimental workflow for characterizing these bioisosteres and a representative signaling pathway where they can play a crucial role.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro ADME cluster_bioactivity Biological Evaluation synthesis Synthesis of Carboxylic Acid and Fluorinated Bioisosteres pka pKa Determination (Potentiometric Titration) synthesis->pka Characterize Acidity logd logD7.4 Measurement (Shake-Flask) synthesis->logd Assess Lipophilicity solubility Solubility Assay synthesis->solubility metabolism Metabolic Stability (Microsomes) synthesis->metabolism Evaluate Stability binding Target Binding Assay synthesis->binding Determine Potency pampa Permeability Assay (PAMPA) logd->pampa Predict Absorption functional Cell-based Functional Assay binding->functional Confirm Efficacy

Caption: Experimental workflow for the characterization of fluorinated carboxylic acid bioisosteres.

A notable example of the application of carboxylic acid bioisosteres is in the development of agonists for the Nuclear Receptor Related 1 (Nurr1). Nurr1 is a transcription factor implicated in neurodegenerative diseases, and its activation is a promising therapeutic strategy.[10][11][12]

nurr1_pathway cluster_cell Cell cluster_nucleus Nucleus nurr1 Nurr1 rxr RXR nurr1->rxr Heterodimerizes with dna DNA (Nurr1 Response Element) rxr->dna Binds to transcription Gene Transcription dna->transcription Initiates neuroprotection Neuroprotection & Neuronal Health transcription->neuroprotection Leads to agonist Fluorinated Bioisostere (Nurr1 Agonist) agonist->nurr1 Binds and Activates

Caption: Simplified signaling pathway of a Nurr1 agonist utilizing a fluorinated bioisostere.

Conclusion

Fluorinated carboxylic acid bioisosteres offer a versatile toolkit for medicinal chemists to fine-tune the properties of drug candidates. By judiciously selecting the appropriate fluorinated motif, researchers can modulate acidity, enhance lipophilicity and permeability, and improve metabolic stability. The data and protocols presented in this guide are intended to facilitate a more rational and data-driven approach to the design of next-generation therapeutics.

References

A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties and biological activities of ortho-(trifluoromethyl)phenol in comparison to its meta and para isomers, as well as its non-fluorinated homologues, the cresols.

This guide provides a comprehensive comparison of ortho-(trifluoromethyl)phenol with its structural isomers and cresol homologues. The introduction of the trifluoromethyl group significantly alters the physicochemical properties and biological activities of the parent phenol molecule, offering unique characteristics for applications in medicinal chemistry and materials science. This document summarizes key experimental data to facilitate informed decisions in research and development.

Physicochemical Properties: A Quantitative Comparison

The substitution of a methyl group with a trifluoromethyl group has a profound impact on the electronic and physical properties of the phenol ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity (lowers the pKa) of the phenolic proton compared to cresols. The lipophilicity, as indicated by the logP value, is also influenced by the position of the substituent.

CompoundStructurepKaMelting Point (°C)Boiling Point (°C)logP
o-(Trifluoromethyl)phenol 8.8145-471782.8
m-(Trifluoromethyl)phenol 9.08-2 - -1.81782.8
p-(Trifluoromethyl)phenol 8.6840-4671.5-72 (at 8 mmHg)2.8
o-Cresol 10.2829.81911.95
m-Cresol 10.0911.82021.96
p-Cresol 10.2635.5201.91.94

Biological Activities: A Review of Experimental Data

The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. While comprehensive comparative studies on the biological activities of trifluoromethylphenol isomers are limited, existing data suggests their potential as enzyme inhibitors and antimicrobial agents. Cresols are well-known for their disinfectant properties.

Enzyme Inhibition
  • p-Cresol has been shown to inhibit arachidonic acid-induced platelet aggregation with an IC50 of 2 µM in rabbit platelet-rich plasma and 13.6 µM in human platelet-rich plasma[1].

  • Furthermore, trifluoromethyl-containing compounds have been investigated as inhibitors of various enzymes, including tyrosinase and carboxylesterases[3].

Antimicrobial Activity

The antimicrobial properties of these phenolic compounds are of significant interest. The following table summarizes available Minimum Inhibitory Concentration (MIC) data. It is important to note that direct comparative studies under identical conditions are scarce, and the presented data is compiled from various sources.

CompoundMicroorganismMIC (µg/mL)
m-Cresol Escherichia coli>1000
Staphylococcus aureus>1000
p-Cresol Escherichia coli2000
Staphylococcus aureus1000
3-(Hydroxymethyl)-2-(trifluoromethyl)phenol Staphylococcus aureus15.625
Escherichia coli31.25
Methicillin-resistant Staphylococcus aureus (MRSA)62.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of a phenolic compound can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer solution in a quartz cuvette. The final concentration of the analyte should be in the micromolar range to ensure a linear response.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance for both the protonated (HA) and deprotonated (A-) forms of the phenol. Plot the absorbance at a selected wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which [HA] = [A-].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural characterization of ortho-(trifluoromethyl)phenol and its homologues.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • The aromatic protons of phenols typically appear in the range of 6.5-8.0 ppm.

    • The phenolic hydroxyl proton signal is often a broad singlet and its chemical shift is concentration and solvent dependent, typically appearing between 4-8 ppm. The addition of a drop of D₂O will cause the -OH peak to disappear due to proton exchange, confirming its identity.

  • ¹⁹F NMR Spectroscopy:

    • For trifluoromethylphenols, acquire a ¹⁹F NMR spectrum. The trifluoromethyl group will appear as a singlet.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • The carbon attached to the hydroxyl group typically resonates between 150-160 ppm.

    • The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth). The final concentration should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Prepare a series of two-fold serial dilutions of the phenolic compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Protocol:

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution (or positive control/vehicle), and the tyrosinase solution.

    • Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Intramolecular hydrogen bonding in o-(trifluoromethyl)phenol.

pKa_Determination_Workflow start Start prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers prep_stock Prepare Phenol Stock Solution start->prep_stock prep_samples Prepare Samples in Cuvettes for each pH prep_buffers->prep_samples prep_stock->prep_samples measure_abs Measure UV-Vis Absorbance Spectra prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pKa Determine pKa from Inflection Point plot_data->determine_pKa end End determine_pKa->end

Caption: Experimental workflow for pKa determination.

MIC_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilute Perform Serial Dilutions of Test Compounds in 96-well Plate start->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC as Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Safety Operating Guide

Proper Disposal of 2-Allyl-4-(trifluoromethyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-Allyl-4-(trifluoromethyl)phenol should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Precautions and Hazard Summary

Key Hazards of Structurally Similar Compounds:

Hazard Statement4-(Trifluoromethyl)phenol[1]3-Trifluoromethyl-4-nitrophenolp-(Trifluoromethoxy)phenol[2]2-Nitro-4-(trifluoromethyl)phenol[3]
Acute Toxicity (Oral) Toxic if swallowed[1]Harmful if swallowed[4]Toxic if swallowed[2]Not Classified
Skin Corrosion/Irritation Causes skin irritation[1]Causes skin irritation[4]Causes skin irritation[2]Causes skin irritation[3]
Eye Damage/Irritation Causes serious eye damage[1]Causes serious eye damage[4]Causes serious eye damage[2]Causes serious eye irritation[3]
Respiratory Irritation May cause respiratory irritation[1]Irritating to respiratory system[4]May cause respiratory irritation[2]May cause respiratory irritation[3]
Flammability Flammable solid[1]Not ClassifiedCombustible liquid[2]Not Classified
Aquatic Toxicity -Toxic to aquatic life[4]--

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a halogenated organic waste.[5][6] It must be segregated from other waste streams to ensure proper handling and to prevent dangerous reactions.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: Clearly label a dedicated waste container as "Halogenated Organic Waste" and list "this compound" as a constituent.

  • Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.

  • Waste Collection:

    • Pure Compound/Residues: Carefully transfer any unwanted solid or liquid this compound into the designated waste container using a funnel.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be placed in a separate, clearly labeled solid waste container for halogenated waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[1][7]

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]

  • Disposal Request: Once the container is full or has been in storage for a designated period (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: If the material is flammable, eliminate all ignition sources.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place all contaminated absorbent material and cleaning supplies into the designated halogenated waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

To clarify the disposal process, the following diagram outlines the necessary steps from handling to final disposal.

Disposal Workflow for this compound cluster_0 In-Lab Handling cluster_1 Waste Segregation cluster_2 Storage cluster_3 Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Use Designated 'Halogenated Organic Waste' Container B->C D Segregate Solids and Liquids if Required by Facility C->D E Store in Satellite Accumulation Area D->E F Keep Container Closed and Labeled E->F G Arrange for EHS/Contractor Pickup F->G H Proper Manifesting and Transport G->H

Caption: Disposal Workflow for this compound

The following diagram illustrates the logical relationships in determining the appropriate disposal path for chemical waste in a laboratory setting.

Chemical Waste Disposal Decision Tree A Is the waste a halogenated organic compound? B Segregate as Halogenated Waste A->B Yes C Is it a non-halogenated solvent? A->C No D Segregate as Non-Halogenated Solvent Waste C->D Yes E Is it corrosive (acid/base)? C->E No F Segregate as Corrosive Waste E->F Yes G Consult EHS for other waste types E->G No

Caption: Chemical Waste Disposal Decision Tree

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.